Product packaging for Caffeic aldehyde(Cat. No.:CAS No. 141632-15-7)

Caffeic aldehyde

Cat. No.: B1141455
CAS No.: 141632-15-7
M. Wt: 164.16
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Caffeic aldehyde, also known as 3,4-dihydroxycinnamaldehyde, is a natural phenolic compound with the molecular formula C9H8O3 and a molar mass of 164.16 g/mol . It is an intermediate in the phenylpropanoid biosynthesis pathway in plants, which is crucial for the production of lignin and various other phenolic metabolites . This compound is found in nature in species such as Phytolacca americana (American pokeweed) . As a catechol-containing molecule, it features an aromatic ring with two hydroxyl groups in the meta and para positions, conjugated to an unsaturated aldehyde side chain. This structure is characteristic of compounds with potential antioxidant properties, allowing it to function as a trap for free radicals . In a research context, this compound serves as a valuable synthetic intermediate or building block for the construction of more complex caffeic acid derivatives via reactions such as the Wittig reaction, which is an important tool in organic chemistry for the construction of unsaturated carbon-carbon bonds . It is also a compound of interest in the study of oxidation processes, as its structural analog, caffeic acid, has been shown to produce dihydroxybenzaldehyde derivatives under wine-like, oxidative conditions . This makes it relevant for research into food chemistry and the stability of phenolic compounds. This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₉H₈O₃ B1141455 Caffeic aldehyde CAS No. 141632-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMVYSVVTMKQSL-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032315
Record name Caffeic aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141632-15-7
Record name (2E)-3-(3,4-Dihydroxyphenyl)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141632-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caffeic aldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141632157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caffeic aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAFFEIC ALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5UNB3LNK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Caffeic aldehyde?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Caffeic Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, systematically known as (E)-3-(3,4-dihydroxyphenyl)prop-2-enal, is a naturally occurring phenolic aldehyde and a key intermediate in the phenylpropanoid pathway in plants.[1] Its structure, featuring a catechol ring conjugated with an α,β-unsaturated aldehyde, imparts significant antioxidant and other biological activities, making it a molecule of interest for pharmaceutical and nutraceutical applications.[2] This document provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of this compound, along with relevant experimental protocols and biosynthetic pathways.

Chemical Structure and Properties

This compound is characterized by a 3,4-dihydroxyphenyl group (catechol) attached to a three-carbon α,β-unsaturated aldehyde chain.[2] This conjugated system is crucial for its chemical reactivity and biological functions.[2]

General Information
PropertyValueReference
IUPAC Name (E)-3-(3,4-dihydroxyphenyl)prop-2-enal[3][4]
Synonyms Caffeoyl aldehyde, 3,4-Dihydroxycinnamaldehyde[3][4]
CAS Number 141632-15-7[2][4]
Molecular Formula C₉H₈O₃[2][3]
Molecular Weight 164.16 g/mol [2][3]
Chemical Identifiers
TypeIdentifierReference
SMILES C1=CC(=C(C=C1/C=C/C=O)O)O[2][3]
InChI InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H/b2-1+[2][3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the characteristic chemical shifts for this compound.

NucleusFunctional GroupTypical Chemical Shift (δ) in ppmReference
¹H-NMR Aldehyde proton (-CHO)9.5 - 10.0 (d)[2]
Olefinic protons (-CH=CH-)6.5 - 7.6 (d, J ≈ 16 Hz for E-isomer)[2]
Aromatic protons (Ar-H)6.7 - 7.1[5]
Phenolic hydroxyl protons (-OH)8.5 - 9.5 (br s)[2]
¹³C-NMR Aldehyde carbon (C=O)190 - 195[2]
Olefinic carbons (C=C)120 - 150[2]
Aromatic carbons (Ar-C)115 - 150[2]
Aromatic carbons with -OH145 - 150[2]

Note: Chemical shifts can vary based on the solvent and concentration.

Mass Spectrometry (MS)

While specific high-resolution mass spectrometry data for this compound is not abundant in the provided search results, the fragmentation pattern can be inferred from its structure and data from related compounds like caffeic acid. Electron ionization would likely lead to a prominent molecular ion peak [M]⁺ at m/z 164. Fragmentation may occur via loss of CO, CHO, and cleavage of the side chain.

Synthesis and Biosynthesis

Chemical Synthesis

Several synthetic routes are available for this compound, with the Horner-Wadsworth-Emmons (HWE) reaction being a common and efficient method.

  • Reactants: A suspension of 3,4-dihydroxybenzaldehyde (1 eq.) and an appropriate phosphonate ylide (1.3–1.5 eq.) is prepared in water (4–10 mL).

  • Reaction: The heterogeneous mixture is stirred vigorously at 90 °C for a period ranging from 30 minutes to 24 hours, depending on the specific substrates.

  • Workup: The reaction mixture is cooled to room temperature.

  • Extraction: The aqueous phase is extracted three times with dichloromethane (DCM, 3 x 10 mL).

  • Purification: The combined organic extracts are dried, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography (e.g., using a hexane-ethyl acetate or chloroform-methanol gradient) to yield the E-isomer of this compound as the major product.

Biosynthesis: The Phenylpropanoid Pathway

This compound is a key intermediate in the biosynthesis of monolignols, the building blocks of lignin in plants.[1] The pathway starts with the amino acid phenylalanine.

Phenylpropanoid_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Caf Caffeic Acid CouCoA->Caf C3H (Hydroxylation) CafAld This compound Caf->CafAld Reduction Steps FiveOHConifAld 5-hydroxyconiferaldehyde ConifAld Coniferaldehyde CafAld->ConifAld COMT (Methylation) CafAld->FiveOHConifAld F5H (Hydroxylation) ConifAlc Coniferyl Alcohol (G-Lignin Precursor) ConifAld->ConifAlc CAD/SAD SinapAld Sinapaldehyde FiveOHConifAld->SinapAld COMT (Methylation) SinapAlc Sinapyl Alcohol (S-Lignin Precursor) SinapAld->SinapAlc CAD/SAD

Caption: Biosynthesis of this compound in the Phenylpropanoid Pathway.

Biological Activity and Significance

This compound's structure, particularly the catechol moiety, confers potent antioxidant properties by enabling it to act as a free radical scavenger.[2] It has also demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.[2] As an intermediate in lignin biosynthesis, it plays a fundamental role in plant cell wall structure and defense.[1]

Analytical Methodologies

Experimental Protocol: UHPLC-Q-TOF Mass Spectrometry for Analysis of Related Compounds[7]

This protocol, used for analyzing the closely related caffeic acid and its metabolites, can be adapted for this compound.

  • Chromatography System: Waters HSS T3 UPLC column (2.1 mm × 100 mm, 1.7 μm).

  • Mobile Phase: Gradient elution with (A) aqueous formic acid and (B) acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Quadrupole-Time of Flight (Q-TOF) MS performed in both positive and negative ion modes.

  • Ion Source: Heated Electrospray Ionization (HESI).

  • Source Parameters:

    • Temperature: 550 °C

    • Voltage: 4.5 kV

    • Sheath Gas (N₂): 35 arb

    • Auxiliary Gas (N₂): 10 arb

  • Scan Range: m/z 100-1500.

  • Resolution: 70,000.

  • Collision Energy: 30 eV for MS/MS fragmentation.

Logical Flow of Synthesis and Analysis

The following diagram illustrates the general workflow from synthesis to characterization of this compound.

logical_workflow cluster_analysis Structural Characterization start Synthesis Strategy (e.g., HWE Reaction) reactants Prepare Reactants (Aldehyde, Ylide) start->reactants reaction Perform Reaction (Heat, Stir) reactants->reaction workup Extraction & Workup reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Confirm Structure ms Mass Spectrometry (LC-MS/MS) product->ms Confirm Mass

Caption: General workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to the Natural Sources of 3,4-dihydroxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dihydroxycinnamaldehyde, also known as caffeyl aldehyde, is a naturally occurring phenolic compound with potential pharmacological activities. This technical guide provides a comprehensive overview of its known natural sources, methodologies for its extraction and analysis, and insights into its potential biological signaling pathways. While specific quantitative data remains scarce in publicly available literature, this document consolidates current knowledge to support further research and development efforts.

Natural Sources of 3,4-dihydroxycinnamaldehyde

3,4-dihydroxycinnamaldehyde has been identified in a variety of plant species and other natural sources. The primary reported sources are summarized in the table below. It is important to note that the concentration of this compound can vary significantly based on the plant's genetic makeup, growing conditions, and the specific part of the plant being analyzed.

Natural SourceScientific NameFamilyPart(s) Where Found
Black CottonwoodPopulus trichocarpaSalicaceaeLeaf buds
Yerba MateIlex paraguariensisAquifoliaceaeLeaves
PapayaCarica papayaCaricaceaeLeaves, Fruit
-Apis ceranaApidae-
Thale CressArabidopsis thalianaBrassicaceae-
-Petasites tricholobusAsteraceae-
-Tachigali paniculataFabaceae-

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of 3,4-dihydroxycinnamaldehyde from plant materials. These protocols are based on established methods for the analysis of phenolic compounds and can be adapted and optimized for specific research needs.

Extraction of 3,4-dihydroxycinnamaldehyde from Plant Material

This protocol describes a general procedure for the solvent extraction of phenolic compounds, including 3,4-dihydroxycinnamaldehyde, from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves of Populus trichocarpa)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 1 gram of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% aqueous methanol to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Sonication for 30 minutes in an ultrasonic bath can be performed to enhance extraction efficiency.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) two more times with the remaining plant pellet to ensure complete extraction.

  • Combine all the supernatants.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the methanol is removed.

  • The resulting aqueous extract can be lyophilized to obtain a dry powder or directly used for further analysis.

  • Prior to HPLC or GC-MS analysis, reconstitute the dried extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of 3,4-dihydroxycinnamaldehyde using HPLC with a Diode Array Detector (DAD).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B; 40-45 min, 100-5% B; 45-50 min, 5% B. The gradient should be optimized based on the specific separation needs.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: The maximum absorbance wavelength for 3,4-dihydroxycinnamaldehyde should be determined by scanning a standard solution (a wavelength around 340 nm is expected for cinnamaldehydes).

Procedure:

  • Standard Preparation: Prepare a stock solution of 3,4-dihydroxycinnamaldehyde standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Prepare the plant extract as described in section 2.1.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peak corresponding to 3,4-dihydroxycinnamaldehyde in the sample chromatogram by comparing its retention time and UV spectrum with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of 3,4-dihydroxycinnamaldehyde in the samples.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and, with appropriate derivatization and standards, quantification of 3,4-dihydroxycinnamaldehyde.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C

  • Oven Temperature Program: A typical program could be: initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, and hold for 10 min. This program should be optimized.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Procedure:

  • Derivatization (if necessary): Due to the polar nature of the hydroxyl groups, derivatization (e.g., silylation with BSTFA) may be necessary to improve volatility and chromatographic peak shape.

  • Sample Injection: Inject the prepared sample (derivatized or underivatized) into the GC-MS system.

  • Identification: Identify 3,4-dihydroxycinnamaldehyde by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST) or by injecting a pure standard.

Signaling Pathways

While direct studies on the signaling pathways modulated by 3,4-dihydroxycinnamaldehyde are limited, research on structurally related compounds like cinnamaldehyde provides strong indications of its potential biological activities, particularly in the context of inflammation and oxidative stress. The following diagrams illustrate the likely signaling pathways influenced by 3,4-dihydroxycinnamaldehyde.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Cinnamaldehyde has been shown to inhibit this pathway.[1] It is plausible that 3,4-dihydroxycinnamaldehyde exerts similar anti-inflammatory effects by interfering with NF-κB activation.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates 3,4-DHC 3,4-dihydroxycinnamaldehyde 3,4-DHC->IKK Complex Inhibits DNA DNA NF-κB_nucleus->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Proposed inhibition of the NF-κB pathway by 3,4-dihydroxycinnamaldehyde.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation and apoptosis. Cinnamaldehyde has been shown to modulate MAPK signaling.[1] 3,4-dihydroxycinnamaldehyde may similarly affect these pathways to exert its biological effects.

MAPK_Pathway cluster_pathways MAPK Cascades Cellular Stress Cellular Stress MAPKKK MAPKKK (e.g., ASK1, TAK1) Cellular Stress->MAPKKK Activates 3,4-DHC 3,4-dihydroxycinnamaldehyde 3,4-DHC->MAPKKK Modulates p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK Cellular Response Inflammation, Apoptosis, Cell Proliferation p38->Cellular Response JNK->Cellular Response ERK->Cellular Response

References

Caffeic aldehyde physicochemical properties database.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Caffeic Aldehyde

Introduction

This compound, also known as 3,4-dihydroxycinnamaldehyde, is a naturally occurring phenolic aldehyde found in various plants, including the seeds of Phytolacca americana (American pokeweed).[1][2] Structurally, it is characterized by a catechol (3,4-dihydroxyphenyl) group attached to an α,β-unsaturated aldehyde functional group.[1] This conjugated system is responsible for its chemical reactivity and significant biological activities, which include antioxidant, antimicrobial, and anti-inflammatory properties.[1] It is a key intermediate in the phenylpropanoid pathway, which is central to the biosynthesis of lignin and other essential secondary metabolites in plants.[3] This guide provides a detailed overview of its physicochemical properties, experimental protocols for their determination, and its role in cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while data for this compound is provided, some properties are inferred from its close structural analog, caffeic acid (3,4-dihydroxycinnamic acid), due to the greater availability of experimental data for the latter. Caffeic acid shares the same catechol ring and conjugated side chain, differing only in the terminal functional group (carboxylic acid vs. aldehyde).

PropertyValueReference(s)
IUPAC Name (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enal[2][4]
Synonyms 3,4-Dihydroxycinnamaldehyde, Caffeoyl aldehyde, trans-Caffeic aldehyde[2][4]
CAS Number 141632-15-7[1][2]
Molecular Formula C₉H₈O₃[1][2]
Molecular Weight 164.16 g/mol [1][2][4]
Appearance Yellow crystalline solid (inferred from caffeic acid)[5][6]
Melting Point Decomposes around 225°C (inferred from caffeic acid, which melts at 223-225°C with decomposition)[1][6][7]
Boiling Point ~380 °C at 760 mmHg (estimated)
Solubility Slightly soluble in cold water; soluble in hot water, ethanol, and ethyl acetate.[5] The solubility in ethanol-water mixtures is significantly higher than in pure water.[8] For the similar caffeic acid, solubility is ~25 mg/mL in ethanol and ~0.5 mg/mL in PBS (pH 7.2).[9][5][8][9]
pKa Values (for Caffeic Acid) pKa₁: ~4.0 - 4.8 (Carboxylic acid group)pKa₂: ~8.4 - 9.3 (Phenolic hydroxyl groups) Note: pKa₂ is most relevant to the hydroxyl groups on this compound.[10][11][12]
Stability Prone to oxidation, particularly under basic conditions.[1] Exhibits moderate thermal stability but degrades at high temperatures.[1] More stable under acidic conditions.[1][1]

Experimental Protocols

The characterization of this compound relies on standard analytical techniques. Below are detailed methodologies for key experimental procedures.

Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a precise method for the simultaneous determination of this compound and related phenolic compounds in complex mixtures like herbal preparations.[13]

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Stationary Phase : Hypersil ODS-2 column (or equivalent C18 column).[13]

  • Mobile Phase : Isocratic elution is effective. A typical mobile phase consists of a mixture of methanol and an acidic buffer, such as 0.2 M acetate buffer adjusted to pH 3.6, in a ratio of approximately 15:85 (v/v).[13]

  • Flow Rate : A constant flow rate of 1.0 mL/min is maintained.[13]

  • Temperature : The column is maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[13]

  • Detection : UV detection is performed at a wavelength where the analyte shows maximum absorbance, typically around 300-323 nm for cinnamic acid derivatives.[5][13]

  • Quantification : A calibration curve is generated by injecting known concentrations of a pure this compound standard. The peak area of the analyte in a sample is then used to calculate its concentration based on this curve.[13]

Determination of Acidity Constant (pKa) via UV-Vis Spectrophotometry

This method is used for the parent compound, caffeic acid, to determine the pKa of its phenolic hydroxyl groups, which are also present on this compound. The technique leverages the change in the UV-Vis absorption spectrum of the molecule as it ionizes at different pH values.[10][11]

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 10) are prepared. A stock solution of the analyte (e.g., caffeic acid in an ethanol-water mixture) is prepared and added to each buffer to a constant final concentration.[11]

  • Measurement : The absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-500 nm).[14] The spectrum of the buffer alone is used as a blank.

  • Data Analysis : As the pH changes, the molecule transitions between its protonated and deprotonated forms, each having a distinct absorption spectrum. This results in shifts in absorption maxima and the appearance of isosbestic points.[14] The pKa is determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation. Chemometric algorithms, such as the net analyte signal (NAS) method, can also be applied to the full spectral data matrix to deconvolve the spectra of individual species and accurately calculate the pKa values.[10][11]

Signaling Pathways and Biological Activity

Research, primarily on the closely related caffeic acid and its esters, has demonstrated significant interaction with key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound is expected to exhibit similar activities due to its structural homology.

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that translates extracellular stimuli into cellular responses, including inflammation and apoptosis. Caffeic acid has been shown to inhibit this pathway, thereby reducing inflammatory responses.[15][16] For example, it can suppress the UVB-induced phosphorylation of key MAPKs like JNK, p38, and ERK.[16] This inhibition prevents the activation of downstream transcription factors such as AP-1 and NF-κB, which are responsible for transcribing pro-inflammatory genes like COX-2.[16]

G Fig. 1: this compound's Inhibition of MAPK Pathway cluster_stimulus Extracellular Stimulus cluster_cascade Kinase Cascade cluster_nuclear Nuclear Response Stimulus UVB Radiation / Toxin Fyn Fyn Kinase Stimulus->Fyn MAPKKK MAPKKK (e.g., Raf) Fyn->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TF Transcription Factors (AP-1, NF-κB) MAPK->TF Response Inflammatory Response (e.g., COX-2 Expression) TF->Response Inhibitor This compound Inhibitor->InhibitionPoint

Fig. 1: this compound's Inhibition of MAPK Pathway
General Experimental Workflow for Bioactivity Screening

The discovery and validation of the biological effects of compounds like this compound follow a structured experimental workflow. This process typically begins with the synthesis or isolation of the compound and its analogs, followed by a series of in vitro assays to screen for specific activities (e.g., antioxidant, anti-inflammatory, cytotoxic). Promising candidates are then often subjected to further mechanistic studies and computational analysis.

G Fig. 2: Bioactivity Screening Workflow cluster_prep 1. Compound Preparation cluster_screen 2. In Vitro Screening cluster_analysis 3. Data Analysis & Follow-up Synthesis Synthesis / Isolation of this compound & Analogs AntiInflammatory Anti-inflammatory Assay (e.g., NO production in RAW 264.7 cells) Synthesis->AntiInflammatory Antioxidant Antioxidant Assay (e.g., DPPH, SOD) Synthesis->Antioxidant Cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer vs. normal cells) Synthesis->Cytotoxicity Data Data Analysis (IC₅₀ Calculation) AntiInflammatory->Data Antioxidant->Data Cytotoxicity->Data Computational Computational Modeling (Pharmacophore, Docking) Data->Computational Mechanistic Mechanistic Studies (e.g., Western Blot for Signaling Pathways) Data->Mechanistic

Fig. 2: Bioactivity Screening Workflow

References

The Biosynthesis of Caffeic Aldehyde in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of caffeic aldehyde, a key intermediate in the phenylpropanoid pathway in plants. This compound and its derivatives are precursors to a vast array of secondary metabolites, including lignins, flavonoids, and other phenolic compounds with significant pharmacological and industrial relevance. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable molecules.

Core Biosynthesis Pathway

This compound is synthesized from the amino acid L-phenylalanine through the general phenylpropanoid pathway. The pathway involves a series of enzymatic reactions that modify the aromatic ring and the propyl side chain of phenylalanine. The core sequence leading to this compound involves the formation of caffeic acid, its activation to a CoA-thioester, and subsequent reduction.

The primary steps are as follows:

  • L-Phenylalanine to Cinnamic Acid: The pathway begins with the non-oxidative deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Cinnamic Acid to p-Coumaric Acid: Cinnamic acid undergoes hydroxylation at the 4-position of the aromatic ring, a reaction catalyzed by the cytochrome P450-dependent monooxygenase, Cinnamate 4-Hydroxylase (C4H) .

  • p-Coumaric Acid to Caffeic Acid: The introduction of a second hydroxyl group at the 3-position is a critical branch point. In many plants, this occurs after the activation of p-coumaric acid. First, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to p-coumaroyl-CoA. Then, p-coumaroyl-CoA is used by Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) to esterify shikimate or quinate. This ester is then hydroxylated by p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H) , another P450 enzyme, to form caffeoyl-shikimate. The caffeoyl moiety is then transferred back to CoA by HCT, yielding caffeoyl-CoA. Caffeic acid can be released from this intermediate.

  • Caffeic Acid to Caffeoyl-CoA: Free caffeic acid is activated by 4-Coumarate:CoA Ligase (4CL) , which ligates it with Coenzyme A to form caffeoyl-CoA. This reaction requires ATP.[1][2]

  • Caffeoyl-CoA to this compound: The final step is the NADPH-dependent reduction of the thioester bond of caffeoyl-CoA to an aldehyde. This reaction is catalyzed by Cinnamoyl-CoA Reductase (CCR) , which is considered the first committed enzyme of the lignin-specific branch of the phenylpropanoid pathway.[3][4][5]

Visualization of the Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps leading from L-phenylalanine to this compound.

Caffeic_Aldehyde_Pathway cluster_caffeic_acid Hydroxylation Steps Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid Caf Caffeic Acid pCou->Caf C3'H/HCT Pathway CL4 4CL pCou->CL4 ATP, CoA pCouCoA p-Coumaroyl-CoA C3H_route C3'H Route (via HCT) pCouCoA->C3H_route Caf->CL4 ATP, CoA CafCoA Caffeoyl-CoA CCR CCR CafCoA->CCR NADPH CafAld This compound PAL->Cin C4H->pCou CL4->pCouCoA CL4->CafCoA C3H_route->CafCoA CCR->CafAld

Core biosynthesis pathway of this compound.

Quantitative Data: Enzyme Kinetics

The efficiency and substrate preference of the key enzymes, 4-Coumarate:CoA Ligase (4CL) and Cinnamoyl-CoA Reductase (CCR), are critical for determining the metabolic flux towards this compound. Kinetic parameters vary between plant species and enzyme isoforms. The table below summarizes relevant data from published literature.

EnzymePlant SpeciesSubstrateKm (µM)Vmax (nkat mg-1)kcat/Km (s-1 M-1)Reference
4CL Morus atropurpurea (Ma4CL3)Caffeic Acid10.494.4-[1]
Populus trichocarpa x deltoidesCaffeic Acid31--[2]
Leucaena leucocephala (Ll4CL2)Caffeic Acid---Identified as the most favored substrate based on binding energy.[6]
CCR Triticum aestivum (Ta-CCR1)Caffeoyl-CoA2.5 ± 0.32.1 ± 0.11.4 x 105[4]
Medicago truncatula (CCR2)Caffeoyl-CoA15.6 ± 2.1--Exhibits sigmoidal kinetics, prefers caffeoyl-CoA.[7][8]
Sorghum bicolor (SbCCR1)Caffeoyl-CoA---Low activity observed compared to feruloyl-CoA.[3]
Petunia hybrida (Ph-CCR1)Caffeoyl-CoA---Sparingly active (<1% relative to feruloyl-CoA).[9]

Note: '-' indicates data not reported in the cited source. Kinetic parameters are highly dependent on assay conditions.

Experimental Protocols

Detailed methodologies are essential for studying the this compound biosynthesis pathway. Below are foundational protocols for key experimental procedures.

Protocol: Recombinant Expression and Purification of CCR

This protocol describes the expression of a plant CCR enzyme in E. coli for subsequent biochemical characterization.

Workflow Diagram:

CCR_Purification_Workflow Start Clone CCR cDNA into Expression Vector (e.g., pET) Transform Transform E. coli (e.g., BL21(DE3)) Start->Transform Culture Grow liquid culture to OD600 ~0.6 Transform->Culture Induce Induce protein expression (e.g., with IPTG, 16-28°C) Culture->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Lyse cells (sonication) in lysis buffer Harvest->Lyse Clarify Clarify lysate by high-speed centrifugation Lyse->Clarify Purify Purify protein using Affinity Chromatography (e.g., Ni-NTA for His-tag) Clarify->Purify Analyze Analyze purity by SDS-PAGE Purify->Analyze End Purified Recombinant CCR Analyze->End

Workflow for recombinant CCR protein expression and purification.

Methodology:

  • Cloning: The full-length coding sequence of the target CCR gene is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

  • Transformation: The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3) pLysS).

  • Expression:

    • A single colony is used to inoculate a starter culture (e.g., 5 mL LB medium with appropriate antibiotics) and grown overnight at 37°C.

    • The starter culture is used to inoculate a larger volume of LB medium (e.g., 500 mL). The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. The culture is then incubated at a lower temperature (e.g., 16-28°C) for several hours (4-16 h) to improve protein solubility.[10]

  • Purification:

    • Cells are harvested by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

    • The cell pellet is resuspended in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication on ice.

    • The lysate is clarified by centrifugation (e.g., 12,000 x g for 30 min at 4°C) to pellet cell debris.

    • The supernatant, containing the soluble His-tagged CCR, is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • The recombinant CCR is eluted with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Verification: The purity of the eluted protein is assessed by SDS-PAGE. Protein concentration is determined using a standard method like the Bradford assay.

Protocol: Enzyme Activity Assay for Cinnamoyl-CoA Reductase (CCR)

This protocol measures the catalytic activity of CCR by monitoring the consumption of NADPH.

Methodology:

  • Substrate Preparation: Caffeoyl-CoA can be synthesized enzymatically from caffeic acid using a purified 4-Coumarate:CoA Ligase (4CL) or purchased commercially.

  • Reaction Mixture: The standard assay is performed in a spectrophotometer-compatible cuvette. The reaction mixture (total volume of 200-1000 µL) contains:

    • Potassium phosphate buffer (100 mM, pH 6.25-7.0)

    • NADPH (100-200 µM)

    • Purified recombinant CCR protein (1-5 µg)[11]

  • Initiation and Measurement:

    • The mixture is pre-incubated at a constant temperature (e.g., 30-37°C) for 5 minutes to establish a baseline.

    • The reaction is initiated by the addition of the substrate, caffeoyl-CoA (10-100 µM).

    • The decrease in absorbance at 340 nm (the absorbance maximum for NADPH) is monitored continuously for 5-10 minutes using a spectrophotometer.

  • Calculation: The rate of NADPH oxidation is proportional to the enzyme activity. The activity is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1 cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

  • Controls: A control reaction lacking the caffeoyl-CoA substrate should be run to account for any substrate-independent NADPH oxidation.

Protocol: Extraction and HPLC Analysis of Phenylpropanoids

This protocol provides a general method for extracting and quantifying this compound and related phenylpropanoids from plant tissue.

Methodology:

  • Sample Preparation:

    • Plant tissue (e.g., leaves, stems) is flash-frozen in liquid nitrogen immediately after harvesting to quench metabolic activity.

    • The frozen tissue is ground to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • A known amount of powdered tissue (e.g., 100 mg) is extracted with a suitable solvent. A common choice is 80-95% methanol or ethanol.[12][13] The volume should be sufficient for complete immersion (e.g., 1.5 mL).

    • The mixture is vortexed vigorously and then sonicated in an ultrasonic bath (e.g., 40 kHz for 30-60 minutes at 25°C) to enhance extraction efficiency.[12]

    • Samples are centrifuged at high speed (e.g., 13,000 x g for 15 min) to pellet insoluble material.

  • Analysis by HPLC-DAD:

    • The supernatant is filtered through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.[14]

    • Instrumentation: A reverse-phase HPLC system equipped with a photodiode array (DAD) or UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is used.[12]

    • Mobile Phase: A typical gradient elution involves two solvents:

      • Solvent A: Water with a small amount of acid (e.g., 0.2-1% acetic acid or phosphoric acid) to ensure phenolic compounds are protonated.[14]

      • Solvent B: Acetonitrile or methanol.[14]

    • Gradient Program: A linear gradient is run, for example, starting with a low percentage of Solvent B (e.g., 5-10%) and increasing to a high percentage (e.g., 60-100%) over 30-45 minutes to separate compounds with different polarities.

    • Detection: The DAD is set to monitor a range of wavelengths. This compound and related hydroxycinnamates have strong absorbance in the 310-330 nm range.

  • Quantification:

    • Identification is achieved by comparing the retention time and UV-Vis spectrum of the peaks in the sample chromatogram with those of authentic chemical standards.

    • Quantification is performed by creating a standard curve using known concentrations of a purified this compound standard. The peak area from the sample is then used to calculate the concentration based on this curve.

Conclusion

The biosynthesis of this compound is a centrally important process in plant secondary metabolism, governed by a well-defined series of enzymatic steps within the broader phenylpropanoid pathway. The key enzymes, particularly 4CL and CCR, represent critical control points that dictate the flow of carbon into lignin and other valuable phenolic compounds. The technical data and experimental protocols provided in this guide offer a foundation for researchers to investigate this pathway, characterize its enzymes, and develop strategies for its manipulation in various plant species. Such efforts are paramount for advancing the fields of drug development, materials science, and agriculture through targeted metabolic engineering.

References

Caffeic Aldehyde's Antioxidant Prowess: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic aldehyde, a phenolic compound belonging to the hydroxycinnamic acid family, is structurally related to the well-studied antioxidants caffeic acid (CA) and caffeic acid phenethyl ester (CAPE). While direct research on this compound is limited, its structural features strongly suggest a potent antioxidant capacity operating through a dual mechanism: direct radical scavenging and indirect cytoprotection via the modulation of key cellular signaling pathways. This technical guide provides an in-depth exploration of these mechanisms, supported by available quantitative data for structurally similar compounds, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades.

Core Antioxidant Mechanisms

This compound's antioxidant activity is multifaceted, encompassing both direct chemical neutralization of reactive oxygen species (ROS) and the activation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

The chemical structure of this compound, featuring a catechol ring and a conjugated double bond, is central to its ability to directly neutralize free radicals. The two hydroxyl groups on the aromatic ring can readily donate hydrogen atoms to stabilize radicals, a process that is enhanced by the resonance stabilization of the resulting phenoxyl radical across the entire molecule.[1]

Table 1: DPPH Radical Scavenging Activity of Caffeic Acid and Related Compounds

CompoundIC50 Value (µg/mL)IC50 Value (µM)Reference
Caffeic Acid5.932.7[2]
Caffeic AcidNot specified50[3]
Ferulic Acid9.951.0[2]
Ascorbic Acid (Standard)43.2245.3[2]
Trolox (Standard)6.325.2[2]

Note: The antioxidant activity is inversely proportional to the IC50 value.

Indirect Antioxidant Effects via Nrf2-ARE Pathway Activation

Beyond direct scavenging, this compound is predicted to exert a more sustained antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] Electrophilic compounds, such as this compound with its α,β-unsaturated aldehyde moiety, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and leading to the stabilization and nuclear translocation of Nrf2.[4]

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[5] The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles. Studies on caffeic acid have demonstrated its ability to increase the expression of HO-1 and NQO1.[5]

Nrf2_ARE_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation Caffeic_Aldehyde Caffeic_Aldehyde Keap1 Keap1

Figure 1: this compound-mediated activation of the Nrf2-ARE signaling pathway.

Modulation of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in regulating cellular responses to oxidative stress. While the precise role of this compound in MAPK signaling is not fully elucidated, studies on related compounds like caffeic acid suggest a modulatory effect.[6] For instance, caffeic acid has been shown to inhibit the phosphorylation of p38 MAPK in certain cell types.[7] By modulating these pathways, this compound may further contribute to its overall antioxidant and cytoprotective effects.

MAPK_Signaling_Pathway Oxidative_Stress Oxidative Stress ERK ERK Oxidative_Stress->ERK Activates JNK JNK Oxidative_Stress->JNK Activates p38 p38 Oxidative_Stress->p38 Activates Caffeic_Aldehyde This compound Caffeic_Aldehyde->ERK Modulates Caffeic_Aldehyde->JNK Modulates Caffeic_Aldehyde->p38 Modulates Cellular_Response Cellular Response (Inflammation, Apoptosis, Survival) ERK->Cellular_Response JNK->Cellular_Response p38->Cellular_Response

Figure 2: Potential modulation of MAPK signaling pathways by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antioxidant activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the direct radical scavenging activity of a compound.[8][9]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[9]

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol (spectrophotometric grade)

    • Test compound (this compound)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in the dark.

    • Preparation of test samples: Prepare a stock solution of the test compound and serially dilute it to obtain a range of concentrations.

    • Reaction setup: In a 96-well plate, add a specific volume of each sample dilution to separate wells. Add an equal volume of the DPPH working solution to each well. Include a control well with solvent and DPPH solution only.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance measurement: Measure the absorbance of each well at 517 nm.

  • Calculation of Scavenging Activity:

    • % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • Data Presentation: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compound start->prep_samples reaction Mix DPPH Solution with Test Samples prep_dpph->reaction prep_samples->reaction incubation Incubate in Dark (30 min) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging Activity and IC50 measurement->calculation end End calculation->end

Figure 3: Experimental workflow for the DPPH radical scavenging assay.

Western Blot Analysis for Nrf2 and HO-1

This technique is used to detect and quantify the protein levels of Nrf2 and its downstream target HO-1, providing evidence for the activation of the Nrf2-ARE pathway.[10][11]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

  • Reagents and Materials:

    • Cell culture reagents

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or other loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell treatment and lysis: Treat cells with the test compound for the desired time. Harvest and lyse the cells to extract total protein.

    • Protein quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Protein transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary antibody incubation: Incubate the membrane with the primary antibody (e.g., anti-Nrf2 at 1:1000 dilution) overnight at 4°C.

    • Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., at 1:2000 dilution) for 1 hour at room temperature.

    • Detection: Wash the membrane and add the chemiluminescent substrate.

    • Imaging: Capture the chemiluminescent signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

This compound, based on its chemical structure and the extensive research on its analogues, is a promising antioxidant agent with a dual mechanism of action. It can directly neutralize free radicals and also stimulate the cell's own defense systems through the activation of the Nrf2-ARE pathway. Further research is warranted to specifically quantify the antioxidant efficacy of this compound and to fully elucidate its interactions with cellular signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such future investigations, which could ultimately pave the way for the development of novel therapeutic strategies for diseases associated with oxidative stress.

Dual_Antioxidant_Action cluster_direct Direct Action cluster_indirect Indirect Action Caffeic_Aldehyde This compound Radical_Scavenging Radical Scavenging Caffeic_Aldehyde->Radical_Scavenging Nrf2_Activation Nrf2 Pathway Activation Caffeic_Aldehyde->Nrf2_Activation ROS_Neutralization ROS Neutralization Radical_Scavenging->ROS_Neutralization Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (HO-1, NQO1) Nrf2_Activation->Antioxidant_Enzymes Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->Cellular_Defense

Figure 4: The dual antioxidant mechanism of this compound.

References

Biological activities of 3,4-dihydroxycinnamaldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities of 3,4-Dihydroxycinnamaldehyde

Introduction

3,4-Dihydroxycinnamaldehyde, also known as caffeic aldehyde, is a phenolic compound and a derivative of cinnamaldehyde.[1] It is a naturally occurring organic compound found in various plant species.[1] Structurally, it possesses a cinnamaldehyde moiety characterized by a benzene ring and an aldehyde group, forming 3-phenylprop-2-enal.[1] As a member of the cinnamaldehydes class, it has garnered significant interest within the scientific community for its diverse and potent biological activities. These activities, ranging from anti-inflammatory and antioxidant to anticancer and neuroprotective effects, position 3,4-dihydroxycinnamaldehyde as a promising molecule for further investigation in drug discovery and development. This document provides a comprehensive technical overview of its primary biological functions, underlying molecular mechanisms, quantitative data, and associated experimental protocols.

Core Biological Activities and Mechanisms

3,4-Dihydroxycinnamaldehyde and its related compounds exert their effects through the modulation of multiple critical cellular signaling pathways.

Anti-inflammatory Activity

Cinnamaldehyde and its derivatives are potent anti-inflammatory agents that primarily function by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[3][4][6] The inhibitory mechanism involves preventing the activation and nuclear translocation of NF-κB subunits.[2] Studies have shown that cinnamaldehyde can suppress NF-κB activation induced by stimuli like lipopolysaccharide (LPS).[2] This suppression is achieved through the inhibition of multiple signal transduction pathways, including NIK/IKK, ERK, and p38 MAPK, which are upstream regulators of NF-κB.[3] Furthermore, cinnamaldehyde has been observed to modulate the Janus kinase/signal transducer and activator of transcription (Jak/Stat) pathway, which also plays a role in inflammatory responses.[7]

NF_kappa_B_Pathway LPS Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Upregulates Compound 3,4-Dihydroxycinnamaldehyde Compound->IKK Inhibits Compound->NFkB_active Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by 3,4-dihydroxycinnamaldehyde.

Antioxidant Activity

The antioxidant properties of 3,4-dihydroxycinnamaldehyde are linked to its ability to scavenge free radicals and to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[10] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] Cinnamaldehyde and its derivatives can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate into the nucleus.[9][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, leading to the upregulation of phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferase (GST).[8][10] This activity is mediated by the activation of upstream kinases like ERK1/2, Akt, and JNK.[9]

Nrf2_Pathway Compound 3,4-Dihydroxycinnamaldehyde Keap1 Keap1 Compound->Keap1 Disrupts Interaction Upstream ERK, Akt, JNK Compound->Upstream Activates ROS Oxidative Stress ROS->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Nrf2_active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocates ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, NQO1, GST) ARE->Genes Upregulates Transcription Upstream->Nrf2 Phosphorylates

Caption: Activation of the Nrf2 antioxidant pathway by 3,4-dihydroxycinnamaldehyde.

Anticancer Activity

The anticancer effects of cinnamaldehyde are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[8][12]

  • Apoptosis Induction: Cinnamaldehyde induces apoptosis primarily through the intrinsic, mitochondria-mediated pathway.[13] It modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[14][15][16] This shift in balance increases mitochondrial membrane permeability, causing the release of cytochrome c into the cytosol.[13] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.[13][14] This process is often mediated by an increase in intracellular reactive oxygen species (ROS).[13]

  • Signaling Pathway Modulation: The compound inhibits key survival pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[8][12] By downregulating this pathway, cinnamaldehyde can halt tumor cell growth.[12] It also affects the MAPK pathway; depending on the cancer type, it can activate JNK and p38 kinases, which are involved in stress-induced apoptosis.[16] Furthermore, it has been shown to be an inhibitor of the STAT3 signaling pathway, preventing its phosphorylation, dimerization, and nuclear translocation, thereby downregulating STAT3 target genes involved in cell cycle progression and anti-apoptosis.[17][18]

Apoptosis_Pathway Compound 3,4-Dihydroxycinnamaldehyde Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Bax->Mitochondrion Permeabilizes CytC Cytochrome c Mitochondrion->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by 3,4-dihydroxycinnamaldehyde.

Neuroprotective and Pro-angiogenic Activities

3,4-Dihydroxybenzaldehyde (a related compound) has demonstrated neuroprotective effects by alleviating neuroinflammation.[19] It achieves this by inhibiting microglia activation and suppressing the MAPK and NF-κB pathways, thereby reducing the production of inflammatory mediators.[19] Cinnamaldehyde itself has shown neuroprotective potential in models of Parkinson's disease by preventing dopaminergic neuronal death.[20]

Conversely, in the context of wound healing, cinnamaldehyde promotes angiogenesis (the formation of new blood vessels). It stimulates the proliferation, migration, and tube formation of endothelial cells.[21][22] This pro-angiogenic effect is mediated through the activation of the PI3K/Akt and MAPK signaling pathways, leading to increased secretion of Vascular Endothelial Growth Factor (VEGF).[21][23]

Angiogenesis_Pathway Compound 3,4-Dihydroxycinnamaldehyde EndothelialCell Endothelial Cell Compound->EndothelialCell PI3K PI3K/Akt Pathway EndothelialCell->PI3K Activates MAPK MAPK Pathway EndothelialCell->MAPK Activates VEGF VEGF Secretion PI3K->VEGF Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) PI3K->Angiogenesis Promotes MAPK->VEGF MAPK->Angiogenesis Promotes VEGF->Angiogenesis Promotes

Caption: Pro-angiogenic signaling activated by 3,4-dihydroxycinnamaldehyde.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of cinnamaldehyde and its derivatives from various studies.

Table 1: Anticancer Activity (IC₅₀ Values)

CompoundCell LineActivityIC₅₀ ValueCitation
Cinnamaldehyde (CIN)PC3 (Prostate Cancer)Cytotoxicity12.5 µg/mL
Doxorubicin (DOX)PC3 (Prostate Cancer)Cytotoxicity10 µg/mL

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%.[24][25]

Table 2: Antioxidant Activity

Compound/ExtractAssayActivityResultCitation
Cinnamaldehyde (0.5%)DPPH Radical ScavengingAntioxidant19.22% Scavenging[26]
Cinnamaldehyde (1.5%)DPPH Radical ScavengingAntioxidant31.43% Scavenging[26]
Chitosan/Alginate film with 10% CA nanoemulsionDPPH Radical ScavengingAntioxidant>80% Scavenging[26]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound.[27][28]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the biological activities of 3,4-dihydroxycinnamaldehyde.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cell proliferation.

  • Cell Seeding: Plate cells (e.g., RAW 264.7, PC3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 3,4-dihydroxycinnamaldehyde for a specified duration (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (e.g., DMSO) and a positive control if applicable.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insight into the modulation of signaling pathways.

  • Protein Extraction: Treat cells with 3,4-dihydroxycinnamaldehyde, then lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein samples by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, Nrf2, Caspase-3, β-actin) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ), normalizing to a loading control like β-actin.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with the desired concentrations of 3,4-dihydroxycinnamaldehyde for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[29]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[29]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[29]

    • Necrotic cells: Annexin V-negative and PI-positive.

Luciferase Reporter Assay

This assay measures the transcriptional activity of a specific promoter (e.g., containing an ARE or NF-κB response element).

  • Transfection: Co-transfect cells with a luciferase reporter plasmid (containing the promoter of interest upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment: After transfection, treat the cells with 3,4-dihydroxycinnamaldehyde or a relevant stimulus (e.g., LPS for NF-κB activation).[9]

  • Cell Lysis: Lyse the cells and collect the supernatant.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity. An increase in the ratio indicates activation of the promoter.[9]

Conclusion

3,4-Dihydroxycinnamaldehyde exhibits a remarkable spectrum of biological activities, making it a compound of significant therapeutic interest. Its ability to modulate key cellular pathways, including NF-κB, Nrf2, PI3K/Akt, and MAPK, underpins its potent anti-inflammatory, antioxidant, and anticancer properties. The induction of apoptosis in cancer cells and the promotion of angiogenesis in wound healing highlight its diverse and context-dependent mechanisms of action. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers and professionals in drug development, facilitating further exploration of this promising natural compound for various clinical applications. Future in vivo studies and clinical trials are essential to fully elucidate its therapeutic potential and safety profile.

References

Spectroscopic and Structural Elucidation of Caffeic Aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Caffeic aldehyde, systematically known as (E)-3-(3,4-dihydroxyphenyl)prop-2-enal, is a naturally occurring phenolic aldehyde.[1] Its structure, featuring a catechol ring conjugated with an α,β-unsaturated aldehyde, gives rise to distinct spectroscopic characteristics that are crucial for its identification and characterization.[1] This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, offering a clear reference for researchers.

Table 1: ¹H-NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde H9.5 - 10.0DoubletSmall
Olefinic H (trans)6.5 - 7.6Two Doublets~16
Aromatic H6.7 - 7.1ABX Pattern-
Phenolic OH8.5 - 9.5Broad Singlet-

[Data sourced from general spectroscopic characteristics of this compound.][1]

Table 2: ¹³C-NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Aldehyde C190 - 195
Olefinic C120 - 150
Aromatic C115 - 150
Aromatic C-OH145 - 150

[Data sourced from general spectroscopic characteristics of this compound.][1]

Table 3: IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
Phenolic O-H Stretch3200 - 3500Broad
Aldehyde C-H Stretch2830 - 2695Moderate
Carbonyl C=O Stretch1680 - 1700Strong

[Data sourced from general spectroscopic characteristics of this compound.][1]

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₈O₃
Molecular Weight164.16 g/mol
Common Adducts[M+H]⁺, [M-H]⁻

[Data sourced from general spectroscopic characteristics of this compound.][1]

Experimental Workflow and Methodologies

The acquisition and analysis of spectroscopic data for a compound like this compound follow a structured workflow. This process ensures accurate and reproducible results for structural confirmation and characterization.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis A Sample Preparation (Dissolution/Pelleting) B Spectroscopic Measurement A->B Analyte C NMR Spectroscopy (¹H, ¹³C) B->C D IR Spectroscopy B->D E Mass Spectrometry (LC-MS/MS) B->E F Data Processing (Fourier Transform, etc.) C->F D->F E->F G Spectral Analysis & Interpretation F->G Processed Spectra H Structural Elucidation G->H Interpreted Data

General Workflow for Spectroscopic Analysis

Detailed Experimental Protocols

The following protocols are representative methodologies for obtaining the spectroscopic data for this compound and similar phenolic compounds.

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Instrumentation:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved. A small amount of a suitable internal standard (TMS) can be added.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Set appropriate parameters, including the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum and identify the multiplicities and coupling constants.

Objective: To identify the functional groups present in this compound.

Materials and Instrumentation:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Grind the mixture to a fine, uniform powder.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups of this compound, such as the O-H, C-H, C=O, and C=C stretching vibrations.[1][2]

Objective: To determine the molecular weight and fragmentation pattern of this compound, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Instrumentation:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid or acetic acid)

  • LC-MS system (e.g., UHPLC coupled to a Q-TOF or triple quadrupole mass spectrometer)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare working solutions by diluting the stock solution with the mobile phase.

  • LC-MS Analysis:

    • Set up the LC system with a suitable mobile phase gradient. A common mobile phase consists of water with a small percentage of formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B).[3]

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • The mass spectrometer can be operated in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.[3]

    • Set the mass spectrometer to scan a relevant m/z range (e.g., 100-500).

    • For tandem MS (MS/MS), select the precursor ion corresponding to this compound and acquire the product ion spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of this compound.

    • Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural information.

References

A Technical Guide to the Free Radical Scavenging Capabilities of Caffeic Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic aldehyde (3,4-dihydroxycinnamaldehyde) is a phenolic compound of significant interest within the scientific community due to its potential antioxidant properties. As a structural analog of the well-researched caffeic acid, it possesses a catechol group and a conjugated system, which are key determinants of its ability to neutralize harmful free radicals. This technical guide provides an in-depth analysis of the free radical scavenging mechanisms of this compound, details common experimental protocols for assessing its antioxidant activity, and presents available quantitative data. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and development, facilitating a deeper understanding of this compound's therapeutic potential.

Core Mechanisms of Free Radical Scavenging

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing the radical and preventing a cascade of oxidative damage to biological molecules. The principal mechanisms involved are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF).[1]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring and the conjugated side chain.[2][3] For this compound, the presence of two hydroxyl groups on the catechol moiety provides primary sites for this reaction.

  • Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the free radical.[4] The antioxidant's radical cation is subsequently stabilized by resonance. The favorability of this pathway is influenced by the ionization potential of the antioxidant and the electron affinity of the free radical.

  • Radical Adduct Formation (RAF): This mechanism involves the covalent bonding of a free radical to the antioxidant molecule, forming a more stable radical adduct.[2][3] The extended conjugation in the this compound structure provides potential sites for radical addition.

The prevalence of each mechanism is dependent on factors such as the nature of the free radical, the solvent, and the pH of the medium.[1]

Quantitative Assessment of Antioxidant Activity

The free radical scavenging capability of this compound can be quantified using various in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays provide metrics such as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) and the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

CompoundAssayIC50 / Activity ComparisonReference
This compoundDPPHScavenging ability is approximately equal to that of Caffeic Acid.[5]
Caffeic AcidDPPHIC50 ≈ 50 µM

Note: The table will be updated as more specific quantitative data for this compound becomes available.

A comparative study on the scavenging ability of various cinnamaldehydes and their corresponding acids on DPPH radicals found that the activity of this compound is approximately equal to that of caffeic acid.[5]

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below. These protocols are standardized for the evaluation of phenolic compounds.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the this compound and the positive control in the same solvent used for the DPPH solution to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or positive control to an equal volume of the DPPH working solution. A blank containing only the solvent and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Positive control (Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a stock solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Samples: Dissolve the this compound and Trolox in the appropriate solvent to create a series of concentrations.

  • Reaction Mixture: Add a small volume of the test sample or Trolox standard to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation of TEAC Value: The percentage of inhibition of absorbance is calculated relative to a control (solvent and ABTS•+ solution). A standard curve is generated using different concentrations of Trolox. The antioxidant capacity of the this compound is then expressed as Trolox Equivalents (TEAC).

Signaling Pathways and Experimental Workflows

Visual representations of the core concepts and workflows are provided below to facilitate understanding.

G General Mechanism of Free Radical Scavenging by this compound cluster_antioxidant This compound cluster_radical Free Radical cluster_mechanisms Scavenging Mechanisms cluster_products Products CA This compound (Ar-OH) HAT Hydrogen Atom Transfer (HAT) CA->HAT Reacts with SET Single Electron Transfer (SET) CA->SET Reacts with RAF Radical Adduct Formation (RAF) CA->RAF Reacts with FR Free Radical (R•) FR->HAT Reacts with FR->SET Reacts with FR->RAF Reacts with Neutralized_Radical Neutralized Radical (RH) HAT->Neutralized_Radical yields Antioxidant_Radical Antioxidant Radical (Ar-O•) HAT->Antioxidant_Radical yields SET->Neutralized_Radical yields SET->Antioxidant_Radical yields Radical_Adduct Radical Adduct (Ar(R)-OH) RAF->Radical_Adduct yields

Caption: General mechanisms of free radical scavenging by this compound.

G DPPH Assay Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare DPPH Solution Mix Mix DPPH and Sample DPPH_Sol->Mix Sample_Sol Prepare this compound Solutions Sample_Sol->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

G ABTS Assay Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Stock Prepare ABTS•+ Stock Solution ABTS_Work Prepare ABTS•+ Working Solution ABTS_Stock->ABTS_Work Mix Mix ABTS•+ and Sample/Trolox ABTS_Work->Mix Sample_Sol Prepare this compound & Trolox Solutions Sample_Sol->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Value Measure->Calculate

Caption: Workflow for the ABTS radical scavenging assay.

Conclusion and Future Directions

This compound demonstrates significant potential as a free radical scavenger, with an activity profile comparable to its well-studied counterpart, caffeic acid. The presence of the catechol moiety is fundamental to its antioxidant capacity, enabling it to neutralize free radicals through various mechanisms. Standardized in vitro assays such as DPPH and ABTS provide robust methods for quantifying this activity.

Further research is warranted to fully elucidate the in vivo efficacy and bioavailability of this compound. Investigating its activity in more complex biological systems and exploring its potential synergistic effects with other antioxidants will be crucial for its development as a therapeutic agent. The detailed protocols and mechanistic insights provided in this guide aim to support and stimulate these future research endeavors.

References

The Antimicrobial Spectrum of Caffeic Aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic aldehyde, a naturally occurring phenolic compound, has garnered interest for its potential biological activities, including its antimicrobial properties. While research indicates its ability to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli, a comprehensive public repository of quantitative data on its antimicrobial spectrum remains limited. This technical guide aims to provide an in-depth overview of the known antimicrobial activities of this compound and its closely related compounds, caffeic acid and caffeic acid phenethyl ester (CAPE). By presenting available quantitative data, detailed experimental protocols, and plausible mechanisms of action, this document serves as a valuable resource for researchers and professionals in the field of antimicrobial drug discovery and development.

Quantitative Antimicrobial Data

Due to the limited availability of specific quantitative data for this compound, this section summarizes the antimicrobial spectrum of its parent compound, caffeic acid, and its well-studied derivative, caffeic acid phenethyl ester (CAPE). These data provide a strong indication of the potential efficacy of this compound against a range of microbial pathogens.

Caffeic Acid
MicroorganismStrain(s)MIC (µg/mL)MBC (µg/mL)Reference(s)
Staphylococcus aureusClinical Isolates256 - 1024-[1][2][3][4]
Staphylococcus aureusATCC 259231024-[2]
Staphylococcus aureusATCC 43300 (MRSA)1024-[2]
Staphylococcus epidermidisClinical Isolates512 - 2048-[2]
Escherichia coli---[5][6]
Listeria monocytogenes---[5][6]
Pseudomonas aeruginosa-625625[5]
Candida albicansClinical Isolates64 - 128-[7]
Candida tropicalisClinical Isolates64 - 128-[7]
Candida glabrataClinical Isolates64 - 128-[7]
Caffeic Acid Phenethyl Ester (CAPE)
MicroorganismStrain(s)MIC (µg/mL)MBC (µg/mL)Reference(s)
Staphylococcus aureus-30004000[8]
Streptococcus mutans-10001500[8]
Streptococcus oralis-10001500[8]
Streptococcus salivarius-30004000[8]
Paenibacillus larvae-125125[9][10][11][12]
Candida albicansClinical Isolates12.5 - 100-[13]
Candida tropicalisClinical Isolates12.5 - 100-[13]
Candida glabrataClinical Isolates12.5 - 100-[13]
Candida parapsilosisClinical Isolates12.5 - 100-[13]
Candida aurisDrug-Resistant Strains1 - 64-[14]

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial compounds like this compound, based on established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound (or other test compound)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile saline or broth for dilution

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions are made in the appropriate broth medium to achieve a 2x working concentration.

  • Preparation of Inoculum: Culture the test microorganism overnight. Dilute the culture in sterile saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the 2x working solution of the test compound to the first well of each row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the test compound and microbial cells.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum.

    • Sterility Control: Wells containing only broth.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound, broth, and inoculum.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC determination to find the lowest concentration of the antimicrobial agent that kills 99.9% of the initial microbial population.

Materials:

  • MIC plate from the previous assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria)

  • Sterile pipettes and tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.

  • Determining the MBC: The MBC is the lowest concentration of the test compound that results in no more than 0.1% survival of the initial inoculum (i.e., a 99.9% reduction in CFU/mL).

Mandatory Visualizations

Experimental Workflow for MIC and MBC Determination

MIC_MBC_Workflow Workflow for MIC and MBC Determination cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare Test Compound (e.g., this compound) serial_dilution Perform Serial Dilution in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (18-24h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from wells with no growth read_mic->subculture incubate_mbc Incubate Agar Plates (24-48h) subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for Determining Minimum Inhibitory and Bactericidal Concentrations.

Plausible Antimicrobial Mechanism of Action for Phenolic Aldehydes

Mechanism_of_Action Plausible Antimicrobial Mechanism of Action for Phenolic Aldehydes cluster_compound Compound cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Targets cluster_outcome Outcome caffeic_aldehyde This compound membrane_disruption Membrane Disruption caffeic_aldehyde->membrane_disruption protein_inactivation Protein Inactivation caffeic_aldehyde->protein_inactivation dna_damage DNA Damage caffeic_aldehyde->dna_damage membrane_potential Loss of Membrane Potential membrane_disruption->membrane_potential ion_leakage Ion Leakage (K+) membrane_disruption->ion_leakage cell_death Cell Death membrane_potential->cell_death ion_leakage->cell_death protein_inactivation->cell_death dna_damage->cell_death

Caption: Plausible Antimicrobial Mechanism of Action for Phenolic Aldehydes.

Discussion of Antimicrobial Mechanism

The precise molecular mechanisms underlying the antimicrobial activity of this compound are not yet fully elucidated. However, based on studies of structurally related phenolic aldehydes, such as cinnamaldehyde, a multi-targeted mode of action can be proposed.[15][16][17]

The primary target of many phenolic compounds is the bacterial cell membrane.[16] The lipophilic nature of this compound allows it to partition into the lipid bilayer, disrupting its structure and function. This can lead to increased membrane permeability, the dissipation of the proton motive force, and the leakage of essential intracellular components, such as ions (e.g., K+) and ATP.[18]

In addition to membrane disruption, this compound may also exert its antimicrobial effects through intracellular actions. The aldehyde functional group is reactive and can potentially form covalent bonds with nucleophilic groups in cellular macromolecules, such as the sulfhydryl groups of amino acids in proteins and enzymes. This could lead to enzyme inhibition and disruption of critical metabolic pathways. Furthermore, some phenolic compounds have been shown to interfere with nucleic acid synthesis and cause DNA damage.[15]

It is likely that the overall antimicrobial effect of this compound results from a combination of these membrane-disrupting and intracellular activities, ultimately leading to bacterial cell death. Further research is needed to delineate the specific molecular targets and signaling pathways affected by this compound in various microorganisms.

Conclusion

This compound represents a promising natural compound with potential for development as an antimicrobial agent. While quantitative data on its antimicrobial spectrum is currently sparse, the extensive information available for its close relatives, caffeic acid and CAPE, suggests a broad range of activity against both bacteria and fungi. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the efficacy of this compound. Future studies should focus on determining its MIC and MBC values against a diverse panel of clinically relevant microorganisms and elucidating its precise mechanisms of action. Such research will be crucial for unlocking the full therapeutic potential of this and other related phenolic compounds in the fight against infectious diseases.

References

Caffeic Aldehyde Derivatives: A Technical Guide to Their Synthesis, Biological Significance, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic aldehyde, a naturally occurring phenolic aldehyde, represents a core chemical scaffold with significant potential for the development of novel therapeutic agents. While research has predominantly focused on its precursor, caffeic acid, and its corresponding ester and amide derivatives, the unique reactivity of the aldehyde functional group offers a distinct avenue for chemical modification and the generation of diverse molecular entities with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of this compound derivatives, summarizing their synthesis, biological significance, and underlying mechanisms of action. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile class of compounds.

Introduction

This compound, systematically known as (E)-3-(3,4-dihydroxyphenyl)prop-2-enal, is a phenolic aldehyde found in various plant species, including the seeds of Phytolacca americana (American pokeweed)[1][2]. Its structure is characterized by a catechol ring attached to an α,β-unsaturated aldehyde moiety[3]. This arrangement confers significant chemical reactivity and biological activity, making it a compound of interest for pharmaceutical and nutraceutical applications[3].

The aldehyde group is a key functional feature that allows for a variety of chemical transformations, including the formation of Schiff bases, hydrazones, and other condensation products, as well as oxidation to the corresponding carboxylic acid (caffeic acid)[3]. These derivatization strategies enable the synthesis of a broad range of molecules with tailored physicochemical and pharmacological properties.

While the biological activities of caffeic acid and its esters, such as Caffeic Acid Phenethyl Ester (CAPE), have been extensively studied for their antioxidant, anti-inflammatory, and anticancer properties, the exploration of this compound-specific derivatives remains a comparatively nascent field. This guide will synthesize the available information on this compound derivatives, distinguishing them from the more widely studied caffeic acid analogues, and highlight their potential in drug discovery.

Synthesis of this compound and Its Derivatives

The generation of this compound derivatives begins with the synthesis of the parent aldehyde itself, which can then be modified.

Synthesis of this compound

Several synthetic routes to this compound have been described:

  • Wittig Reaction: A modified Wittig or Horner-Wadsworth-Emmons (HWE) reaction can be employed to create the unsaturated carbon-carbon bond, often using an appropriate aromatic aldehyde as a starting material[3][4][5]. These reactions can be performed in aqueous media, aligning with green chemistry principles[4][5].

  • Enzymatic Synthesis: Biosynthetic pathways can produce this compound from precursors like L-phenylalanine through a series of enzymatic steps, including hydroxylation and deamination[3].

  • Chemical Synthesis: Traditional organic synthesis methods can also be utilized, such as the oxidation of corresponding precursor alcohols or direct condensation reactions involving phenolic compounds[3].

Derivatization of this compound

The aldehyde functional group of this compound is the primary site for derivatization.

  • Condensation Reactions: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones [3]. These reactions provide a straightforward method for introducing a wide variety of substituents, thereby modulating the biological activity of the parent molecule.

  • Oxidation: this compound can be oxidized to form caffeic acid, which can then be converted into a vast library of ester and amide derivatives[3]. While not direct derivatives of the aldehyde, this represents a major class of related compounds.

Biological Significance of this compound and Its Derivatives

This compound and its derivatives exhibit a range of biological activities, largely attributed to the presence of the catechol moiety and the reactive aldehyde group. The majority of the detailed biological data available is for caffeic acid derivatives, but inferences can be drawn for aldehyde-containing analogues.

Antioxidant Activity

The phenolic hydroxyl groups on the catechol ring are potent hydrogen donors, enabling this compound and its derivatives to scavenge free radicals effectively[3]. This antioxidant activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Activity

Caffeic acid and its derivatives have been shown to possess significant anti-inflammatory properties[6]. The proposed mechanisms include the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in the inflammatory response.

Antimicrobial Activity

Derivatives of caffeic acid have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi[7]. The lipophilicity of the derivatives often plays a crucial role in their ability to disrupt microbial membranes.

Anticancer Activity

The antiproliferative effects of caffeic acid derivatives against various cancer cell lines have been reported[6][8]. These effects are often mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for the biological activities of selected caffeic acid derivatives. Data for specific this compound derivatives are limited in the current literature.

Derivative ClassCompoundBiological ActivityAssayResult (IC50 / MIC)Reference
Caffeic Acid EstersCaffeic acid phenethyl ester (CAPE)Antibacterial (S. mutans)MIC505.2 ± 0.8 µg/mL[7]
Caffeic Acid AmidesCompound 3kAntioxidantDPPH assay18.6 μM[7]
Caffeic Acid HybridsCompound CS2AntioxidantDPPH assay40.29 μM[7]
Caffeic Acid EstersCompound CAP10Antifungal (C. albicans)MIC5013 μM[7]
Caffeic Acid EstersCompound 1gAntifungal (C. albicans)MIC5032 µg/mL[7]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative methodologies for the synthesis and biological evaluation of caffeic acid derivatives, which can be adapted for this compound derivatives.

General Procedure for the Synthesis of Caffeic Acid Derivatives via Wittig Reaction

This protocol is based on the synthesis of caffeic acid derivatives from aromatic aldehydes[4].

  • A suspension of the appropriate aromatic aldehyde (1 equivalent) and ylide (1.3-1.5 equivalents) in water (4-10 mL) is prepared in a round-bottom flask.

  • The mixture is stirred at 90°C for a period ranging from 30 minutes to 4 hours.

  • After cooling to room temperature, the heterogeneous reaction mixture is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography (e.g., hexane-ethyl acetate or chloroform-methanol) to yield the (E)-alkene as the major product.

DPPH Radical Scavenging Assay

This is a common method to evaluate the antioxidant activity of phenolic compounds.

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • The test compound is dissolved in methanol at various concentrations.

  • An aliquot of the test compound solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways and Molecular Mechanisms

The biological effects of caffeic acid and its derivatives are mediated through the modulation of various cellular signaling pathways. While specific pathways for this compound derivatives are not well-elucidated, the pathways affected by the closely related caffeic acid provide valuable insights.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Caffeic acid has been shown to exert antidepressant-like effects through the activation of the MAPK pathway[9][10].

MAPK_Pathway Caffeic_Aldehyde_Derivative This compound Derivative MEK MEK Caffeic_Aldehyde_Derivative->MEK Modulates Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Modulation of the MAPK signaling pathway.
PKA and PKC Signaling Pathways

Protein kinase A (PKA) and protein kinase C (PKC) are crucial signaling molecules involved in a multitude of cellular processes. The antidepressant-like effects of caffeic acid have been linked to the activation of both PKA and PKC pathways[9][10].

PKA_PKC_Pathway Caffeic_Aldehyde_Derivative This compound Derivative GPCR G-Protein Coupled Receptor Caffeic_Aldehyde_Derivative->GPCR Interacts with Adenylate_Cyclase Adenylate Cyclase GPCR->Adenylate_Cyclase PLC Phospholipase C GPCR->PLC cAMP cAMP Adenylate_Cyclase->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Cellular_Response Cellular Response PKA->Cellular_Response PKC->Cellular_Response

Involvement in PKA and PKC signaling.
Experimental Workflow for Synthesis and Bioactivity Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening Start This compound Derivatization Derivatization Reaction (e.g., Schiff Base Formation) Start->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antioxidant_Assay Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant_Assay Antimicrobial_Assay Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial_Assay Anticancer_Assay Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer_Assay Lead_Identification Lead Compound Identification Antioxidant_Assay->Lead_Identification Antimicrobial_Assay->Lead_Identification Anticancer_Assay->Lead_Identification

Workflow for derivative synthesis and screening.

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The presence of the aldehyde functional group provides a versatile handle for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. While the current body of literature is more focused on caffeic acid derivatives, the foundational knowledge of their biological activities and mechanisms of action provides a strong rationale for the further investigation of this compound-specific analogues.

Future research should focus on:

  • Synthesis of Novel Derivatives: The systematic synthesis and characterization of a broader range of this compound derivatives, particularly Schiff bases and hydrazones, are warranted.

  • Comprehensive Biological Evaluation: In-depth screening of these novel derivatives for a wider range of biological activities, including antiviral, neuroprotective, and cardioprotective effects, is needed.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound derivatives will be crucial for their rational design and development as therapeutic agents.

  • Structure-Activity Relationship (SAR) Studies: Establishing clear SARs will guide the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

By focusing on these areas, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of new and effective treatments for a variety of human diseases.

References

In-Silico Modeling of Caffeic Aldehyde Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic aldehyde, a phenolic aldehyde found in various plants, is a derivative of the well-studied caffeic acid.[1][2] Like its parent compound, this compound exhibits a range of promising biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1] In-silico modeling offers a powerful and cost-effective approach to elucidate the molecular mechanisms underlying these bioactivities, predict potential therapeutic targets, and guide the development of novel drug candidates. This technical guide provides an in-depth overview of the core in-silico methodologies applied to the study of this compound and related phenolic compounds. While specific in-silico data for this compound remains limited, this guide extrapolates from the extensive research on caffeic acid and its derivatives to present a comprehensive framework for its computational analysis.

Core In-Silico Methodologies

A variety of computational tools and techniques are employed to model the bioactivity of small molecules like this compound. These can be broadly categorized into the following:

  • Molecular Docking: This method predicts the preferred orientation of a ligand (this compound) when bound to a target protein, allowing for the estimation of binding affinity and the identification of key interacting residues.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for drug development. In-silico models can predict these properties early in the research pipeline, helping to identify potential liabilities.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to exert a specific biological effect.

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the binding event and its stability.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, untested molecules.

Data Presentation: Quantitative Insights into Bioactivity

Table 1: Molecular Docking and Binding Affinity Data for Caffeic Acid and its Derivatives

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting ResiduesReference
Caffeic acidAcetylcholinesterase (AChE)-8.022Tyr124, Tyr119, Leu130, Tyr133, Phe297, Tyr337, Phe338[3][4]
Caffeic acidDihydrofolate reductase (DHFR)-9.9Ala 7, Asn 18, Thr 121[5]
Caffeic acid phenethyl ester (CAPE)p38 MAPK-5.35-[6]
Caffeic acid phenethyl ester (CAPE)ERK1/2-4.17-[6]
Caffeic acidα-Amylase-5.04Trp 59, Gln 63, Arg 195, Asp 300[7]

Table 2: Predicted ADMET Properties of Caffeic Acid

PropertyPredicted ValueMethodReference
Lipinski's Rule of Five0 violationsMolinspiration[8]
GPCR ligand-0.05Molinspiration[8]
Ion channel modulator-0.21Molinspiration[8]
Kinase inhibitor-0.16Molinspiration[8]
Nuclear receptor ligand-0.47Molinspiration[8]
Protease inhibitor-0.27Molinspiration[8]
Enzyme inhibitor0.23Molinspiration[8]
Toxicity Hazard (Class)I (Low)Toxtree[9]

Experimental Protocols: A Step-by-Step Guide

This section outlines the general methodologies for key in-silico experiments. These protocols can be adapted for the specific investigation of this compound.

Molecular Docking Protocol
  • Protein Preparation:

    • Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate charges using software like AutoDock Tools.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or draw it using a molecular editor.

    • Optimize the ligand's geometry and assign charges.

  • Docking Simulation:

    • Define the binding site on the protein, typically a grid box encompassing the active site.

    • Perform the docking simulation using software such as AutoDock Vina.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities.

    • Visualize the ligand-protein interactions using tools like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.

ADMET Prediction Protocol
  • Ligand Input:

    • Provide the chemical structure of this compound in a suitable format (e.g., SMILES).

  • Prediction Server/Software:

    • Utilize online prediction servers like SwissADME, pkCSM, or ADMETlab 2.0, or standalone software.[10]

  • Property Selection:

    • Select the desired ADMET properties to be predicted, such as Lipinski's rule of five, solubility, blood-brain barrier penetration, and various toxicity endpoints.

  • Data Interpretation:

    • Analyze the predicted values and compare them to established thresholds for drug-likeness and safety.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a typical in-silico workflow.

experimental_workflow cluster_data_prep Data Preparation cluster_in_silico In-Silico Modeling cluster_analysis Analysis & Validation ligand Ligand Preparation (this compound) docking Molecular Docking ligand->docking admet ADMET Prediction ligand->admet protein Protein Preparation (Target Receptor) protein->docking md Molecular Dynamics docking->md binding Binding Affinity & Interaction Analysis docking->binding drug_likeness Drug-Likeness & Safety Assessment admet->drug_likeness stability Complex Stability Analysis md->stability

Figure 1: A typical in-silico modeling workflow.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_pathway NF-κB Signaling Pathway LPS LPS/TNF-α IKK IKK Activation LPS->IKK CA This compound CA->IKK Inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB->Gene

Figure 2: Inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_stimulus Cellular Stress cluster_inhibition Modulation by this compound cluster_pathway MAPK Signaling Pathway Stress Oxidative Stress p38 p38 MAPK Stress->p38 ERK ERK1/2 Stress->ERK JNK JNK Stress->JNK CA This compound CA->p38 Modulates CA->ERK Modulates AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 Response Cellular Response (Apoptosis, Inflammation) AP1->Response

Figure 3: Modulation of the MAPK signaling pathway.

Conclusion and Future Directions

In-silico modeling provides a robust framework for investigating the bioactivity of this compound. While current research has primarily focused on its parent compound, caffeic acid, the methodologies outlined in this guide are directly applicable to the study of this compound. Future research should focus on generating specific in-silico data for this compound to validate the predicted bioactivities and to identify its precise molecular targets. Such studies will be instrumental in unlocking the full therapeutic potential of this promising natural compound. The integration of computational and experimental approaches will be key to accelerating the discovery and development of novel drugs based on the this compound scaffold.

References

Caffeic Aldehyde: A Technical Guide to its Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caffeic aldehyde (3,4-dihydroxycinnamaldehyde) is a naturally occurring phenolic aldehyde found in various plant species. As a derivative of caffeic acid, it possesses a unique chemical structure characterized by a catechol ring and an α,β-unsaturated aldehyde, suggesting a high potential for biological activity. However, dedicated research on this compound is currently limited. This technical guide aims to provide an in-depth overview of its potential therapeutic effects by examining the extensive research on its parent compound, caffeic acid, and other structurally related molecules. This document will explore its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The evidence strongly suggests that this compound is a promising candidate for further investigation in drug discovery and development.

Introduction to this compound

This compound, with the IUPAC name (E)-3-(3,4-dihydroxyphenyl)prop-2-enal, is an organic compound with the molecular formula C₉H₈O₃.[1] It is found in the seeds of Phytolacca americana (American pokeweed) and other plants.[2] Its structure combines a 3,4-dihydroxyphenyl (catechol) group, known for potent antioxidant and metal-chelating properties, with a cinnamaldehyde backbone, which contributes to its reactivity and biological effects.[1][3] While direct studies on this compound are sparse, the well-documented therapeutic activities of caffeic acid and cinnamaldehyde provide a strong foundation for inferring its potential.

Antioxidant Properties

The primary therapeutic potential of many phenolic compounds stems from their antioxidant activity.[4] this compound's structure, particularly the catechol group, allows it to act as a potent free radical scavenger, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.[1][3]

Quantitative Antioxidant Activity Data (Caffeic Acid)

The antioxidant capacity of caffeic acid, the parent compound of this compound, has been extensively quantified using various in vitro assays. These studies provide a benchmark for the expected antioxidant potential of this compound.

Assay TypeCompoundConcentrationResultReference
Lipid Peroxidation InhibitionCaffeic Acid10 µg/mL68.2% inhibition[4]
Lipid Peroxidation InhibitionCaffeic Acid30 µg/mL75.8% inhibition[4]
DPPH Radical ScavengingCaffeic Acid Derivative (3k)-IC50: 18.6 µM[5]
DPPH Radical ScavengingCaffeic Acid Derivative (5a)-IC50: 67.85 µM[5]
ABTS Radical ScavengingCaffeic Acid-Effective scavenging[4]
Superoxide Anion ScavengingCaffeic Acid-Effective scavenging[4]
Metal Chelating (Ferrous Ions)Caffeic Acid-Effective chelation[4]
Mechanism of Antioxidant Action

The antioxidant mechanism of this compound is likely mediated by its ability to donate hydrogen atoms from the hydroxyl groups on the catechol ring to stabilize free radicals. The resulting phenoxy radical is stabilized by resonance delocalization across the aromatic ring and the conjugated side chain.

Mechanism of free radical scavenging by this compound.
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is commonly used to determine the free radical scavenging activity of antioxidants.

  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation : Prepare various concentrations of the test compound (e.g., this compound) in methanol.

  • Reaction : Mix the DPPH solution with the test compound solutions in a 96-well plate or cuvettes. A control containing only DPPH solution and methanol is also prepared.

  • Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[5]

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound is suggested to have anti-inflammatory properties, likely through the modulation of key signaling pathways involved in the inflammatory response.[1] Research on caffeic acid has shown that it can significantly reduce the production of pro-inflammatory cytokines and enzymes.[6][7]

Quantitative Anti-inflammatory Activity Data (Caffeic Acid)
TargetCell Line/ModelTreatmentResultReference
IL-6 ProductionRA-FLSCaffeic AcidSignificant reduction[6][8]
TNF-α ProductionRA-FLSCaffeic AcidSignificant reduction[6][8]
PGE2 ExpressionRA-FLSCaffeic AcidSignificant repression[6]
MMP-1 ExpressionRA-FLSCaffeic AcidSignificant repression[6]
COX-2 ExpressionHuman Intestinal MyofibroblastsCaffeic Acid (10-50 µM)Inhibition[9]
IL-8 BiosynthesisHuman Intestinal MyofibroblastsCaffeic Acid (10-50 µM)Inhibition[9]
Modulation of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Caffeic acid has been shown to exert its anti-inflammatory effects by inhibiting this pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.[6][7]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB:e->NFkB:w Sequesters pIkB p-IκBα IkB->pIkB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome pIkB->Proteasome Degradation CA This compound CA->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: Measurement of Cytokine Production by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cytokine levels.

  • Cell Culture and Treatment : Culture appropriate cells (e.g., RA-FLS, macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of various concentrations of this compound.

  • Sample Collection : Collect the cell culture supernatant after a specific incubation period.

  • ELISA Procedure :

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • Block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that reacts with the enzyme to produce a measurable color change.

  • Measurement : Measure the absorbance of the wells using a microplate reader.

  • Analysis : Generate a standard curve from the standards and determine the concentration of the cytokine in the samples.

Anticancer Activity

This compound's potential as an anticancer agent can be inferred from studies on caffeic acid and cinnamaldehyde, which have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[10][11] The mechanisms are often multifactorial, involving the modulation of various oncogenic signaling pathways.

Quantitative Anticancer Activity Data (Caffeic Acid and Derivatives)
Cell LineCancer TypeCompoundIC50 ValueReference
HeLaCervical CancerCaffeic Acid Heterocyclic EstersHigh sensitivity[12]
SK-OV-3Ovarian CancerCaffeic Acid Heterocyclic EstersModerate sensitivity[12]
HT-29Colon CancerCaffeic Acid Heterocyclic EstersModerate sensitivity[12]
RKOColorectal CancerCAPEDose-dependent decrease in viability[13]
TMEM16A-expressing cellsLung CancerCaffeic Acid29.47 ± 3.19 µM[14]
Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are crucial for cell proliferation, differentiation, and survival. Dysregulation of these pathways is common in cancer. Caffeic acid and its derivatives have been shown to modulate MAPK signaling, often leading to cell cycle arrest and apoptosis in cancer cells.[15]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors JNK_path JNK Pathway JNK_path->TranscriptionFactors p38_path p38 Pathway p38_path->TranscriptionFactors CA This compound CA->MEK Inhibits CA->JNK_path Inhibits CA->p38_path Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Modulation of the MAPK signaling pathway by this compound.
Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.

  • Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[16]

Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and inflammation. The antioxidant and anti-inflammatory properties of this compound suggest its potential as a neuroprotective agent. Caffeic acid phenethyl ester (CAPE), a well-studied derivative, has been shown to mitigate cognitive impairment in animal models by suppressing oxidative stress and regulating microglia polarization.[3]

Modulation of the Nrf2/HO-1 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Caffeic acid and its derivatives can activate this pathway, thereby enhancing the cell's ability to combat oxidative stress.[14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1:e->Nrf2:w Binds and promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change CA This compound CA->Keap1 Induces Nrf2 release ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds AntioxidantGenes Antioxidant Genes (e.g., HO-1) ARE->AntioxidantGenes Transcription

Activation of the Nrf2/HO-1 antioxidant pathway by this compound.
Experimental Protocol: Western Blot for Protein Expression

Western blotting is used to detect and quantify specific proteins in a sample.

  • Sample Preparation : Lyse cells or tissues treated with or without this compound to extract total proteins. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1).

  • Secondary Antibody Incubation : Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection : Add a chemiluminescent substrate that reacts with the enzyme to produce light.

  • Imaging and Analysis : Capture the light signal with an imaging system. The intensity of the bands corresponds to the amount of the target protein, which can be quantified using densitometry software.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic effects of this compound is still emerging, a comprehensive analysis of its structural analogues, particularly caffeic acid, provides a strong rationale for its potential as a multi-target therapeutic agent. The presence of the catechol moiety and the α,β-unsaturated aldehyde system suggests potent antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.

The data and mechanisms presented in this guide underscore the urgent need for dedicated research into this compound. Future studies should focus on:

  • In vitro and in vivo validation of its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.

  • Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

  • Comparative studies with caffeic acid and cinnamaldehyde to elucidate the specific contributions of its functional groups to its bioactivity.

  • Toxicology studies to establish a safety profile for potential therapeutic use.

The exploration of this compound and its derivatives represents a promising frontier in the development of novel, nature-derived therapeutics for a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Caffeic Aldehyde from Protocatechuic Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of caffeic aldehyde from protocatechuic aldehyde. This compound, a naturally occurring phenolic compound, and its derivatives are of significant interest in drug discovery due to their antioxidant, anti-inflammatory, and anticancer properties. The synthesis route described herein involves a two-step process: the protection of the catechol moiety of protocatechuic aldehyde, followed by a base-catalyzed crossed aldol condensation with acetaldehyde, and subsequent deprotection. This method is designed to be robust and scalable for laboratory settings. Additionally, this document outlines the biological significance of this compound and its potential modulation of cellular signaling pathways.

Introduction

This compound, or 3,4-dihydroxycinnamaldehyde, is a key representative of the hydroxycinnamic acid derivatives, a class of compounds widely distributed in the plant kingdom. It possesses a reactive α,β-unsaturated aldehyde functional group and a catechol ring, which contribute to its diverse biological activities. These include potent antioxidant effects by scavenging free radicals, as well as anti-inflammatory and potential antineoplastic activities. The structural similarity of this compound to caffeic acid suggests its involvement in similar biological pathways, making it a valuable target for medicinal chemistry and drug development programs.

The synthesis of this compound from the readily available starting material, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), presents a convenient route for obtaining this compound for research purposes. The primary challenge in this synthesis is the presence of the sensitive catechol hydroxyl groups, which can interfere with the desired chemical transformations. The protocol detailed below addresses this challenge through a protection-condensation-deprotection strategy.

Chemical Synthesis Protocol

The synthesis of this compound from protocatechuic aldehyde is proposed via a three-step process involving the protection of the catechol hydroxyls, a crossed aldol condensation, and subsequent deprotection.

Step 1: Protection of Protocatechuic Aldehyde

The phenolic hydroxyl groups of protocatechuic aldehyde are acidic and can interfere with the basic conditions of the aldol condensation. Therefore, they must be protected. A common and effective method for protecting catechols is the formation of a methylenedioxy acetal.

Experimental Protocol:

  • To a stirred solution of protocatechuic aldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

  • To this suspension, add dibromomethane (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield piperonal (3,4-methylenedioxybenzaldehyde).

Table 1: Reagents and Conditions for Protection of Protocatechuic Aldehyde

ReagentMolar EquivalentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Protocatechuic Aldehyde1.0DMF100-1104-685-95
Dibromomethane1.2
Potassium Carbonate2.5
Step 2: Crossed Aldol Condensation

The protected protocatechuic aldehyde (piperonal) undergoes a crossed aldol condensation with acetaldehyde in the presence of a base to form the corresponding cinnamaldehyde derivative. Since piperonal lacks α-hydrogens, it can only act as the electrophile, leading to a single major product.[1]

Experimental Protocol:

  • Dissolve piperonal (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the stirred solution.

  • To this basic solution, add acetaldehyde (1.5-2.0 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-(3,4-methylenedioxyphenyl)acrylaldehyde.

Table 2: Reagents and Conditions for Crossed Aldol Condensation

ReagentMolar EquivalentSolventCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
Piperonal1.0EthanolSodium Hydroxide0 to RT12-2470-85
Acetaldehyde1.5-2.0
Step 3: Deprotection to Yield this compound

The final step is the removal of the methylenedioxy protecting group to regenerate the catechol moiety. This is typically achieved under acidic conditions.

Experimental Protocol:

  • Dissolve the protected cinnamaldehyde from Step 2 in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution in an ice bath.

  • Add a Lewis acid, such as boron trichloride (BCl₃) or boron tribromide (BBr₃) (2-3 equivalents), dropwise to the solution.

  • Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water or methanol.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Table 3: Reagents and Conditions for Deprotection

ReagentMolar EquivalentSolventDeprotecting AgentTemperature (°C)Reaction Time (h)Typical Yield (%)
Protected Cinnamaldehyde1.0DichloromethaneBoron Trichloride (BCl₃)0 to RT3-660-75

Visualization of Synthetic and Biological Pathways

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from protocatechuic aldehyde.

Synthesis_Workflow Protocatechuic_Aldehyde Protocatechuic Aldehyde Protected_Aldehyde Piperonal Protocatechuic_Aldehyde->Protected_Aldehyde Step 1: Protection (CH2Br2, K2CO3) Protected_Caffeic_Aldehyde Protected this compound Protected_Aldehyde->Protected_Caffeic_Aldehyde Step 2: Aldol Condensation (Acetaldehyde, NaOH) Caffeic_Aldehyde This compound Protected_Caffeic_Aldehyde->Caffeic_Aldehyde Step 3: Deprotection (BCl3)

Caption: Synthetic route to this compound.

Potential Biological Signaling Pathway

Caffeic acid and its derivatives have been shown to modulate various signaling pathways involved in inflammation and oxidative stress. One such pathway is the NF-κB signaling cascade. It is plausible that this compound exerts similar effects.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition by this compound cluster_nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK activate LPS LPS LPS->IKK activate Caffeic_Aldehyde This compound Caffeic_Aldehyde->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB_n NF-κB DNA DNA DNA->Gene_Expression activates transcription of

Caption: Potential inhibition of the NF-κB pathway by this compound.

Applications in Drug Development

This compound serves as a valuable scaffold for the development of new therapeutic agents. Its inherent biological activities can be fine-tuned through structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

  • Antioxidant and Anti-inflammatory Agents: The catechol moiety is a key pharmacophore for antioxidant activity. Derivatives of this compound can be synthesized to improve cellular uptake and target specific inflammatory pathways.

  • Anticancer Drug Leads: this compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. Further optimization of the structure could lead to the development of novel anticancer drugs with improved efficacy and reduced side effects.

  • Neuroprotective Agents: Oxidative stress and inflammation are implicated in the pathogenesis of neurodegenerative diseases. The properties of this compound make it an interesting starting point for the design of neuroprotective compounds.

Conclusion

The synthetic protocol outlined in this document provides a reliable method for the preparation of this compound from protocatechuic aldehyde. The use of a protection-deprotection strategy is crucial for achieving a successful outcome in the aldol condensation step. The biological significance of this compound and its potential to modulate key signaling pathways underscore its importance as a lead compound in drug discovery and development. The provided experimental details and data summaries offer a solid foundation for researchers to synthesize and further investigate this promising natural product.

References

Protocol for Wittig reaction synthesis of Caffeic aldehyde derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Protocol for Wittig Reaction Synthesis of Caffeic Aldehyde Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones and phosphorus ylides.[1] This method is particularly valuable for its high degree of regioselectivity, ensuring the double bond is formed in a specific location.[1][2] This protocol details the synthesis of this compound derivatives, a class of compounds recognized for their significant antioxidant and potential therapeutic properties.[3][4] We will focus on a green chemistry approach that utilizes water as a reaction medium, which offers a safer, more environmentally friendly alternative to traditional organic solvents.[5][6] This one-pot procedure is efficient, often resulting in high yields of the desired (E)-alkene isomer.[5][7]

Experimental Workflow

The overall process for synthesizing this compound derivatives via the Wittig reaction involves the preparation of the ylide, the reaction with a substituted benzaldehyde, and subsequent workup and purification of the final product.

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis Reactants Prepare Reactants (Aldehyde & Ylide) Solvent Add Aqueous Solvent (Water) Mix Combine in Reaction Vessel Heat Heat Mixture (e.g., 90°C) Mix->Heat Stir Stir for 0.5-4h Heat->Stir Cool Cool to Room Temp. Stir->Cool Extract Extract with Organic Solvent (e.g., Dichloromethane) Cool->Extract Evaporate Evaporate Solvent Extract->Evaporate Purify Column Chromatography Evaporate->Purify Product Isolate Pure Product Purify->Product Characterize Characterize (NMR, HRMS) Product->Characterize

Caption: General experimental workflow for the aqueous Wittig synthesis.

Detailed Experimental Protocol: Aqueous One-Pot Synthesis

This protocol is adapted from a green chemistry approach for the synthesis of caffeic acid derivatives, which is directly applicable to this compound derivatives.[5][8]

Materials:

  • Appropriate substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde) (1.0 eq.)

  • Phosphorus ylide (e.g., (triphenylphosphoranylidene)acetaldehyde) (1.3 - 1.5 eq.)

  • Deionized Water

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the aromatic aldehyde (1.0 eq.) and the corresponding phosphorus ylide (1.3-1.5 eq.) in water (4-10 mL).[5]

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir the suspension vigorously for 0.5-4 hours.[5][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Extraction: After the reaction is complete, cool the heterogeneous mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 10 mL).[5]

  • Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • Purification: Purify the crude residue by column chromatography on silica gel.[5][9] A common eluent system is a gradient of hexane-ethyl acetate or chloroform-methanol.[5]

  • Analysis: Collect the fractions containing the pure product and evaporate the solvent. Confirm the structure and purity of the final this compound derivative using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5] The E-isomer configuration is typically confirmed by the large vicinal coupling constant (J ≈ 16 Hz) of the olefinic protons in the ¹H NMR spectrum.[5]

Logical Flow of the Wittig Reaction

The Wittig reaction proceeds through a sequence of steps involving the nucleophilic attack of the ylide on the aldehyde, leading to a key intermediate that ultimately yields the alkene and a phosphine oxide byproduct.

G Ylide Phosphorus Ylide (Nucleophile) Attack Nucleophilic Attack on Carbonyl Carbon Ylide->Attack Aldehyde This compound Precursor (Electrophile) Aldehyde->Attack Betaine Betaine Intermediate (Initial Adduct) Attack->Betaine Oxaphosphetane Oxaphosphetane (4-membered Ring) Betaine->Oxaphosphetane Ring Closure Elimination Cycloreversion/ Elimination Oxaphosphetane->Elimination Alkene This compound Derivative (Product) Elimination->Alkene Byproduct Triphenylphosphine Oxide (Byproduct) Elimination->Byproduct

Caption: Logical pathway of the Wittig reaction mechanism.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various caffeic acid derivatives using an aqueous Wittig or Horner-Wadsworth-Emmons (HWE) reaction.[6][8] These examples demonstrate the versatility of the protocol with different substituted aldehydes.

EntryAldehydeYlide SubstrateTime (h)Yield (%)Reference
14-Hydroxy-3-methoxybenzaldehydeI0.599[8]
24-Hydroxy-3-methoxybenzaldehydeII0.598[8]
33,4-DihydroxybenzaldehydeI1.086[8]
42,5-DihydroxybenzaldehydeI1.078[8]
53,4,5-TrihydroxybenzaldehydeI1.074[6][8]
62,3,4-TrihydroxybenzaldehydeI3.037[8]
73-Fluoro-4-hydroxybenzaldehyde-1.094[5]
  • Ylide I: (EtO)₂P(O)CH₂CO₂Me

  • Ylide II: (EtO)₂P(O)CH₂C(O)Me

Note: The efficiency of the reaction can be influenced by the number and position of electron-donating hydroxyl groups on the benzaldehyde ring.[7] An increased number of hydroxyl groups may sometimes lead to lower yields.[6][8]

References

Application Note & Protocol: Quantification of Caffeic Aldehyde using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic aldehyde (3,4-dihydroxycinnamaldehyde) is a phenolic compound of interest in various research fields, including pharmacology and natural product chemistry. Accurate quantification of this analyte is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides a detailed starting point for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. As a specific, validated method for this compound is not widely available in the public domain, this protocol is based on established methods for structurally similar compounds, such as caffeic acid and other phenolic aldehydes. It is intended to serve as a comprehensive guide for researchers to establish and validate a robust analytical method in their own laboratory settings.

Chromatographic Conditions (Proposed)

A reversed-phase HPLC method is proposed for the separation and quantification of this compound. The following table summarizes the recommended starting conditions.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-15 min: 10-40% B; 15-20 min: 40-10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Diode Array Detector (DAD) at approx. 340 nm (based on UV spectra of similar structures)

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol in a volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of dilutions from the primary stock solution using the mobile phase as the diluent to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.

    • These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation will vary depending on the matrix (e.g., plant extract, biological fluid, formulation). A general protocol for a solid plant extract is provided below.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under a vacuum.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract with a known volume of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation

To ensure the reliability of the analytical data, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The linearity of the method should be evaluated by analyzing a series of at least five concentrations of the this compound standard. The calibration curve is generated by plotting the peak area versus the concentration, and the correlation coefficient (r²) should be determined.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on three different days.

    • The precision is expressed as the relative standard deviation (%RSD).

  • Accuracy: The accuracy of the method should be determined by a recovery study. A known amount of this compound is spiked into a blank matrix and the recovery is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Quantitative Data Summary (Hypothetical Validation Data)

The following tables present a template for summarizing the quantitative data that would be generated during method validation.

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
0.5[Data]
1.0[Data]
5.0[Data]
10.0[Data]
25.0[Data]
50.0[Data]
Correlation Coefficient (r²) > 0.999

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
5.0[<2%][<2%][98-102%]
25.0[<2%][<2%][98-102%]
50.0[<2%][<2%][98-102%]

Table 3: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) [Data]
Limit of Quantitation (LOQ) [Data]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh this compound Reference Standard Stock_Solution Prepare Primary Stock Solution Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standard Dilutions Stock_Solution->Working_Standards HPLC_Injection Inject into HPLC System Working_Standards->HPLC_Injection Sample_Extraction Sample Extraction (e.g., from plant matrix) Sample_Filtration Filtration (0.45 µm) Sample_Extraction->Sample_Filtration Sample_Filtration->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation Detection Detection (DAD at 340 nm) Chrom_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification cluster_precision cluster_sensitivity Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Sensitivity Sensitivity Validation->Sensitivity Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Caffeic aldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the qualitative and quantitative analysis of caffeic aldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). While specific literature on the GC-MS analysis of this compound is limited, the protocols outlined here are adapted from established methods for structurally similar phenolic compounds, such as caffeic acid and other phenylpropanoids. These methods are designed to deliver high sensitivity, selectivity, and reproducibility for the analysis of this compound in various sample matrices.

Introduction

This compound, a naturally occurring phenolic compound, is of significant interest in pharmaceutical and nutraceutical research due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for its development as a therapeutic agent. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust analytical platform for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, due to the low volatility of phenolic compounds like this compound, a derivatization step is typically required to enhance their thermal stability and chromatographic behavior.[2][3]

This application note details the necessary steps for sample preparation, including derivatization, and provides optimized GC-MS parameters for the analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction and Derivatization

Objective: To extract this compound from a sample matrix and convert it into a volatile derivative suitable for GC-MS analysis. Silylation is a common and effective derivatization technique for phenolic compounds.[4]

Materials:

  • Sample containing this compound

  • Extraction solvent (e.g., Methanol, Ethyl acetate)

  • Internal Standard (IS) solution (e.g., Methyl syringate)[5]

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Anhydrous pyridine or other suitable solvent

  • Vials for extraction and derivatization

  • Nitrogen gas supply for evaporation

  • Heating block or water bath

Protocol:

  • Extraction:

    • Accurately weigh or measure the sample into a vial.

    • Add a known volume of extraction solvent. For plant materials, a mixture of 62.5% aqueous methanol containing an antioxidant like BHT can be effective.[2]

    • For liquid samples, a liquid-liquid extraction with a solvent like ethyl acetate may be appropriate.

    • Add a known amount of the internal standard solution.

    • Vortex or sonicate the sample for 15-30 minutes to ensure thorough extraction.[2]

    • Centrifuge the sample to pellet any solid material.

    • Transfer the supernatant to a clean vial.

  • Solvent Evaporation:

    • Evaporate the solvent from the extracted sample under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).

  • Derivatization (Silylation):

    • To the dried extract, add 50-100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the residue.

    • Add 50-100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS).

    • Seal the vial tightly and heat at 60-80°C for 30-60 minutes to facilitate the derivatization reaction.

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Operating Conditions

Objective: To achieve optimal chromatographic separation and mass spectrometric detection of the derivatized this compound.

The following table outlines typical GC-MS parameters adapted from methods for similar phenolic compounds.[2][5][6]

ParameterRecommended Condition
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min
Injection ModeSplitless or Split (e.g., 50:1)[5]
Injection Volume1 µL
Injector Temperature280°C[5]
Oven Temperature ProgramInitial temperature of 50-70°C, hold for 2-10 min, then ramp at 2-10°C/min to 280-310°C, and hold for 5-20 min.[2][5][6]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
MS Source Temperature230°C[5]
MS Quadrupole Temperature150°C[5]
Acquisition ModeFull Scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Transfer Line Temperature280-300°C[6]

Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using standard solutions of derivatized this compound at various concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Quantitative Data Summary

The following table presents typical validation parameters for the GC-MS analysis of phenolic compounds, which can be expected for a validated this compound method.[3][7][8]

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 0.5 mg/L
Limit of Quantification (LOQ)0.5 - 1.0 mg/L
Precision (RSD%)< 15%
Accuracy (Recovery %)85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Flavonoids Flavonoids p_Coumaric_Acid->Flavonoids Caffeic_Aldehyde This compound Caffeic_Acid->Caffeic_Aldehyde Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid Caffeic_Aldehyde->Ferulic_Acid Lignins Lignins Caffeic_Aldehyde->Lignins Coniferyl_Aldehyde Coniferyl Aldehyde Ferulic_Acid->Coniferyl_Aldehyde Sinapic_Acid Sinapic Acid Ferulic_Acid->Sinapic_Acid Coniferyl_Aldehyde->Sinapic_Acid Coniferyl_Aldehyde->Lignins Sinapyl_Aldehyde Sinapyl Aldehyde Sinapic_Acid->Sinapyl_Aldehyde Sinapyl_Aldehyde->Lignins

References

Application Notes and Protocols for the Extraction and Purification of Caffeic Aldehyde from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic aldehyde, a phenolic aldehyde, is a naturally occurring compound found in various plants, with a notable presence in the seeds of Phytolacca americana (American pokeweed). As a member of the phenylpropanoid family, it shares structural similarities with other well-researched compounds like caffeic acid, suggesting potential antioxidant, anti-inflammatory, and other valuable biological activities. These properties make this compound a compound of interest for further investigation in drug discovery and development.

This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from plant material. The methodologies described are based on established techniques for the isolation of phenolic compounds and are tailored to provide a high-purity final product suitable for research and preclinical studies.

Data Presentation: Quantitative Analysis of Extraction and Purification

Due to the limited availability of specific quantitative data for this compound extraction, the following table presents data adapted from studies on a structurally similar and co-occurring compound, caffeic acid, extracted from Elsholtzia splendens[1]. These values can serve as a benchmark for optimizing the extraction and purification of this compound. Researchers should perform their own quantitative analysis to determine the precise yield and purity for their specific plant material and experimental setup.

ParameterUltrasound-Assisted Solvent ExtractionMacroporous Resin Column ChromatographySilica Gel Column Chromatography
Extraction/Purification Stage Initial Crude ExtractionPrimary PurificationSecondary/Final Purification
Starting Material Powdered Phytolacca americana seedsCrude Ethanolic ExtractEluate from Macroporous Resin
Solvent/Eluent 80% Ethanol (v/v)Gradient of Ethanol in Water (e.g., 20-80%)Gradient of Methanol in Dichloromethane
Typical Yield (as % of dry weight) Not Reported for this compoundNot Reported for this compound(Proxy from Caffeic Acid: ~0.09%)[1]
Purity Achieved Low (Crude Extract)ModerateHigh (>95%)
Key Optimized Conditions Ultrasonic Power, Time, TemperatureResin Type, Flow Rate, Eluent ConcentrationStationary Phase, Mobile Phase Gradient

Experimental Protocols

The following protocols provide a comprehensive workflow for the extraction and purification of this compound from plant material.

Protocol 1: Ultrasound-Assisted Solvent Extraction of this compound from Phytolacca americana Seeds

This protocol describes the initial extraction of this compound from powdered plant material using ultrasound to enhance efficiency.

Materials and Equipment:

  • Dried seeds of Phytolacca americana

  • Grinder or mill

  • 80% Ethanol (v/v)

  • Ultrasonic bath

  • Beakers and flasks

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind the dried seeds of Phytolacca americana into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Weigh the powdered plant material and place it in a flask.

    • Add 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Place the flask in an ultrasonic bath.

  • Ultrasonication:

    • Set the ultrasonic frequency to 40 kHz and the temperature to 50°C.

    • Sonicate the mixture for 60 minutes.

  • Separation of Extract:

    • After sonication, separate the liquid extract from the solid plant material by filtration or centrifugation.

    • Collect the supernatant (the crude ethanolic extract).

  • Concentration:

    • Concentrate the crude extract using a rotary evaporator at a temperature below 50°C to avoid degradation of the target compound.

    • The resulting concentrated extract is now ready for purification.

Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography

This protocol details the primary purification step to remove a significant portion of impurities from the crude extract.

Materials and Equipment:

  • Concentrated crude ethanolic extract

  • Macroporous resin (e.g., D101)

  • Glass column

  • Distilled water

  • Ethanol (for gradient elution)

  • Fraction collector (optional)

  • Beakers and flasks

Procedure:

  • Resin Preparation: Pre-treat the macroporous resin by washing it with ethanol and then with distilled water to remove any impurities.

  • Column Packing: Pack a glass column with the pre-treated macroporous resin, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the concentrated crude extract in a small volume of the initial mobile phase (e.g., 10% ethanol in water).

    • Load the dissolved sample onto the top of the resin column.

  • Washing: Wash the column with distilled water to remove highly polar impurities such as sugars and salts.

  • Elution:

    • Begin the elution with a low concentration of ethanol in water (e.g., 20% ethanol).

    • Gradually increase the ethanol concentration (e.g., in steps of 20%, up to 80% or higher) to elute compounds with increasing hydrophobicity. This compound is expected to elute at a mid-to-high ethanol concentration.

    • Collect fractions of the eluate.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator.

Protocol 3: Final Purification by Silica Gel Column Chromatography

This protocol describes the final purification step to achieve high-purity this compound.

Materials and Equipment:

  • Concentrated fraction from macroporous resin chromatography

  • Silica gel (200-300 mesh)

  • Glass column

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Fraction collector (optional)

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).

    • Pack a glass column with the slurry, ensuring a uniform and compact bed.

  • Sample Loading:

    • Dissolve the concentrated fraction in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Start the elution with 100% DCM.

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise or linear gradient (e.g., 1%, 2%, 5%... methanol in DCM).

    • Collect fractions of the eluate.

  • Fraction Monitoring: Monitor the fractions by TLC, staining with a suitable reagent (e.g., vanillin-sulfuric acid) to visualize the phenolic aldehyde.

  • Isolation and Characterization:

    • Pool the fractions containing pure this compound.

    • Evaporate the solvent using a rotary evaporator to obtain the purified compound.

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow Diagram

Extraction_Purification_Workflow start Start: Powdered Plant Material (Phytolacca americana seeds) extraction Protocol 1: Ultrasound-Assisted Solvent Extraction start->extraction end_node End: Purified this compound (>95% Purity) concentration1 Concentration (Rotary Evaporation) extraction->concentration1 Crude Extract purification1 Protocol 2: Macroporous Resin Column Chromatography concentration1->purification1 Concentrated Crude Extract concentration2 Concentration of This compound Fractions purification1->concentration2 This compound rich fractions purification2 Protocol 3: Silica Gel Column Chromatography concentration2->purification2 Partially Purified Extract analysis Purity & Identity Confirmation (HPLC, MS, NMR) purification2->analysis Purified Fractions analysis->end_node

Caption: Workflow for this compound Extraction and Purification.

Potential Bioactivity and Signaling Pathways

While specific signaling pathways for this compound are not yet well-defined in the literature, its structural similarity to caffeic acid suggests it may interact with similar cellular targets. The following diagram illustrates potential signaling pathways that could be modulated by this compound, based on the known activities of related phenolic compounds.

Potential_Signaling_Pathways caffeic_aldehyde This compound nfkb_pathway NF-κB Signaling Pathway caffeic_aldehyde->nfkb_pathway Inhibition mapk_pathway MAPK Signaling Pathway (e.g., ERK, JNK, p38) caffeic_aldehyde->mapk_pathway Modulation nrf2_pathway Nrf2/ARE Pathway caffeic_aldehyde->nrf2_pathway Activation stressors Cellular Stressors (e.g., Oxidative Stress, Inflammation) stressors->nfkb_pathway stressors->mapk_pathway stressors->nrf2_pathway inflammation Inflammation (e.g., COX-2, iNOS expression) nfkb_pathway->inflammation Leads to apoptosis Apoptosis mapk_pathway->apoptosis Can induce antioxidant_response Antioxidant Response (e.g., HO-1, GCL expression) nrf2_pathway->antioxidant_response Induces

References

Using Caffeic Aldehyde as an Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic aldehyde (3,4-dihydroxycinnamaldehyde) is a naturally occurring phenolic compound found in various plants.[1] It possesses notable antioxidant and antimicrobial properties, making it a subject of interest in pharmaceuticals, food science, and cosmetics.[2] As an analytical standard, this compound is crucial for the accurate quantification and identification of this compound in complex matrices. This document provides detailed application notes and protocols for utilizing this compound as an analytical standard in various scientific applications.

Note on Data: Specific analytical performance data for this compound as a standard is limited in publicly available literature. Therefore, where specific data for this compound is unavailable, data for the closely related and more extensively studied compound, caffeic acid, is provided as a proxy to offer researchers a relevant frame of reference. This substitution is clearly indicated in the tables.

Applications

This compound serves as a valuable analytical standard in a range of applications, including:

  • Pharmaceutical Research: Its antioxidant and anti-inflammatory properties are being explored for the development of drugs targeting oxidative stress-related diseases.[2]

  • Food Industry: Due to its potential as a natural preservative, it is investigated for enhancing food safety and shelf life.[2]

  • Cosmetics: The antioxidant characteristics of this compound make it a beneficial ingredient in skincare formulations designed to protect against environmental damage.[2]

  • Quality Control: Used to quantify the this compound content in raw materials and finished products in the aforementioned industries.

Physicochemical Properties and Stability

Understanding the physicochemical properties and stability of this compound is critical for its effective use as an analytical standard.

  • Structure: this compound is characterized by a phenolic ring with hydroxyl groups at the 3 and 4 positions, and an aldehyde functional group.[2]

  • Stability: The stability of this compound in solution is influenced by solvent, pH, temperature, and light exposure. It is generally more stable in organic solvents like ethanol and DMSO compared to aqueous solutions. Stability decreases with increasing pH due to the promotion of oxidation reactions.[3] For optimal stability, it is recommended to store standard solutions at -20°C or -80°C and to prepare fresh working solutions.[4]

Analytical Methodologies

This section details protocols for the quantification of this compound using common analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used method for the analysis of phenolic compounds.

Experimental Protocol: HPLC-UV Analysis

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethanol.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1-100 µg/mL).[5]

  • Chromatographic Conditions (Adapted from Caffeic Acid Methods):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous acidic solution (e.g., 0.5% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[7]

    • Flow Rate: Typically 0.7-1.2 mL/min.[6][8]

    • Detection Wavelength: Set the UV detector to the maximum absorbance wavelength of this compound (similar to caffeic acid, typically around 325-330 nm).[6][7]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.

    • Inject the sample solutions and quantify the this compound concentration using the calibration curve.

Data Presentation: HPLC-UV Method Validation Parameters (using Caffeic Acid data as a proxy)

ParameterValue
Linearity Range1 - 1000 ppm[9]
Correlation Coefficient (r²)> 0.99[9]
Limit of Detection (LOD)0.01 - 1.44 µg/mL[6]
Limit of Quantification (LOQ)0.025 - 4.38 µg/mL[6]
Recovery97.1 - 102.2%[9]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. A derivatization step is typically required for phenolic compounds like this compound to increase their volatility.

Experimental Protocol: GC-MS Analysis

  • Standard and Sample Preparation:

    • Prepare standard solutions of this compound as described for HPLC.

    • Evaporate the solvent from an aliquot of the standard or sample solution.

    • Derivatize the residue using a suitable silylating agent (e.g., BSTFA with TMCS).

  • GC-MS Conditions (Adapted from Caffeic Acid Methods):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).[2]

    • Carrier Gas: Helium at a constant flow rate.[2]

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.[2]

    • Injector and Transfer Line Temperatures: Typically set around 250°C and 170°C, respectively.[2]

    • Ionization Mode: Electron Impact (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Analysis:

    • Generate a calibration curve using the derivatized standards.

    • Analyze the derivatized samples and quantify this compound based on the calibration curve.

Data Presentation: GC-MS Method Validation Parameters (using Caffeic Acid data as a proxy)

ParameterValue
Linearity Range1 - 100 mg/L[2]
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.23 mg/L
Limit of Quantification (LOQ)0.77 mg/L[2]
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with chromophores.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare a series of dilutions to create calibration standards.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across the UV-Vis spectrum (typically 200-400 nm). For the related caffeic acid, λmax is often observed around 325 nm.[10]

    • Measure the absorbance of the blank (solvent), calibration standards, and samples at the determined λmax.

  • Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation: UV-Vis Spectrophotometry Data (using Caffeic Acid data as a proxy)

ParameterValue
Wavelength of Maximum Absorbance (λmax)~325 nm in ethanol[10]
Molar Absorptivity (ε) in WaterVaries with concentration due to self-association; reported values for caffeic acid dimer are in the range of 1.40x10⁴ M⁻¹cm⁻¹[11]

Biological Activity Assays

This compound as an analytical standard is essential for determining its biological activity and that of related compounds in various assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of concentrations of this compound standard and test samples in methanol.

  • Assay Procedure:

    • In a microplate or cuvette, mix a volume of the this compound standard or sample solution with a volume of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the λmax of DPPH (typically around 517 nm).

    • A control containing only the solvent and DPPH solution is also measured.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation: Antioxidant Activity (using Caffeic Acid data as a proxy)

AssayIC50 Value (Caffeic Acid)
DPPH Radical Scavenging5.9 µg/mL[12]
Anti-inflammatory Activity: Inhibition of NF-κB Signaling Pathway

Caffeic acid and its derivatives have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13]

Experimental Workflow: NF-κB Inhibition Assay

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_quantification Quantification & Results A Plate cells (e.g., macrophages) B Pre-treat with this compound (various concentrations) A->B C Stimulate with pro-inflammatory agent (e.g., LPS) B->C D Cell Lysis & Protein Extraction C->D E Western Blot for NF-κB pathway proteins (p-IκBα, p65) D->E F ELISA for pro-inflammatory cytokines (e.g., TNF-α, IL-6) D->F G Densitometry of Western Blots E->G H Cytokine Concentration Calculation F->H I Determine IC50 for NF-κB inhibition G->I H->I

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Signaling Pathway: Simplified NF-κB Activation and Inhibition by this compound

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->IkB degradation IkB_NFkB->NFkB releases Caffeic_Aldehyde This compound Caffeic_Aldehyde->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

References

Caffeic Aldehyde and its Derivatives: Applications in Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The demand for natural and effective food preservatives is escalating as consumers increasingly seek clean-label products and alternatives to synthetic additives. Caffeic aldehyde (3,4-dihydroxycinnamaldehyde) and its more extensively studied precursor, caffeic acid, are naturally occurring phenolic compounds found in a variety of plants, including fruits, vegetables, and coffee beans.[1] These compounds have garnered significant attention for their potent antioxidant and antimicrobial properties, positioning them as promising candidates for extending the shelf-life and enhancing the safety of food products. This document provides detailed application notes and experimental protocols for researchers exploring the use of this compound and its derivatives in food preservation.

Mechanism of Action

Caffeic acid and its derivatives exert their preservative effects through a dual mechanism of action: antioxidant and antimicrobial activities.

Antioxidant Activity

As potent antioxidants, caffeic acid and its analogues can donate hydrogen atoms or electrons to neutralize free radicals, thereby inhibiting lipid peroxidation and oxidative spoilage in food products.[1] This is crucial in preventing the development of off-flavors and maintaining the nutritional quality of foods, particularly those with high-fat content. The antioxidant capacity of caffeic acid is attributed to its chemical structure, specifically the presence of hydroxyl groups on the phenyl ring.

Antimicrobial Activity

Caffeic acid exhibits broad-spectrum antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms, including both Gram-positive and Gram-negative bacteria. The primary mechanisms of antimicrobial action include:

  • Cell Membrane Disruption: Caffeic acid can compromise the integrity of bacterial cell membranes, leading to increased permeability, leakage of intracellular components such as potassium ions and nucleotides, and ultimately, cell death.[2]

  • Enzyme Inhibition: It has been shown to inhibit key bacterial enzymes, such as proline dehydrogenase, which is essential for energy production and cellular redox balance.[1]

  • Inhibition of Efflux Pumps: Caffeic acid can inhibit bacterial efflux pumps, which are responsible for expelling antibiotics and other toxic compounds from the cell, thereby potentially reversing antimicrobial resistance.[1][3]

  • Interference with Quorum Sensing: A significant aspect of caffeic acid's antimicrobial action is its ability to interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[3] By disrupting QS signaling, caffeic acid can attenuate bacterial pathogenicity and prevent the formation of resilient biofilms on food surfaces and processing equipment.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the antimicrobial and antioxidant activities of caffeic acid from various studies.

Table 1: Antimicrobial Activity of Caffeic Acid against Foodborne Pathogens
MicroorganismFood Matrix/MediumConcentrationEfficacyReference
Escherichia coli O157:H7Cold-cut meat150 ppm3.63 log CFU/g reduction (in combination with ferulic acid)[4]
Escherichia coli O157:H7Cold-cut meat200 ppm2.51 log CFU/g reduction (in combination with ferulic acid)[4]
Escherichia coli O157:H7Broth200 ppm12.33 mm zone of inhibition[4]
Listeria monocytogenesCold-cut meat150 ppm2.48 log CFU/g reduction[4]
Listeria monocytogenesCold-cut meat200 ppm2.75 log CFU/g reduction[4]
Listeria monocytogenesBroth150 ppm7.66 mm zone of inhibition[4]
Listeria monocytogenesBroth200 ppm11.00 mm zone of inhibition[4]
Listeria monocytogenes-1.5 mg/mL42.16% growth reduction[5]
Salmonella TyphimuriumPBS4.50 mM1.91 log reduction[6]
Salmonella TyphimuriumPBS3.39 mM (with UV-A)Reduction to <1 log CFU/mL[6]
Staphylococcus aureus-256 - 1024 µg/mLMIC range[3]
Pseudomonas aeruginosa-256 - 1024 µg/mLMIC range[3]
Table 2: Antioxidant Activity of Caffeic Acid
AssayIC50 / ActivityReference
DPPH Radical ScavengingIC50 = 4 µg/mL[7]
DPPH Radical ScavengingIC50 = 0.023 ± 0.004 mg/mL[8]
ABTS Radical ScavengingIC50 = 0.18 ± 0.006 mg/mL[8]
ABTS Radical ScavengingIC50 = 1.96 µg/mL[9]
Ferric Reducing Antioxidant Power (FRAP)Stronger than BHT[8]
Table 3: Application of Caffeic Acid in Fruit Preservation
FruitTreatmentStorage ConditionsKey FindingsReference
NectarineCaffeic acid dip-Decay rate of 40.00% vs. 73.33% in control. Maintained higher levels of ascorbic acid, phenols, and flavonoids.[10]
Mulberry0.20 g/L caffeic acid dip21 days at 4°CRotting rate of 47.0% and weight loss of 6.6% vs. 79.0% and 9.7% in control, respectively. Higher total phenolics, flavonoids, and Vitamin C content.[11]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound and its derivatives in food preservation.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound/acid that inhibits the visible growth of a specific foodborne pathogen.

Materials:

  • This compound or caffeic acid

  • Test microorganism (e.g., E. coli, L. monocytogenes, S. aureus)

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound/acid in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the culture to a concentration of approximately 1 x 10^6 CFU/mL (0.5 McFarland standard).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound/acid stock solution with the broth medium to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well, including a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Protocol for DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound/acid.

Materials:

  • This compound or caffeic acid

  • DPPH solution (typically 0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • Spectrophotometer

  • Cuvettes or 96-well plate

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound/acid in methanol or ethanol.

  • Reaction Mixture: In a test tube or well of a microplate, mix a specific volume of the sample solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution should also be measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

Protocol for Ferric Reducing Antioxidant Power (FRAP) Assay

Objective: To measure the ability of this compound/acid to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound or caffeic acid

  • FRAP reagent (a mixture of acetate buffer, TPTZ solution, and ferric chloride solution)

  • Spectrophotometer

  • Water bath

Procedure:

  • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation: Prepare different concentrations of this compound/acid in a suitable solvent.

  • Reaction: Add a small volume of the sample to the pre-warmed (37°C) FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4-6 minutes).

  • Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Standard Curve: Prepare a standard curve using a known antioxidant, such as Trolox or FeSO₄·7H₂O.

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Visualizations: Signaling Pathways and Experimental Workflows

Inhibition of Bacterial Quorum Sensing by Caffeic Acid

Quorum_Sensing_Inhibition Inhibition of Quorum Sensing by Caffeic Acid cluster_bacterium Bacterial Cell QS_genes Quorum Sensing Regulated Genes (e.g., virulence, biofilm formation) AHL_synthase AHL Synthase (e.g., LuxI) AHL AHL Signal Molecules AHL_synthase->AHL Synthesis Receptor Receptor Protein (e.g., LuxR) AHL->Receptor Binding Complex AHL-Receptor Complex Receptor->Complex Complex->QS_genes Activation Caffeic_Acid Caffeic Acid Caffeic_Acid->AHL_synthase Inhibits Caffeic_Acid->Receptor Interferes with binding

Caption: Caffeic acid inhibits bacterial quorum sensing by targeting AHL synthase and receptor proteins.

Experimental Workflow for Evaluating Antimicrobial Activity

Antimicrobial_Workflow Workflow for MIC Determination start Start prep_compound Prepare Caffeic Aldehyde/Acid Stock start->prep_compound prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Visual/OD600) incubate->read_results end End read_results->end

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound/acid.

Logical Relationship of this compound's Preservative Action

Preservative_Action Dual-Action Mechanism of this compound in Food Preservation Caffeic_Aldehyde This compound / Acid Antioxidant Antioxidant Activity Caffeic_Aldehyde->Antioxidant Antimicrobial Antimicrobial Activity Caffeic_Aldehyde->Antimicrobial Inhibit_Oxidation Inhibition of Lipid Peroxidation Antioxidant->Inhibit_Oxidation Inhibit_Spoilage Inhibition of Spoilage Microbes Antimicrobial->Inhibit_Spoilage Inhibit_Pathogens Inhibition of Foodborne Pathogens Antimicrobial->Inhibit_Pathogens Food_Preservation Enhanced Food Preservation Inhibit_Oxidation->Food_Preservation Inhibit_Spoilage->Food_Preservation Inhibit_Pathogens->Food_Preservation

References

Application Notes and Protocols for Cell-Based Assays: Caffeic Aldehyde Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant activity of Caffeic Aldehyde in cell-based models. The described assays are fundamental for evaluating its cytoprotective effects and understanding its mechanism of action, crucial for drug development and life sciences research.

Introduction to this compound and its Antioxidant Potential

This compound is a naturally occurring phenolic compound. Like other related polyphenols such as caffeic acid, it is anticipated to possess significant antioxidant properties. These properties stem from its chemical structure, which allows it to scavenge free radicals and modulate cellular antioxidant defense mechanisms.[1][2][3][4][5][6] Cell-based assays are critical for evaluating the biological efficacy of this compound in a physiological context, providing insights into its bioavailability, cytotoxicity, and its impact on intracellular signaling pathways related to oxidative stress.

Key Cell-Based Assays

Three key cell-based assays are detailed below to provide a comprehensive profile of this compound's antioxidant activity:

  • MTT Assay: To determine the cytotoxic profile of this compound and establish a safe concentration range for subsequent antioxidant assays.

  • DCFH-DA Assay: To directly measure the ability of this compound to reduce intracellular Reactive Oxygen Species (ROS) levels.

  • Nrf2 Activation Assay: To investigate the mechanism of action by assessing the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Application Note 1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration range of this compound that is non-toxic to cells, which is essential for designing subsequent antioxidant activity experiments.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_culture Culture Cells seed_plate Seed 96-well Plate cell_culture->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prepare_ca Prepare this compound Dilutions prepare_ca->treat_cells incubate_24h Incubate for 24-72h treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_dmso Add Solubilizing Agent (DMSO) incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Protocol: MTT Assay

Materials:

  • This compound

  • Selected cell line (e.g., HaCaT, HepG2, or NHDF)[7]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight to allow for attachment.[8]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and then dilute it to various concentrations in a complete cell culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9][10]

Data Presentation

Table 1: Example Cytotoxicity Data for Caffeic Acid in Various Cell Lines (IC₅₀ values)

CompoundCell LineIncubation Time (h)IC₅₀ (µg/mL)Reference
Caffeic AcidMDA-MB-2312440[10]
Caffeic AcidMDA-MB-2314830[10]
Caffeic AcidMCF-748159[11]
Caffeic AcidAsPC172> 250[9]
Caffeic AcidBxPC372> 250[9]

Note: The data presented is for Caffeic Acid and should be used as a reference. Researchers should determine the specific IC₅₀ for this compound in their cell line of interest.

Application Note 2: Measurement of Intracellular ROS using DCFH-DA Assay

Objective: To quantify the ability of this compound to reduce intracellular levels of reactive oxygen species (ROS) induced by an oxidative stressor.

Experimental Workflow: DCFH-DA Assay

DCFHDA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay DCFH-DA Staining cell_culture Culture Cells seed_plate Seed 96-well Plate cell_culture->seed_plate pretreat_ca Pre-treat with this compound seed_plate->pretreat_ca induce_stress Induce Oxidative Stress (e.g., H₂O₂) pretreat_ca->induce_stress add_dcfhda Add DCFH-DA induce_stress->add_dcfhda incubate_dcfhda Incubate for 30 min add_dcfhda->incubate_dcfhda wash_cells Wash with PBS incubate_dcfhda->wash_cells read_fluorescence Read Fluorescence (Ex/Em: 485/535 nm) wash_cells->read_fluorescence

Caption: Workflow for measuring intracellular ROS levels using the DCFH-DA assay.

Protocol: DCFH-DA Assay

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • PBS

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP))[12][13]

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density and incubate overnight.[13][14]

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for a specified period (e.g., 1-24 hours).

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10-25 µM DCFH-DA in serum-free medium to each well and incubate for 30-60 minutes at 37°C in the dark.[13][14][15][16][17]

  • Induction of Oxidative Stress: Wash the cells with PBS to remove excess DCFH-DA. Add the oxidative stress inducer (e.g., H₂O₂) in the presence or absence of this compound and incubate for a suitable time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[15][16]

  • Data Analysis: Normalize the fluorescence intensity to the cell number if necessary. Calculate the percentage reduction in ROS levels in this compound-treated cells compared to the cells treated with the oxidative stressor alone.

Data Presentation

Table 2: Example Data for ROS Reduction by Caffeic Acid

Treatment GroupOxidative StressorCaffeic Acid Conc. (µM)% ROS Reduction (relative to stressor alone)
HepG2 Cellst-BHP (0.3 mM)5User-defined
HepG2 Cellst-BHP (0.3 mM)10User-defined
HepG2 Cellst-BHP (0.3 mM)20User-defined

Note: This is a template table. Researchers should populate it with their experimental data for this compound. A study on HepG2 cells showed that pre-incubation with caffeic acid at 20 μM for 24 hours significantly reduced t-BHP-induced ROS generation.[12]

Application Note 3: Nrf2 Signaling Pathway Activation

Objective: To determine if this compound exerts its antioxidant effects by activating the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses.[11][18][19]

Signaling Pathway: Keap1-Nrf2 Activation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free releases Caffeic_Aldehyde This compound Caffeic_Aldehyde->Keap1_Nrf2 modifies Keap1 ROS Oxidative Stress ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Protocol: Nrf2 Nuclear Translocation by Western Blot

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • PBS

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Nrf2, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture and treat cells with this compound at various concentrations and time points.

  • Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein from each fraction on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and determine the ratio of nuclear to cytoplasmic Nrf2. An increase in this ratio indicates Nrf2 translocation.

Data Presentation

Table 3: Example Data for Nrf2 Activation by Caffeic Acid Phenethyl Ester (CAPE)

Treatment GroupCAPE Conc. (µM)Nuclear Nrf2 Level (Fold Change vs. Control)Reference
HepG2 Cells5User-defined[20]
HepG2 Cells10User-defined[20]
HepG2 Cells20User-defined[20]

Note: This table is based on expected results for a known Nrf2 activator, Caffeic Acid Phenethyl Ester (CAPE).[11][20][21] Researchers should generate their own data for this compound.

Summary and Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's antioxidant properties. By systematically assessing its cytotoxicity, ROS scavenging ability, and mechanism of action through the Nrf2 pathway, researchers can gain a comprehensive understanding of its potential as a therapeutic or preventative agent against oxidative stress-related conditions. It is recommended to use positive controls such as N-acetylcysteine (NAC) for the DCFH-DA assay and sulforaphane for the Nrf2 activation assay to validate the experimental setup.

References

Measuring the Antimicrobial Efficacy of Caffeic Aldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial efficacy of Caffeic Aldehyde. This document outlines the necessary procedures to determine its inhibitory and cidal activity against various microorganisms, and to investigate its potential mechanisms of action.

Introduction

This compound is a phenolic aldehyde that, like other related compounds such as caffeic acid and cinnamaldehyde, is anticipated to possess significant antimicrobial properties. Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and induction of oxidative stress. This document provides standardized protocols for the systematic evaluation of this compound's antimicrobial potential, enabling researchers to obtain reproducible and comparable data.

Quantitative Data Summary

The following tables present example data for compounds structurally related to this compound, such as caffeic acid and cinnamaldehyde, to provide a reference for expected antimicrobial activity. It is crucial to generate specific data for this compound using the protocols outlined below.

Table 1: Minimum Inhibitory Concentration (MIC) of Caffeic Acid and Cinnamaldehyde against various bacteria.

MicroorganismCompoundMIC Range (µg/mL)Reference
Staphylococcus aureusCaffeic Acid256 - 1024[1]
Escherichia coliCaffeic Acid>1000[2]
Pseudomonas aeruginosaCaffeic Acid>1000
Listeria monocytogenesCaffeic Acid~2250[3]
Staphylococcus aureusCinnamaldehyde75 - 600[4]
Escherichia coliCinnamaldehyde75 - 600[4]
Pseudomonas aeruginosaCinnamaldehyde75 - 600[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Caffeic Acid and its derivatives against various fungi.

MicroorganismCompoundMIC Range (µg/mL)Reference
Candida albicansCaffeic Acid64 - 128[5]
Candida tropicalisCaffeic Acid64 - 128[5]
Candida glabrataCaffeic Acid64 - 128[5]
Candida kruseiCaffeic Acid64 - 128[5]
Candida albicansPropyl CaffeateNot specified, but showed best activity[6]
Candida aurisCaffeic Acid Phenethyl Ester (CAPE)1 - 64[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains of interest

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate growth medium.

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity. This can be confirmed by reading the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_ca Prepare Caffeic Aldehyde Stock serial_dilute Perform Serial Dilutions of This compound prep_ca->serial_dilute prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilute prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic

Workflow for MIC Determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Principle: The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquots onto separate sections of an appropriate agar plate.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Reading the MBC/MFC: The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

MBC_Workflow mic_results MIC Plate (No Growth Wells) subculture Subculture from MIC Wells onto Agar Plates mic_results->subculture incubate Incubate Agar Plates subculture->incubate read_mbc Determine MBC/MFC (Lowest Concentration with No Growth) incubate->read_mbc

Workflow for MBC/MFC Determination.

Time-Kill Assay

Principle: This assay measures the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

  • This compound

  • Microbial culture in logarithmic growth phase

  • Appropriate broth medium

  • Sterile test tubes or flasks

  • Shaking incubator

  • Nutrient agar plates

  • Sterile saline solution for dilutions

  • Pipettes and tips

Procedure:

  • Inoculum Preparation: Prepare a microbial culture in the logarithmic phase of growth. Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Treatment: Add this compound at different concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate tubes containing the microbial suspension. Include a growth control without the compound.

  • Incubation: Incubate the tubes in a shaking incubator at the appropriate temperature.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar.

  • Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mechanistic Assays

Cell Membrane Permeability Assay (Potassium Leakage)

Principle: Damage to the cytoplasmic membrane can lead to the leakage of intracellular components, such as potassium ions (K+). Measuring the extracellular K+ concentration can indicate membrane damage.

Materials:

  • Microbial cells

  • Phosphate-buffered saline (PBS)

  • This compound

  • Potassium-sensitive electrode or an Inductively Coupled Plasma Atomic Emission Spectrometer (ICP-AES)

  • Centrifuge

Procedure:

  • Cell Preparation: Harvest microbial cells in the mid-logarithmic phase by centrifugation and wash them twice with PBS. Resuspend the cells in PBS to a specific optical density.

  • Treatment: Add this compound at its MIC to the cell suspension. A control suspension without the compound should also be prepared.

  • Incubation: Incubate the suspensions at the appropriate temperature.

  • Sampling: At different time intervals, take aliquots from each suspension and centrifuge to pellet the cells.

  • Measurement: Measure the K+ concentration in the supernatant using a potassium-sensitive electrode or ICP-AES.

Reactive Oxygen Species (ROS) Accumulation Assay

Principle: The production of intracellular ROS can be a mechanism of antimicrobial action. This can be measured using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Microbial cells

  • PBS

  • DCFH-DA solution

  • This compound

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Prepare a cell suspension as described for the potassium leakage assay.

  • Loading with DCFH-DA: Incubate the cells with DCFH-DA in the dark. The probe will diffuse into the cells and be deacetylated to the non-fluorescent DCFH.

  • Washing: Wash the cells to remove the extracellular probe.

  • Treatment: Treat the cells with this compound at its MIC.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm at various time points. An increase in fluorescence indicates the oxidation of DCFH to the fluorescent DCF by ROS.

Signaling Pathway and Mechanism of Action

Based on the known mechanisms of structurally similar phenolic aldehydes, the antimicrobial action of this compound likely involves a multi-targeted approach. The primary mechanism is proposed to be the disruption of the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components. This is followed by the induction of oxidative stress through the generation of reactive oxygen species, which can damage cellular macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.

Mechanism_of_Action cluster_entry Cellular Interaction cluster_effects Cellular Effects cluster_damage Macromolecular Damage CA This compound Membrane Microbial Cell Membrane CA->Membrane interacts with ROS Generation of Reactive Oxygen Species (ROS) CA->ROS induces Permeability Increased Membrane Permeability Membrane->Permeability leads to K_leakage Potassium Ion Leakage Permeability->K_leakage Cell_death Cell Death K_leakage->Cell_death DNA_damage DNA Damage ROS->DNA_damage Protein_damage Protein Damage ROS->Protein_damage Lipid_damage Lipid Peroxidation ROS->Lipid_damage DNA_damage->Cell_death Protein_damage->Cell_death Lipid_damage->Cell_death

Proposed Antimicrobial Mechanism of this compound.

References

Caffeic Aldehyde: A Versatile Precursor for the Synthesis of Bioactive Molecules in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Caffeic aldehyde, a naturally occurring phenolic aldehyde, is a valuable and versatile precursor in the synthesis of a wide range of bioactive molecules with therapeutic potential. Its inherent structure, featuring a catechol ring and an aldehyde functional group, allows for diverse chemical modifications to generate derivatives with antioxidant, anti-inflammatory, antimicrobial, and antimalarial properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of caffeic acid derivatives using this compound or its close structural analog, 3,4-dihydroxybenzaldehyde, as a starting material. The methodologies presented focus on green chemistry principles, offering efficient and environmentally friendly alternatives to traditional synthetic routes.

Key Synthetic Methodologies and Protocols

Two primary and efficient synthetic routes for converting 3,4-dihydroxybenzaldehyde (a close analog and common starting point for caffeic acid derivatives) into valuable α,β-unsaturated esters are the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel-Doebner condensation.[3][4] These methods are instrumental in constructing the core structure of many bioactive caffeic acid analogs.

Horner-Wadsworth-Emmons (HWE) Reaction in Aqueous Media

The HWE reaction is a powerful tool for the stereoselective synthesis of E-alkenes.[1][3] A significant advancement in this methodology is the use of water as a solvent, which aligns with green chemistry principles by replacing toxic organic solvents.[1][5] This one-pot procedure is efficient for aromatic aldehydes bearing unprotected hydroxyl groups, making it highly suitable for precursors like 3,4-dihydroxybenzaldehyde.[1][3]

Experimental Protocol: General Method for the HWE Reaction in Water [1][3]

  • Reaction Setup: Suspend the aromatic aldehyde (e.g., 3,4-dihydroxybenzaldehyde) (1 equivalent) and the ylide (e.g., (methoxycarbonylmethyl)triphenylphosphine or a phosphonate ester) (1.3–1.5 equivalents) in water (4–10 mL).

  • Heating: Stir the heterogeneous mixture at 90°C for a duration ranging from 30 minutes to 24 hours, depending on the specific substrates.

  • Work-up: After cooling the reaction mixture to room temperature, extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Isolation: Evaporate the solvent from the combined organic phases under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography (e.g., using a hexane-ethyl acetate or chloroform-methanol solvent system) to yield the E-alkene as the major product.

Quantitative Data for HWE Synthesis of Caffeic Acid Derivatives

Starting AldehydeYlide/PhosphonateReaction Time (hours)Yield (%)Reference
3,4-Dihydroxybenzaldehyde(Methoxycarbonylmethyl)triphenylphosphine586[3]
3,4-DihydroxybenzaldehydeEthyl 2-(diethoxyphosphoryl)acetate478[3]
4-Hydroxy-3-methoxybenzaldehyde(Methoxycarbonylmethyl)triphenylphosphine0.599[3]
4-Hydroxy-3-methoxybenzaldehydeEthyl 2-(diethoxyphosphoryl)acetate0.598[3]
2,3,4-Trihydroxybenzaldehyde(Methoxycarbonylmethyl)triphenylphosphine174[3]
Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is another classic and effective method for synthesizing α,β-unsaturated acids from aldehydes. This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine and piperidine.[4][6]

Experimental Protocol: One-Pot Synthesis of Caffeic Acid Esters via Knoevenagel-Doebner Condensation [7]

  • Reaction Setup: In a suitable flask, combine 3,4-dihydroxybenzaldehyde (10 mmol), malonic acid (1.0-3.0 equivalents), pyridine (as both solvent and catalyst), and a catalytic amount of piperidine.

  • Heating: Heat the reaction mixture at a temperature ranging from 50°C to 80°C for 2 to 5 hours.

  • Work-up: After the reaction is complete, cool the mixture and acidify it to a pH of 2-3 to precipitate the crude caffeic acid.

  • Purification: The crude product can be further purified by recrystallization from water after decolorizing with activated carbon.

Quantitative Data for Knoevenagel-Doebner Synthesis of Caffeic Acid

Starting AldehydeReagentCatalystYield (%)Reference
3,4-DihydroxybenzaldehydeMalonic AcidPyridine/Piperidine~70[6]
3,4-Dihydroxybenzaldehyde3,4-dihydroxyphenethyl monomalonatePyridine/PiperidineHigh Yield[8]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic methodologies described above.

HWE_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product aldehyde 3,4-Dihydroxybenzaldehyde (this compound Analog) reaction HWE Reaction in Water (90°C) aldehyde->reaction ylide Phosphorus Ylide or Phosphonate Ester ylide->reaction extraction DCM Extraction reaction->extraction purification Column Chromatography extraction->purification product E-Caffeic Acid Derivative purification->product

Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.

Knoevenagel_Doebner_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product aldehyde 3,4-Dihydroxybenzaldehyde condensation Condensation & Decarboxylation (50-80°C) aldehyde->condensation malonic_acid Malonic Acid malonic_acid->condensation catalyst Pyridine/Piperidine catalyst->condensation acidification Acidification (pH 2-3) condensation->acidification recrystallization Recrystallization acidification->recrystallization product Caffeic Acid Derivative recrystallization->product

Caption: Knoevenagel-Doebner condensation workflow.

Signaling Pathways and Therapeutic Potential

Derivatives synthesized from this compound precursors, such as caffeic acid phenethyl ester (CAPE), have been shown to interact with various biological pathways implicated in disease. For instance, their anti-inflammatory effects are often attributed to the modulation of signaling cascades like the NF-κB pathway. The antioxidant properties of these compounds are crucial in combating oxidative stress, a key factor in numerous pathological conditions.

Caption: From precursor to potential therapeutic action.

Conclusion

This compound and its analogs are pivotal starting materials for the synthesis of a diverse library of bioactive compounds. The Horner-Wadsworth-Emmons and Knoevenagel-Doebner reactions provide reliable and increasingly green methods for their conversion into therapeutically relevant caffeic acid derivatives. The protocols and data presented herein offer a foundational guide for researchers in the pharmaceutical sciences to explore the rich medicinal chemistry of this important class of molecules.

References

In-Vitro Experimental Design for Caffeic Aldehyde Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Due to the limited availability of specific in-vitro studies on Caffeic Aldehyde, this document leverages data and protocols from studies on its close structural analog, Caffeic Acid. Researchers should consider the potential for differences in biological activity and adapt these protocols as necessary for this compound-specific investigations.

Introduction

This compound, a phenolic compound found in various plants, is of growing interest for its potential therapeutic properties. As a close analog of the well-studied caffeic acid, it is hypothesized to possess significant antioxidant, anti-inflammatory, and anti-cancer activities. This document provides a comprehensive guide for the in-vitro experimental design of studies on this compound, offering detailed protocols for key assays and summarizing relevant quantitative data from studies on caffeic acid to serve as a foundational reference. The provided methodologies will enable researchers to effectively investigate the cellular and molecular mechanisms of this compound.

Key Biological Activities and Signaling Pathways

In-vitro studies on caffeic acid have revealed its modulation of several key signaling pathways implicated in inflammation, oxidative stress, and cancer. These pathways are primary targets for investigation in Caffe-ic aldehyde studies.

  • NF-κB Signaling Pathway: A crucial regulator of inflammation and immune responses. Caffeic acid has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

  • MAPK Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Caffeic acid has been observed to modulate MAPK signaling, which can contribute to its anti-cancer effects.

  • Nrf2 Signaling Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Caffeic acid can activate Nrf2, leading to the upregulation of antioxidant enzymes.

Data Presentation: Quantitative Data from Caffeic Acid In-Vitro Studies

The following tables summarize quantitative data from in-vitro studies on caffeic acid, providing a reference for expected effective concentrations and inhibitory values.

Table 1: Cytotoxicity of Caffeic Acid in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
AsPC-1Pancreatic CancerMTT>15072[1]
BxPC-3Pancreatic CancerMTT>15072[1]
HT-29Colorectal AdenocarcinomaMTT81.05 µg/mlNot Specified[2]
A673Ewing's SarcomaMTTLower than other linesNot Specified[2]
2A3Pharyngeal Squamous Cell CarcinomaMTTLower than other linesNot Specified[2]
MDA-MB-231Breast CancerMTT40 µg/ml24[3]
MDA-MB-231Breast CancerMTT30 µg/ml48[3]

Table 2: Anti-inflammatory Activity of Caffeic Acid Derivatives

CompoundCell LineAssayIC50 (µM)
Caffeic acid methyl esterRAW 264.7Nitric Oxide Production21.0
Caffeic acid ethyl esterRAW 264.7Nitric Oxide Production12.0
Caffeic acid butyl esterRAW 264.7Nitric Oxide Production8.4
Caffeic acid octyl esterRAW 264.7Nitric Oxide Production2.4
Caffeic acid benzyl esterRAW 264.7Nitric Oxide Production10.7
CAPERAW 264.7Nitric Oxide Production4.80

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (IC50).

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 16-24 hours.[4]

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and treat the cells with different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution) and a positive control for cytotoxicity if desired.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • The viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for NF-κB Activation

This protocol is to determine the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation of key proteins like IκBα and p65.

Materials:

  • Cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate and treat cells with this compound for the desired time, with or without a pro-inflammatory stimulus (e.g., LPS or TNF-α).

  • Lyse the cells with lysis buffer and collect the total protein.

  • Determine the protein concentration of each sample.

  • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST three times for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for Antioxidant Gene Expression

This protocol is to measure the effect of this compound on the expression of Nrf2-regulated antioxidant genes (e.g., HO-1, GCLC, NQO1).

Materials:

  • Cell culture plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., HO-1, GCLC, NQO1) and a reference gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Protocol:

  • Treat cells with this compound for the desired time.

  • Extract total RNA from the cells using an RNA extraction kit.[5]

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the RNA using a cDNA synthesis kit.[5]

  • Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

  • Run the qPCR program on a real-time PCR instrument.[6]

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.[7]

Mandatory Visualization

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In-Vitro Assays cluster_analysis Data Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt Assess Cytotoxicity western Western Blot (Protein Expression) treatment->western Analyze Signaling Pathways qpcr qPCR (Gene Expression) treatment->qpcr Measure Gene Expression ic50 IC50 Calculation mtt->ic50 protein_quant Protein Quantification western->protein_quant gene_exp Relative Gene Expression qpcr->gene_exp NFkB_Pathway cluster_stimulus cluster_inhibition Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Stimulus->IKK Caffeic_Aldehyde This compound Caffeic_Aldehyde->IKK IkB IκBα IKK->IkB  Phosphorylation NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB p_IkB P-IκBα IkB->p_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Proteasome Proteasomal Degradation p_IkB->Proteasome Gene Inflammatory Gene Expression NFkB_nuc->Gene MAPK_Nrf2_Pathways MAPK and Nrf2 Signaling Pathways cluster_extracellular cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway Stimulus Oxidative Stress / Growth Factors MAPKKK MAPKKK Stimulus->MAPKKK Caffeic_Aldehyde This compound Caffeic_Aldehyde->MAPKKK Inhibition Keap1_Nrf2 Keap1-Nrf2 Complex Caffeic_Aldehyde->Keap1_Nrf2 Activation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TF_AP1 Transcription Factors (e.g., AP-1) MAPK->TF_AP1 Gene_Expression Cell Proliferation, Apoptosis TF_AP1->Gene_Expression Modulation of Gene Expression Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE ARE Nrf2->ARE Translocation & Binding Antioxidant_Genes Antioxidant Gene Expression (HO-1, GCLC, NQO1) ARE->Antioxidant_Genes Cellular_Protection Reduced Oxidative Stress Antioxidant_Genes->Cellular_Protection Cellular Protection

References

Caffeic Aldehyde: A Promising Agent for Enzymatic Browning Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Enzymatic browning is a significant challenge in the food and pharmaceutical industries, leading to undesirable discoloration and degradation of products. This process is primarily catalyzed by the enzyme polyphenol oxidase (PPO), also known as tyrosinase. The exploration of effective and safe PPO inhibitors is a continuous pursuit for researchers and drug development professionals. Caffeic aldehyde, a phenolic compound, presents itself as a noteworthy candidate for studying the inhibition of enzymatic browning. Its structural similarity to known tyrosinase inhibitors suggests its potential to modulate the activity of PPO, thereby preventing the formation of melanin and other pigments responsible for browning. This document provides a comprehensive overview of the application of this compound in this context, including detailed experimental protocols and a summary of relevant data.

While direct studies on this compound are limited, research on structurally similar compounds, such as protocatechuic aldehyde, has demonstrated potent tyrosinase inhibitory effects. One study documented a dose-dependent inhibition of tyrosinase activity by protocatechuic aldehyde, with a 50% inhibition (IC50) observed at a concentration of 19.92 x 10⁻⁶ M.[1] Kinetic analysis revealed a competitive inhibition mechanism at the L-tyrosine binding site of the enzyme.[1] This suggests that this compound may also act as a competitive inhibitor, binding to the active site of PPO and preventing the substrate from binding.

The following sections detail the signaling pathway of enzymatic browning, experimental workflows for inhibitor studies, and specific protocols for assessing the inhibitory potential of this compound.

Signaling Pathway and Experimental Workflow

To understand the inhibitory action of this compound, it is crucial to visualize the enzymatic browning pathway and the experimental steps involved in its study.

Enzymatic_Browning_Pathway cluster_Products Reaction Products PPO PPO (Tyrosinase) (Copper-containing enzyme) Diphenols o-Diphenols (e.g., L-DOPA, Catechol) Quinones o-Quinones Monophenols Monophenols (e.g., Tyrosine) Monophenols->Diphenols Hydroxylation (cresolase activity) Diphenols->Quinones Caffeic_Aldehyde This compound Caffeic_Aldehyde->PPO Melanin Melanin (Brown Pigments) Quinones->Melanin Non-enzymatic Polymerization

Caption: Enzymatic browning pathway and the inhibitory action of this compound.

Experimental_Workflow A Preparation of Reagents (PPO, Substrate, this compound) B Tyrosinase Inhibition Assay (Spectrophotometric Measurement) A->B C Data Collection (Absorbance vs. Time) B->C D Calculation of % Inhibition C->D E Determination of IC50 Value D->E F Kinetic Analysis (Lineweaver-Burk Plot) D->F

Caption: Experimental workflow for studying tyrosinase inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory effects of various phenolic compounds on polyphenol oxidase (tyrosinase), providing a reference for the potential efficacy of this compound. Data for protocatechuic aldehyde is included as a proxy for this compound due to structural similarity.

CompoundEnzyme SourceSubstrateIC50 Value (µM)Inhibition TypeReference
Protocatechuic Aldehyde MushroomL-Tyrosine19.92Competitive[1]
2,4-Dihydroxycinnamic acid MushroomL-DOPA92Mixed-type[2]
Benzoic acid MushroomL-DOPA1425Competitive[2]
Kojic Acid MushroomL-DOPA5.32 - 77.89Non-competitive[3]
(+)-Catechin-aldehyde polycondensates MushroomL-Tyrosine / L-DOPA-Chelation of active site[4]
Xanthohumol MushroomL-Tyrosine15.4Competitive[5]

Experimental Protocols

Preparation of Reagents
  • Polyphenol Oxidase (PPO) Solution:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in 50 mM sodium phosphate buffer (pH 6.8).

    • Store aliquots at -20°C. Before use, dilute the stock solution with the same buffer to the desired working concentration (e.g., 100 U/mL).

  • Substrate Solution:

    • For monophenolase activity: Prepare a 2 mM L-tyrosine solution in 50 mM sodium phosphate buffer (pH 6.8).

    • For diphenolase activity: Prepare a 2 mM L-DOPA solution in 50 mM sodium phosphate buffer (pH 6.8).

  • This compound Solution:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a series of dilutions from the stock solution using the phosphate buffer to achieve the desired final concentrations for the assay.

Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for determining tyrosinase inhibitory activity.[6][7][8]

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Test wells: 20 µL of this compound solution (at various concentrations) + 140 µL of 50 mM sodium phosphate buffer (pH 6.8) + 20 µL of PPO solution.

      • Control well (no inhibitor): 20 µL of buffer/solvent + 140 µL of 50 mM sodium phosphate buffer (pH 6.8) + 20 µL of PPO solution.

      • Blank well (no enzyme): 20 µL of this compound solution + 160 µL of 50 mM sodium phosphate buffer (pH 6.8).

  • Pre-incubation:

    • Incubate the plate at 25°C for 10 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the substrate solution (L-tyrosine or L-DOPA) to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 475-490 nm using a microplate reader.

    • Take readings every minute for 20-30 minutes to monitor the formation of dopachrome.

Data Analysis
  • Calculation of Percent Inhibition:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for the control and each concentration of this compound.

    • The percentage of inhibition is calculated using the following formula:

  • Determination of IC50 Value:

    • Plot the percentage of inhibition against the concentration of this compound.

    • The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by regression analysis.

Kinetic Analysis

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), perform the tyrosinase inhibition assay with varying concentrations of both the substrate and this compound.

  • Lineweaver-Burk Plot:

    • Measure the initial reaction velocities (V) at different substrate concentrations ([S]) in the presence and absence of different concentrations of this compound.

    • Plot 1/V versus 1/[S].

    • The pattern of the lines on the plot will indicate the type of inhibition.

      • Competitive inhibition: Lines intersect on the y-axis.

      • Non-competitive inhibition: Lines intersect on the x-axis.

      • Mixed-type inhibition: Lines intersect in the second or third quadrant.

      • Uncompetitive inhibition: Lines are parallel.

Conclusion

This compound holds promise as an inhibitor of enzymatic browning. The provided protocols offer a robust framework for researchers and drug development professionals to investigate its efficacy and mechanism of action against polyphenol oxidase. Further studies are warranted to establish a definitive IC50 value for this compound and to explore its potential applications in preventing browning in various products. The insights gained from such research will contribute to the development of novel and effective anti-browning agents.

References

Troubleshooting & Optimization

Caffeic aldehyde stability and degradation pathways.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeic aldehyde. The information is designed to help anticipate and resolve common issues encountered during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning brown). What is happening and is the compound degrading?

A: A color change, particularly browning, is a strong indicator of this compound degradation. This is primarily due to oxidation. This compound, like the structurally similar caffeic acid, contains a catechol (o-diphenol) group that is highly susceptible to oxidation, converting it into reactive o-quinones.[1] These quinones can then polymerize, leading to the formation of colored compounds.[1] This process is accelerated by factors like elevated pH (alkaline conditions), exposure to light, and increased temperature.[2][3]

Q2: What are the optimal storage conditions for solid this compound and its solutions to ensure maximum stability?

A: To minimize degradation, both solid and dissolved this compound should be stored with the following precautions:

  • Temperature: Store at low temperatures, such as in a refrigerator or freezer (-20°C is recommended for long-term storage). This compound is moderately stable at room temperature but becomes increasingly susceptible to degradation as the temperature rises.[2]

  • Light: Protect from light by using amber vials or storing in the dark.[3][4] Photodegradation can occur upon exposure to light.[5]

  • Atmosphere: For solutions, purging the solvent with an inert gas like nitrogen or argon can help prevent oxidation.[6] For solid compound, storing under an inert atmosphere is also beneficial.

  • pH: If in solution, maintain acidic conditions (e.g., pH 2-4) as the compound is more stable than under neutral or basic conditions.[2][3]

Q3: Which solvents are best for dissolving this compound for experimental use?

A: this compound is more stable in organic solvents like ethanol and dimethyl sulfoxide (DMSO) compared to water.[2] Aqueous solutions, especially at neutral or alkaline pH, can promote hydrolysis and oxidation.[2][3] When preparing aqueous solutions, it is recommended to use them immediately. For stock solutions, ethanol or DMSO are preferable choices.[6]

Q4: I'm observing multiple peaks in my HPLC analysis when I only expect one for this compound. What could be the cause?

A: The appearance of extra peaks strongly suggests degradation or isomerization. The primary degradation pathways include oxidation and polymerization.[1] Under thermal stress, decarboxylation can also occur.[7][8] For the related compound caffeic acid, degradation products such as protocatechuic aldehyde have been identified.[5][9] It is crucial to analyze samples promptly after preparation and ensure all storage and handling guidelines are followed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in an assay Compound degradation due to improper storage or handling.Prepare fresh solutions before each experiment. Store stock solutions at -20°C in the dark. Use organic solvents like ethanol or DMSO for stock solutions.[2][6]
Inconsistent results between experimental repeats Progressive degradation of the stock solution over time.Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. Run a quality control check (e.g., HPLC-UV) on the stock solution if it has been stored for an extended period.
Precipitate forming in aqueous buffer Poor solubility or pH-dependent instability.This compound has limited solubility in aqueous buffers (caffeic acid is ~0.5 mg/mL in PBS pH 7.2).[6] Prepare concentrated stock in DMSO or ethanol and dilute into buffer immediately before use.[6] Ensure the final concentration of the organic solvent is compatible with your experiment.
Rapid color change upon addition to basic buffer Base-catalyzed oxidation.Basic conditions promote the ionization of the phenolic hydroxyl groups, making them highly susceptible to oxidation.[2] If the experiment requires a basic pH, prepare the solution immediately before use, protect it from light, and work quickly. Consider adding antioxidants if compatible with the assay.[10]

Quantitative Data on Stability

Table 1: Influence of pH and Temperature on Caffeic Acid Stability

ConditionObservationReference
pH More stable under acidic conditions (pH 2-4) than basic conditions.[2][3]
Alkaline environments promote ionization and oxidation.[2][3]
Temperature Moderately stable at room temperature.[2]
Degradation rate increases with increasing temperature.[2]
Should be stored in a cool place to maintain stability.[3]

Table 2: Summary of Forced Degradation Studies on Caffeic Acid

Stress ConditionStabilityDegradation Products/PathwaysReference
Acidic Hydrolysis Generally more stable.Isomerization, Hydrolysis[11]
Alkaline Hydrolysis Highly labile; significant degradation.Oxidation, Hydrolysis[2]
**Oxidative (e.g., H₂O₂) **Susceptible to oxidation.Formation of o-quinones, which can lead to dimers or polymers.[1][12]
Photolytic (Light Exposure) Prone to photodegradation.Isomerization, formation of products like protocatechuic acid.[4][5]
Thermal (Heat) Degrades at elevated temperatures (e.g., 80°C).Decarboxylation, formation of 3,4-dihydroxy-phenylethylene.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline to assess the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in an organic solvent like methanol or ethanol (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80°C in a heat chamber.

    • Photolytic Degradation: Expose the stock solution to direct light (e.g., 4500 Lux) for an extended period (e.g., 72 hours) at room temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV method to quantify the remaining this compound and observe the formation of degradation products.

Protocol 2: HPLC Method for Stability Analysis

This is a representative HPLC method that can be adapted for this compound analysis.

  • HPLC System: An Agilent 1260 system or equivalent with a DAD/UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.5% Acetic Acid in Water

    • Solvent B: Methanol

  • Gradient Program: A linear gradient appropriate to separate the parent compound from its degradation products (e.g., start with a higher proportion of A and gradually increase B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Monitor at a wavelength corresponding to the absorbance maximum of this compound (e.g., around 330 nm, similar to caffeic acid).

  • Injection Volume: 10 µL.

Visualizations

Stability_Factors Factors Affecting this compound Stability cluster_stabilizers Stabilizing Conditions CA This compound (Stable Form) DP Degradation Products (o-Quinones, Polymers) CA->DP Degradation Temp High Temperature Temp->CA Light Light Exposure (UV/Visible) Light->CA pH Alkaline pH (>7) pH->CA Oxygen Oxygen / Oxidants Oxygen->CA LowTemp Low Temperature (<4°C) LowTemp->CA Dark Darkness Dark->CA AcidicpH Acidic pH (<6) AcidicpH->CA Inert Inert Atmosphere Inert->CA

Caption: Key environmental factors influencing this compound stability.

Degradation_Pathway Simplified Oxidation Pathway of this compound CA This compound 3,4-dihydroxyphenyl group Quinone This compound o-Quinone Highly Reactive CA->Quinone Oxidation (O₂, Light, High pH) Products Further Products Dimers / Polymers (Colored Compounds) Quinone->Products Polymerization / Further Reactions

Caption: Primary oxidative degradation pathway for this compound.

Experimental_Workflow Workflow for a this compound Stability Study prep 1. Prepare Stock Solution (e.g., in Methanol) stress 2. Apply Stress Conditions (Heat, Light, pH, Oxidant) prep->stress sample 3. Collect Samples at Timed Intervals stress->sample hplc 4. Analyze by HPLC-UV sample->hplc data 5. Quantify Degradation & Identify Products hplc->data

Caption: A typical experimental workflow for assessing stability.

References

Technical Support Center: Caffeic Aldehyde Stabilization in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Caffeic Aldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color (e.g., turning yellow/brown) over time?

A1: The color change in your this compound solution is a common indicator of oxidation. This compound, like other phenolic compounds containing a catechol group, is susceptible to oxidation, especially in aqueous environments. The primary oxidation mechanism involves the conversion of the catechol moiety into a more colored o-quinone derivative. This process can be accelerated by factors such as elevated pH, exposure to oxygen, light, and the presence of metal ions.

Q2: What are the main degradation products of this compound in an aqueous solution?

A2: While direct studies on this compound are limited, based on the well-documented degradation of the structurally similar caffeic acid, the primary degradation products are likely to be the corresponding o-quinone.[1][2] Further reactions can lead to the formation of dimers and other polymeric compounds, contributing to the discoloration of the solution. Under certain conditions, such as high temperatures, degradation can also lead to compounds like protocatechuic aldehyde.[3]

Q3: How does pH affect the stability of my this compound solution?

A3: The pH of your aqueous solution is a critical factor in the stability of this compound. Oxidation is significantly accelerated under neutral to alkaline conditions (pH > 7). In acidic conditions (pH < 5.5), the oxidation process is considerably slower.[1] This is because the phenolate anion, which is more prevalent at higher pH, is more susceptible to oxidation than the protonated form.

Q4: What is the recommended solvent for preparing a stable this compound stock solution?

A4: For short-term storage and immediate use, dissolving this compound in an aqueous buffer with a slightly acidic pH (e.g., pH 4-5) is acceptable, provided it is used promptly. For longer-term storage, it is advisable to prepare a concentrated stock solution in an organic solvent such as ethanol or DMSO, where it is generally more stable. This stock solution can then be diluted into the aqueous experimental buffer immediately before use.

Troubleshooting Guide

Issue 1: Rapid Discoloration of this compound Solution
Potential Cause Troubleshooting Step Expected Outcome
High pH of the aqueous buffer Adjust the pH of your buffer to a mildly acidic range (e.g., pH 4.0-5.5) using a suitable buffer system (e.g., acetate buffer).Slower rate of discoloration, indicating reduced oxidation.
Exposure to atmospheric oxygen Degas your aqueous buffer before dissolving the this compound. This can be achieved by sparging with an inert gas like nitrogen or argon. Prepare solutions fresh and minimize headspace in storage vials.Increased stability of the solution over time.
Presence of metal ion contaminants Add a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to your buffer at a low concentration (e.g., 0.1 mM).Prevention of metal-catalyzed oxidation, leading to a more stable solution.
Exposure to light Store your this compound solutions in amber vials or wrap the containers in aluminum foil to protect them from light.Reduced light-induced degradation of the compound.
Issue 2: Inconsistent Experimental Results
Potential Cause Troubleshooting Step Expected Outcome
Degradation of this compound during the experiment Incorporate a suitable antioxidant, such as ascorbic acid or citric acid, into your aqueous buffer.Stabilization of this compound, leading to more reproducible experimental results.
Variability in solution preparation Standardize your solution preparation protocol. Always prepare fresh solutions for each experiment from a recently prepared stock.Improved consistency and reliability of your data.
Temperature fluctuations Conduct your experiments at a controlled and consistent temperature. If possible, perform experiments at a lower temperature to slow down the degradation rate.Minimized temperature-dependent degradation, enhancing reproducibility.

Experimental Protocols

Protocol for Preparing a Stabilized this compound Aqueous Solution

This protocol outlines the steps to prepare an aqueous solution of this compound with enhanced stability for use in various experiments.

  • Buffer Preparation:

    • Prepare a 0.1 M acetate buffer and adjust the pH to 4.5.

    • To this buffer, add ascorbic acid to a final concentration of 0.1% (w/v).

    • Degas the buffer by sparging with nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in ethanol or DMSO. Store this stock solution at -20°C in an amber vial.

  • Working Solution Preparation:

    • Immediately before your experiment, dilute the this compound stock solution to the desired final concentration in the prepared and degassed acetate buffer containing ascorbic acid.

    • Mix thoroughly but gently to avoid re-introducing oxygen.

    • Keep the working solution on ice and protected from light if it is not to be used immediately.

Protocol for Monitoring this compound Stability by HPLC

This protocol provides a method to quantify the concentration of this compound over time to assess its stability under different conditions.

  • Sample Preparation:

    • Prepare this compound solutions under the various conditions you wish to test (e.g., different pH values, with and without antioxidants).

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.

    • If necessary, dilute the aliquot with the mobile phase to fall within the linear range of the calibration curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at approximately 320-330 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using standards of known this compound concentrations.

    • Integrate the peak area corresponding to this compound in your samples.

    • Calculate the concentration of this compound at each time point using the calibration curve.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Data Summary

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
pHQualitative StabilityNotes
3.0HighMinimal discoloration observed over 24 hours.
5.0ModerateSlight yellowing observed after several hours.
7.0LowNoticeable yellow to brown discoloration within a few hours.
9.0Very LowRapid and significant discoloration upon dissolution.

Note: This table is based on the known behavior of structurally similar phenolic compounds.

Table 2: Efficacy of Different Antioxidants in Stabilizing this compound Solutions (pH 7.0)
Antioxidant (Concentration)Relative Stability ImprovementMechanism of Action
None (Control) --
Ascorbic Acid (0.1%) HighActs as a sacrificial antioxidant, readily oxidized to protect this compound.
Citric Acid (0.1%) ModerateChelates metal ions that can catalyze oxidation reactions.
EDTA (0.1 mM) ModerateA strong metal chelator, preventing metal-catalyzed oxidation.

Note: The relative stability improvement is an approximation based on the known effects of these antioxidants on similar phenolic compounds.

Visualizations

Oxidation_Pathway Caffeic_Aldehyde This compound (Catechol moiety) o_Quinone o-Quinone Derivative (Colored) Caffeic_Aldehyde->o_Quinone Oxidation (+ O2, high pH, light, metal ions) Polymerization Polymerization Products (Brown coloration) o_Quinone->Polymerization Further Reactions

Caption: Oxidation pathway of this compound in aqueous solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis Prep_Buffer Prepare Aqueous Buffer (Control vs. Stabilized) Prep_Working Prepare Working Solutions Prep_Buffer->Prep_Working Prep_Stock Prepare this compound Stock Solution Prep_Stock->Prep_Working Incubate Incubate at Defined Timepoints Prep_Working->Incubate HPLC_Analysis Analyze by HPLC Incubate->HPLC_Analysis Quantify Quantify this compound HPLC_Analysis->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics

Caption: Workflow for assessing this compound stability.

References

Troubleshooting low yield in Caffeic aldehyde synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of caffeic aldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My Caffeic Alde-hyde synthesis is resulting in a very low yield. What are the common causes?

Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions, the stability of starting materials and the product itself, and the chosen synthetic route. Common culprits include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical. For instance, in Wittig or Horner-Wadsworth-Emmons (HWE) reactions, the temperature needs to be carefully controlled.[1]

  • Purity and Stability of Starting Materials: The starting aldehyde, particularly 3,4-dihydroxybenzaldehyde, can be prone to oxidation. The purity of the ylide or phosphonate reagent is also crucial.

  • Presence of Unprotected Hydroxyl Groups: The two hydroxyl groups on the aromatic ring of this compound can interfere with the reaction, especially when using strong bases, potentially leading to side reactions or deactivation of reagents.[1][2]

  • Product Instability: this compound itself is susceptible to oxidation and polymerization, especially under basic conditions or upon exposure to air and light.[3]

  • Inefficient Purification: The final product might be lost during extraction and purification steps.

2. Which synthetic method is best for preparing this compound?

Several methods can be used, each with its own advantages and disadvantages. The most common are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and Knoevenagel-Doebner condensation.

  • Wittig Reaction/HWE Reaction: These are widely used for forming the carbon-carbon double bond. The HWE reaction, a modification of the Wittig reaction, often provides better yields and stereoselectivity for E-alkenes and is generally preferred.[1][4] A significant advantage is that these reactions can be performed in water, which aligns with green chemistry principles.[1][5]

  • Knoevenagel-Doebner Condensation: This method involves the reaction of 3,4-dihydroxybenzaldehyde with malonic acid in the presence of a base like pyridine and piperidine.[6][7] It offers a one-pot synthesis option.[6]

The "best" method depends on the available starting materials, desired scale, and laboratory capabilities. For many, the HWE reaction in water offers a good balance of yield, selectivity, and environmental friendliness.[1]

3. I'm using the Horner-Wadsworth-Emmons (HWE) reaction and still getting a low yield. How can I optimize it?

Several parameters can be optimized for the HWE reaction:

  • Reaction Medium: While organic solvents can be used, water has been shown to be a highly effective medium for the HWE reaction of aromatic aldehydes, often leading to high yields.[1]

  • Temperature: A common temperature for the HWE reaction in water is 90°C.[1] However, prolonged reaction times at high temperatures can lead to substrate decomposition, especially with multiple hydroxyl groups on the aromatic ring.[1]

  • Ylide/Phosphonate Reagent: Ensure the ylide or phosphonate reagent is of high purity and used in a slight excess (e.g., 1.3–1.5 equivalents).[1]

  • Starting Aldehyde: Use fresh, high-purity 3,4-dihydroxybenzaldehyde.

  • Number of Hydroxyl Groups: The presence of a third hydroxyl group on the aromatic ring has been shown to lead to poorer yields.[1][2]

4. My reaction mixture is turning dark, and I'm isolating a complex mixture of products. What's happening?

A dark reaction mixture often indicates the formation of side products through oxidation or polymerization. The catechol moiety (the two adjacent hydroxyl groups) in both the starting material and the product is prone to oxidation, especially under basic conditions, forming colored quinone-type species. The aldehyde group can also be oxidized to a carboxylic acid.

To mitigate this:

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control Basicity: While a base is necessary for ylide formation in the Wittig/HWE reaction, prolonged exposure of the starting material or product to strong bases can be detrimental.

  • Reaction Time: Monitor the reaction by TLC to avoid unnecessarily long reaction times, which can increase the likelihood of side reactions.

5. What is the best way to purify this compound?

Purification can be challenging due to the product's polarity and potential instability. Common methods include:

  • Extraction: After the reaction, the product is typically extracted from the aqueous phase using an organic solvent like dichloromethane (DCM) or ethyl acetate.[1][5]

  • Column Chromatography: This is a standard method for purifying the crude product. A silica gel column with a solvent system such as hexane-ethyl acetate or chloroform-methanol is often used.[1][5]

  • Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step.

It is important to handle the purified this compound with care, storing it under an inert atmosphere and protecting it from light to prevent degradation.

Quantitative Data Summary

Table 1: Yields of Caffeic Acid Derivatives using the Horner-Wadsworth-Emmons (HWE) Reaction in Water.

Starting AldehydeYlideReaction Time (h)Yield (%)Reference
4-Hydroxybenzaldehyde(Methoxycarbonylmethyl)triphenylphosphine191[1]
3-Hydroxybenzaldehyde1-(Triphenylphosphoranylidene)-2-propanone397[1]
2,4-Dihydroxybenzaldehyde(Methoxycarbonylmethyl)triphenylphosphine586[1]
4-Hydroxy-3-methoxybenzaldehyde(Methoxycarbonylmethyl)triphenylphosphine0.599[1]
4-Hydroxy-3-methoxybenzaldehyde1-(Triphenylphosphoranylidene)-2-propanone0.598[1]
3,4,5-Trihydroxybenzaldehyde(Methoxycarbonylmethyl)triphenylphosphine174[1]
2,3,4-Trihydroxybenzaldehyde(Methoxycarbonylmethyl)triphenylphosphine0.537[1]

Data adapted from Sidoryk et al., 2018.[1]

Experimental Protocols

General Method for the Horner-Wadsworth-Emmons (HWE) Reaction in Water [1]

  • Reaction Setup: In a round-bottom flask, create a suspension of the aromatic aldehyde (1 equivalent) and the corresponding ylide (1.3–1.5 equivalents) in water (4–10 mL).

  • Heating: Stir the suspension at 90°C. The reaction time can vary from 0.5 to 24 hours, depending on the specific substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the heterogeneous mixture to room temperature.

  • Extraction: Extract the aqueous phase with dichloromethane (DCM) (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a suitable solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to obtain the E-alkene as the major product.

One-Pot Synthesis of Caffeic Acid Esters from 3,4-Dihydroxybenzaldehyde [6]

  • Reaction Setup: In a suitable flask, combine 3,4-dihydroxybenzaldehyde (10 mmol), pyridine (2.5 ml), and piperidine (0.25 ml).

  • Addition of Malonic Acid Mono-ester: To the stirred mixture, add the appropriate malonic acid mono-ester.

  • Reaction: The reaction is typically carried out at room temperature. Monitor the reaction progress by TLC.

  • Workup and Purification: After the reaction is complete, the solvent is distilled off to give the crude product. The pure product can be obtained by recrystallization.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_workup Purification 3_4_dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Reaction Wittig or HWE Reaction (e.g., in Water at 90°C) 3_4_dihydroxybenzaldehyde->Reaction Ylide_Phosphonate Ylide / Phosphonate (e.g., from Wittig or HWE reagent) Ylide_Phosphonate->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via Wittig/HWE reaction.

Troubleshooting_Low_Yield cluster_investigation Troubleshooting Steps cluster_purity_actions Purity Checks cluster_conditions_actions Condition Optimization Low_Yield Low Yield Observed Check_Purity 1. Check Purity of Starting Materials Low_Yield->Check_Purity Optimize_Conditions 2. Optimize Reaction Conditions Low_Yield->Optimize_Conditions Protect_Hydroxyls 3. Consider Protecting Hydroxyl Groups Low_Yield->Protect_Hydroxyls Check_Purification 4. Evaluate Purification Procedure Low_Yield->Check_Purification Fresh_Aldehyde Use fresh 3,4-dihydroxybenzaldehyde Check_Purity->Fresh_Aldehyde Fresh_Base Use fresh, anhydrous base for ylide generation Check_Purity->Fresh_Base Inert_Atmosphere Run under inert atmosphere (N2/Ar) Optimize_Conditions->Inert_Atmosphere Monitor_TLC Monitor reaction by TLC to avoid long reaction times Optimize_Conditions->Monitor_TLC Vary_Temp_Time Systematically vary temperature and time Optimize_Conditions->Vary_Temp_Time

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Caffeic Aldehyde Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Caffeic Aldehyde Purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenge in purifying this compound lies in its inherent instability. As a phenolic aldehyde with a catechol group, it is highly susceptible to oxidation, which can be triggered by exposure to air, light, high temperatures, and basic pH conditions.[1] This oxidation can lead to the formation of colored impurities and polymerization, significantly reducing the purity and yield of the final product.

Q2: What are the common impurities found in crude this compound samples?

Common impurities in crude this compound samples can include:

  • Oxidation products: Such as the corresponding o-quinone and carboxylic acid (caffeic acid).[1]

  • Starting materials and reagents from the synthesis process.

  • Polymerization products: Resulting from the reaction of oxidized this compound molecules.

  • Related phenolic compounds if extracted from a natural source.

Q3: What are the recommended storage conditions for this compound to maintain its purity?

To minimize degradation, this compound should be stored at 2-8°C, protected from air and light.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, freezing is recommended.[2]

Q4: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as chloroform, dichloromethane, and DMSO.[2] Based on the solubility of the structurally similar caffeic acid, it is also likely to be soluble in ethanol and dimethylformamide (DMF).[3] Its stability is generally better in organic solvents compared to aqueous solutions, especially under neutral to basic pH.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after purification - Oxidation during the purification process.- Polymerization of the product.- Inefficient extraction or elution during chromatography.- Work under an inert atmosphere (N₂ or Ar) whenever possible.- Use degassed solvents.- Add antioxidants like ascorbic acid or glutathione to solutions.[4]- Optimize chromatography conditions (e.g., solvent system, gradient).
Product discoloration (browning) - Oxidation of the catechol moiety to form o-quinones.[4]- Minimize exposure to air and light.- Purify and handle the compound at low temperatures.- Use acidic conditions during extraction and chromatography where possible, as caffeic acid (a related compound) is more stable at lower pH.
Multiple spots on TLC/peaks in HPLC - Presence of impurities (starting materials, by-products, degradation products).- On-column degradation.- Recrystallize the product from a suitable solvent system.- Optimize the chromatographic separation to resolve impurities.- For HPLC, use a mobile phase with a slightly acidic pH and an appropriate organic modifier.
Poor crystal formation - Presence of impurities inhibiting crystallization.- Inappropriate solvent system.- Supersaturation not achieved.- Further purify the material by column chromatography before attempting crystallization.- Screen a variety of solvent systems (e.g., methanol, ethanol, ethyl acetate, and their mixtures with water or hexane).- Try slow evaporation, cooling crystallization, or vapor diffusion methods.
Product instability in solution - High pH of the solvent.- Exposure to oxygen and light.- Elevated temperature.- Use slightly acidic aqueous solutions if water is necessary.- Prepare solutions fresh and use them immediately.- Store solutions in the dark and at low temperatures.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
trans-Caffeic Aldehyde ChloroformSoluble[2]
DichloromethaneSoluble[2]
DMSOSoluble[2]
Caffeic Acid (for comparison) Ethanol~25 mg/mL[3]
DMSO~40 mg/mL[5]
DMF~7 mg/mL[5]
Hot WaterFreely soluble[6]
Cold WaterSparingly soluble[6]

Experimental Protocols

Protocol 1: General Purification of this compound by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade, degassed)

  • Thin Layer Chromatography (TLC) plates

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or a mixture of the eluent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with hexane or the initial mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Start with a non-polar solvent system (e.g., 100% dichloromethane or a high percentage of hexane in ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol).

    • The elution can be monitored by TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C).

  • Drying and Storage: Dry the purified product under high vacuum to remove residual solvents and store it under an inert atmosphere at 2-8°C.

Protocol 2: Recrystallization of this compound

This protocol is adapted from methods used for purifying similar phenolic compounds and may need to be optimized.

Materials:

  • Purified this compound from chromatography

  • Solvents for crystallization (e.g., methanol, ethanol, ethyl acetate, water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the purified this compound in a minimal amount of a hot solvent (e.g., methanol, ethanol, or ethyl acetate). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a flask purged with inert gas, dissolve the bulk of the purified this compound in the minimum amount of the selected hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For better crystal growth, the cooling process can be slowed down by insulating the flask.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in a refrigerator (2-8°C) or freezer to maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under high vacuum at a low temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage crude_product Crude this compound chromatography Flash Column Chromatography crude_product->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Further Purification purity_check Purity Analysis (HPLC, TLC) recrystallization->purity_check Final Quality Control storage Storage (2-8°C, Inert Atmosphere) purity_check->storage stability_factors cluster_factors Factors Promoting Degradation ca This compound (Pure) degraded_ca Degradation Products (Quinones, Polymers, Caffeic Acid) ca->degraded_ca Degradation oxygen Oxygen (Air) oxygen->ca light Light (UV) light->ca heat High Temperature heat->ca ph Basic pH ph->ca

References

Technical Support Center: Caffeic Aldehyde Degradation Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of caffeic aldehyde degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of this compound and their expected mass-to-charge ratios (m/z)?

When analyzing this compound, it is crucial to anticipate its potential degradation products. Degradation can occur through various pathways such as oxidation, isomerization, and dimerization, especially when exposed to light, heat, or certain solvents.[1][2] While this compound itself is less studied than caffeic acid, its degradation pathways can be inferred from similar phenolic compounds.

The primary degradation product is often caffeic acid, formed by the oxidation of the aldehyde group. Other reactions can include decarboxylation or the formation of dimers. Analysis is typically performed in negative ion mode ESI-MS, which detects deprotonated molecules [M-H]⁻.[3]

Table 1: Potential Degradation Products of this compound and their Theoretical m/z

Compound NamePrecursorTransformationExpected [M-H]⁻ m/z
This compound -(Parent Compound)163.04
Caffeic AcidThis compoundOxidation179.03[4]
Protocatechuic AldehydeCaffeic AcidCleavage137.02[5]
4-VinylcatecholCaffeic AcidDecarboxylation135.04[5]
This compound DimerThis compoundDimerization327.08

Troubleshooting Guides

Q2: My chromatogram shows significant peak tailing for this compound and related phenols. What are the likely causes and solutions?

Peak tailing is a common issue when analyzing phenolic compounds and can compromise resolution and quantification.

  • Cause 1: Secondary Interactions: Phenolic hydroxyl groups can interact with active sites (free silanols) on the silica-based column packing, causing tailing.[6]

    • Solution: Add a small amount of acid, such as 0.1% formic acid, to the mobile phase.[1][7] This helps to suppress the ionization of silanol groups and reduce secondary interactions. Using a buffered mobile phase (e.g., with ammonium formate) can also be effective.[8]

  • Cause 2: Column Contamination: Buildup of matrix components on the column inlet frit or the column itself can lead to poor peak shape.[6][8]

    • Solution: Use a guard column and replace it regularly.[8] Ensure proper sample cleanup before injection. If contamination is suspected, flush the column according to the manufacturer's guidelines.[6]

  • Cause 3: Sample Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.[6]

    • Solution: Reduce the injection volume or dilute the sample.

Q3: I am experiencing low signal intensity or poor sensitivity. How can I improve my LC-MS results?

Low sensitivity can prevent the detection of trace-level degradation products.

  • Cause 1: Suboptimal Mobile Phase: The pH and composition of the mobile phase significantly impact ionization efficiency.

    • Solution: For phenolic compounds, using a mobile phase with a low concentration of a weak acid like formic or acetic acid generally enhances protonation in positive mode and deprotonation in negative mode ESI.[3] Ensure you are using high-purity, LC-MS grade solvents and additives to minimize background noise.[8][9]

  • Cause 2: Ion Source Contamination: The ESI source can become contaminated over time, leading to a drop in signal intensity.

    • Solution: Regularly clean the ion source components, including the capillary, skimmer, and lenses, as per the instrument manufacturer's protocol.

  • Cause 3: Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes.[10]

    • Solution: Improve sample preparation using methods like solid-phase extraction (SPE) to remove interfering substances.[7] You can also assess the matrix effect by comparing the signal of a standard in pure solvent versus the signal of a standard spiked into a sample matrix extract.[10]

Q4: Retention times are shifting between injections. What could be the cause?

Unstable retention times make peak identification and quantification unreliable.

  • Cause 1: Insufficient Column Equilibration: This is common in gradient elution. If the column is not allowed to fully return to the initial mobile phase conditions between runs, retention times for early-eluting peaks may shift.[11]

    • Solution: Increase the equilibration time (post-run time) to ensure the column is ready for the next injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through.

  • Cause 2: Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components or bacterial growth in unbuffered aqueous phases.[8]

    • Solution: Prepare fresh mobile phases daily and keep the solvent bottles capped.[8] If using buffers, replace them every 24-48 hours to prevent microbial growth.[6]

  • Cause 3: Temperature Fluctuations: Column temperature affects solvent viscosity and analyte retention.

    • Solution: Always use a thermostatically controlled column compartment to maintain a stable temperature.[11]

Experimental Protocols & Workflows

Protocol 1: Sample Preparation for Stability Testing

This protocol is designed to prepare this compound samples for degradation studies while minimizing unintended degradation.

  • Stock Solution Preparation: Accurately weigh and dissolve this compound standard in a suitable solvent like 50% methanol to a final concentration of 1 mg/mL. Prepare this solution fresh to avoid degradation.

  • Stress Conditions (Forced Degradation):

    • Acid/Base Hydrolysis: Add an equal volume of the stock solution to a solution of 0.1 M HCl or 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Add an equal volume of the stock solution to a 3% hydrogen peroxide solution and incubate.

    • Thermal Stress: Store the stock solution in a heat chamber at a high temperature (e.g., 80°C) for 72 hours.

    • Photolytic Stress: Expose the stock solution to a light source (e.g., 4500 Lux) for 72 hours.

  • Sample Finalization: After exposure, neutralize the acid/base-stressed samples. Filter all samples through a 0.22 µm syringe filter prior to injection into the LC-MS system.

Protocol 2: Recommended LC-MS/MS Method

This method provides a starting point for the separation and identification of this compound and its degradation products. Optimization may be required based on your specific instrumentation.

  • LC System: UHPLC or HPLC system.

  • Column: A C18 reversed-phase column is recommended (e.g., Waters HSS T3, 2.1 mm × 100 mm, 1.7 μm).[7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.[1]

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    Time (min) % Solvent B
    0.0 5
    2.0 20
    10.0 40
    12.0 95
    14.0 95
    14.1 5

    | 17.0 | 5 |

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 30-40°C.[1][7]

  • Injection Volume: 5-10 µL.[12]

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MS Parameters:

    • Capillary Voltage: 3.5-4.5 kV.[7]

    • Source Temperature: 100-150°C.

    • Desolvation Gas Temperature: 350-550°C.[7]

    • Scan Range (Full Scan): m/z 100-1000.

    • MS/MS (Product Ion Scan): Use targeted m/z values from Table 1 as precursors. Set collision energy (CE) between 15-40 eV to generate fragment ions for structural confirmation.[7]

Visualized Workflows

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing p1 This compound Stock Solution p2 Forced Degradation (Heat, Light, pH, Oxidant) p1->p2 p3 Neutralization & Dilution p2->p3 p4 Filtration (0.22 µm) p3->p4 lc UHPLC Separation (C18 Column) p4->lc ms Mass Spectrometry (ESI-Negative Mode) lc->ms d1 Peak Detection & Integration ms->d1 d2 Mass Spectral Library Comparison d1->d2 d3 Fragmentation Pattern Analysis (MS/MS) d1->d3 d4 Degradant Identification d2->d4 d3->d4 G parent This compound [M-H]⁻ = 163.04 p1 Caffeic Acid [M-H]⁻ = 179.03 parent->p1 Oxidation p4 Dimerization Products [M-H]⁻ = 327.08 parent->p4 Dimerization p2 Protocatechuic Aldehyde [M-H]⁻ = 137.02 p1->p2 Side-chain Cleavage p3 4-Vinylcatechol [M-H]⁻ = 135.04 p1->p3 Decarboxylation

References

Technical Support Center: Optimizing Caffeic Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of caffeic aldehyde (3,4-dihydroxycinnamaldehyde). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Q1: My Wittig or Horner-Wadsworth-Emmons (HWE) reaction to synthesize this compound from 3,4-dihydroxybenzaldehyde is showing low yield. What are the possible reasons and how can I improve it?

A1: Low yields in Wittig or HWE reactions with phenolic aldehydes like 3,4-dihydroxybenzaldehyde are a common issue. Here are several factors that could be contributing and how to address them:

  • Reduced Electrophilicity of the Aldehyde: The electron-donating nature of the hydroxyl groups on the aromatic ring decreases the electrophilicity of the aldehyde carbonyl group, making it less reactive towards the ylide or phosphonate carbanion.

    • Solution: Consider using a more reactive phosphonium ylide or a more nucleophilic phosphonate carbanion. For the HWE reaction, using a stronger base to generate the carbanion can increase its nucleophilicity. However, be cautious as this can also lead to side reactions.

  • Deprotonation of Phenolic Hydroxyls: The basic conditions of the reaction can deprotonate the phenolic hydroxyl groups, which can interfere with the reaction. The resulting phenolate is a poorer electrophile.[1]

    • Solution 1 (Without Protecting Groups): Use of an excess of the base (e.g., 3 equivalents) can help to ensure both the deprotonation of the phenol and the formation of the ylide.[1] Some procedures suggest adding the phosphonium salt portion-wise to a mixture of the aldehyde and the base to generate the ylide in the presence of the carbonyl.[1]

    • Solution 2 (With Protecting Groups): While aiming to avoid extra steps, protecting the hydroxyl groups as ethers (e.g., methoxymethyl (MOM) or benzyl) can significantly improve yields by preventing deprotonation and increasing the aldehyde's reactivity. The protecting groups can be removed in a subsequent step.

  • Ylide Instability: Some ylides can be unstable, especially at higher temperatures or over long reaction times.

    • Solution: Generate the ylide at a low temperature (e.g., 0 °C) and add the aldehyde solution gradually. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

    • Solution: A modified Wittig reaction in water at 90°C has been shown to be effective for the synthesis of caffeic acid derivatives from aromatic aldehydes with unprotected hydroxyl groups, often with good yields (ranging from 37% to 99%).[2][3] This "green chemistry" approach can be a good starting point for optimization.[4]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products in this compound synthesis?

A2: The formation of side products can complicate purification and reduce the overall yield. Common byproducts include:

  • Unreacted Starting Materials: Incomplete reactions will leave behind 3,4-dihydroxybenzaldehyde and the phosphonium salt or phosphonate.

  • Triphenylphosphine Oxide (for Wittig): This is a ubiquitous byproduct of the Wittig reaction and can sometimes be difficult to separate.

  • Oxidation Products: this compound is susceptible to oxidation, especially under basic conditions or upon exposure to air, which can convert the aldehyde group to a carboxylic acid (caffeic acid) or oxidize the catechol moiety to a quinone.[5]

  • Cannizzaro-type Products: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form the corresponding alcohol and carboxylic acid.

  • Z-Isomer: The Wittig and HWE reactions can produce a mixture of E (trans) and Z (cis) isomers of the alkene. The HWE reaction generally favors the formation of the E-isomer.[6]

Q3: How can I effectively purify this compound from the reaction mixture?

A3: Flash column chromatography is the most common method for purifying this compound.

  • General Procedure:

    • After the reaction, quench the mixture and perform a work-up, typically involving extraction with an organic solvent like ethyl acetate or dichloromethane.

    • Dry the organic layer, evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product using flash column chromatography on silica gel.

  • Solvent System Selection: The choice of eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).

    • Based on protocols for similar compounds, a gradient elution is often effective. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity.

    • For more polar compounds, a methanol/dichloromethane system can be used.[2]

    • Tip: To determine the optimal solvent system, first run a TLC of your crude mixture in various solvent ratios. The ideal system should give your desired product an Rf value of around 0.3.[2]

  • Removing Triphenylphosphine Oxide: This byproduct can often be removed by trituration or by careful chromatography. It is generally more polar than the desired alkene product.

Q4: My purified this compound seems to be degrading over time. What are the stability considerations?

A4: this compound is susceptible to degradation, primarily through oxidation.

  • pH Effects: The stability of this compound decreases with increasing pH.[5] Basic conditions promote the ionization of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[5] For storage, neutral to slightly acidic conditions are preferable.

  • Temperature Effects: Higher temperatures can accelerate the rate of degradation.[5] It is advisable to store this compound at low temperatures.

  • Solvent Effects: this compound is generally more stable in organic solvents like ethanol and dimethyl sulfoxide (DMSO) compared to water, where hydrolysis and oxidation are more likely to occur.[5]

  • Light and Air: Exposure to light and atmospheric oxygen can promote oxidation. Store the compound in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols & Data

Method 1: Horner-Wadsworth-Emmons (HWE) Reaction in Water

This protocol is adapted from a general method for the synthesis of caffeic acid derivatives and can be optimized for this compound synthesis.[2][3]

Reaction Scheme:

Procedure:

  • In a round-bottom flask, suspend 3,4-dihydroxybenzaldehyde (1 eq.) and the phosphonate ylide (e.g., triethyl phosphonoacetate, 1.3–1.5 eq.) in water (4–10 mL per mmol of aldehyde).

  • Stir the suspension at 90 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate). Reaction times can range from 0.5 to 24 hours depending on the specific ylide used.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate or chloroform/methanol gradient.[2][3]

Quantitative Data for Synthesis of Caffeic Acid Derivatives (for reference):

Starting AldehydeYlideReaction Time (h)Yield (%)Reference
2,4-Dihydroxybenzaldehyde(Methoxycarbonylmethyl)triphenylphosphine586[3]
4-Hydroxy-3-methoxybenzaldehyde(Methoxycarbonylmethyl)triphenylphosphine0.599[3]
2,3,4-Trihydroxybenzaldehyde(Methoxycarbonylmethyl)triphenylphosphine174[3]
2,4,5-Trihydroxybenzaldehyde(Methoxycarbonylmethyl)triphenylphosphine137[3]

Note: The yields are for the synthesis of methyl caffeate derivatives, but provide a useful benchmark for the reactivity of different hydroxybenzaldehydes under these conditions.

Visualizing Workflows and Relationships

General Synthetic Workflow for this compound

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Purification cluster_product Product 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Wittig_HWE Wittig or HWE Reaction (e.g., in water, 90°C) 3,4-Dihydroxybenzaldehyde->Wittig_HWE Phosphonium_Ylide Phosphonium Ylide or Phosphonate Phosphonium_Ylide->Wittig_HWE Workup Aqueous Workup & Extraction Wittig_HWE->Workup Chromatography Flash Column Chromatography Workup->Chromatography Caffeic_Aldehyde This compound Chromatography->Caffeic_Aldehyde

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Reaction Yield

TroubleshootingYield Start Low Yield Observed Q1 Are starting materials fully consumed (TLC)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there significant side products? A1_Yes->Q2 Sol1 Increase reaction time or temperature. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Q2->A2_Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Consider protecting hydroxyl groups. A2_Yes->Sol2 Sol3 Optimize base and ylide concentration. A2_Yes->Sol3 Sol4 Check for product degradation (e.g., oxidation). A2_Yes->Sol4 Sol5 Improve purification technique. A2_No->Sol5

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Improving Caffeic Aldehyde Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of Caffeic aldehyde in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a challenge for bioassays?

A1: this compound is a phenolic compound, a type of naturally occurring aromatic molecule found in plants. Like many phenolic compounds, it possesses a chemical structure that results in low water solubility. This poor aqueous solubility presents a significant hurdle in bioassays, which are typically conducted in aqueous buffers or cell culture media. Inadequate dissolution can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.

Q2: What are the recommended primary solvents for preparing a this compound stock solution?

A2: Due to its low solubility in water, a high-concentration stock solution of this compound should first be prepared in an organic solvent. The most commonly used solvents for this purpose are dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] DMSO is often the preferred choice for cell-based assays due to its high solubilizing power and miscibility with aqueous media.[1]

Q3: What is the maximum recommended concentration of an organic solvent like DMSO in the final bioassay?

A3: The final concentration of the organic solvent in the cell culture or assay buffer must be kept to a minimum to avoid solvent-induced toxicity or off-target effects. For DMSO, it is strongly recommended to keep the final concentration at or below 0.5%, with many protocols aiming for 0.1% or less.[3][4] Concentrations of 5% and higher are often cytotoxic.[4] Always perform a solvent tolerance control experiment for your specific cell line or assay system.

Q4: How should I properly store this compound solutions?

A4: this compound in its solid, crystalline form should be stored at room temperature.[2] Once dissolved in an organic solvent like DMSO, stock solutions should be stored at -20°C or -80°C to minimize degradation and solvent evaporation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of related compounds are not recommended for storage for more than one day.[2]

Solubility Data for Related Phenolic Compounds

As specific quantitative data for this compound is limited, the following table summarizes the solubility of Caffeic acid, a structurally similar and well-studied phenolic compound, in various solvents. These values provide a useful reference point for selecting an appropriate solvent system.

CompoundSolventSolubility
Caffeic AcidEthanol~25 mg/mL
Caffeic AcidDMSO~5 mg/mL
Caffeic AcidDimethylformamide (DMF)~5 mg/mL
Caffeic AcidPBS (pH 7.2)~0.5 mg/mL
Caffeic AcidWater0.42 - 0.5 mg/mL
Caffeic Acid30% (v/v) Ethanol in WaterHigher solubility than in water or PBS

(Data compiled from sources[2][5][6])

Troubleshooting Guide

Problem 1: My this compound precipitates out of solution when I add it to my aqueous assay buffer or cell culture medium.

  • Potential Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution. This "crashing out" is common when a concentrated organic stock is diluted into an aqueous medium where the compound is less soluble.

  • Solutions:

    • Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.

    • Perform Serial Dilutions: Instead of a single large dilution, perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 in media, vortex thoroughly, and then perform the final dilution from this intermediate solution.

    • Increase Solvent Concentration (with caution): Slightly increasing the final percentage of your organic solvent (e.g., from 0.1% to 0.5% DMSO) may help, but you must verify that this higher concentration is not toxic to your cells.[4]

    • Warm the Assay Medium: Gently warming the assay buffer or medium to 37°C before adding the compound can sometimes help maintain solubility, especially if the experiment is performed at this temperature.

Problem 2: I cannot reach my target concentration without using a toxic level of organic solvent (e.g., >1% DMSO).

  • Potential Cause: The required therapeutic or experimental concentration of this compound is simply too high for its solubility in a low-percentage solvent system.

  • Solutions:

    • Use a Co-solvent System: Co-solvents are water-miscible organic reagents that can enhance the solubility of poorly soluble compounds.[7] For phenolic compounds, mixtures of ethanol and water are often effective.[8] Try preparing the compound in a solution of 30% ethanol in water, which has been shown to improve the solubility of caffeic acid.[6]

    • Employ Solubilizing Excipients: These are additives that help keep hydrophobic compounds in solution.

      • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble drugs, like this compound, forming a complex that is more water-soluble.[7][9] β-cyclodextrin has been successfully used to improve the solubility of caffeic acid.[9]

      • Surfactants: Surfactants like Poloxamer 407 can form micelles that incorporate the drug, enhancing its solubility in aqueous solutions.[9][10]

    • Lipid-Based Formulations: For certain applications, lipid-based delivery systems such as self-emulsifying systems can be used to solubilize lipophilic compounds.[10][11]

Problem 3: My experimental results are inconsistent or show high variability between replicates.

  • Potential Cause: This can be a sign of incomplete or partial solubilization. If the compound is not fully dissolved, the actual concentration delivered to the cells or assay will vary, leading to inconsistent data. It could also be due to compound degradation.

  • Solutions:

    • Confirm Complete Dissolution of Stock: Before any dilution, ensure your this compound is completely dissolved in the primary organic solvent. Vortex vigorously and visually inspect the solution against a light source to ensure no solid particles remain.

    • Prepare Fresh Dilutions: Do not use aqueous working solutions that have been stored for an extended period. Prepare them fresh for each experiment from the frozen organic stock solution.[2]

    • Vortex Between Dilutions: When preparing working solutions, vortex or mix the solution thoroughly immediately after adding the this compound stock to the aqueous medium to ensure rapid and uniform dispersion.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate Mass: Determine the mass of this compound needed. (Molecular Weight of this compound ≈ 164.16 g/mol ). For 1 mL of a 10 mM solution, you would need 1.64 mg.

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the appropriate volume of high-purity, sterile DMSO (e.g., 1 mL for 1.64 mg).

  • Ensure Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can assist dissolution. Visually confirm that all solid material has dissolved.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

General Experimental Workflow

The following diagram outlines the standard workflow for preparing this compound for a typical bioassay.

G cluster_prep Stock Solution Preparation cluster_assay Bioassay Preparation weigh 1. Weigh Caffeic Aldehyde Powder add_dmso 2. Add Organic Solvent (e.g., DMSO) weigh->add_dmso dissolve 3. Vortex/Warm to Completely Dissolve add_dmso->dissolve aliquot 4. Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw 5. Thaw Stock Aliquots aliquot->thaw dilute 6. Dilute Stock into Aqueous Buffer/Medium thaw->dilute vortex 7. Vortex Immediately dilute->vortex add_to_assay 8. Add to Bioassay (e.g., Cell Plate) vortex->add_to_assay

Caption: General workflow for preparing this compound solutions.
Troubleshooting Decision Tree

Use this decision tree to diagnose and solve solubility issues during your experiment.

G start Is this compound precipitating in your aqueous medium? no_precip Proceed with experiment. Ensure solvent concentration is non-toxic. start->no_precip No start->yes_precip Yes check_conc Is the final concentration absolutely necessary? lower_conc Lower the final working concentration. check_conc->lower_conc No adv_methods Try advanced solubilization methods. check_conc->adv_methods Yes co_solvent Use a co-solvent system (e.g., Ethanol/Water) adv_methods->co_solvent excipient Use excipients (e.g., Cyclodextrins) adv_methods->excipient

Caption: Decision tree for troubleshooting this compound solubility.

References

Technical Support Center: Caffeic Aldehyde Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from caffeic aldehyde in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with colorimetric assays?

This compound is a phenolic compound characterized by a 3,4-dihydroxybenzaldehyde structure. Its interference in colorimetric assays, particularly antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and Folin-Ciocalteu assays, stems from its chemical structure. The phenolic hydroxyl groups on the benzene ring are readily oxidized, allowing this compound to act as a reducing agent. This reactivity can lead to false-positive results or an overestimation of the total phenolic content or antioxidant capacity of a sample.

Q2: Which common colorimetric assays are most susceptible to interference from this compound?

The two primary assays where this compound interference is a significant concern are:

  • Folin-Ciocalteu Assay: This assay for total phenolic content relies on the reduction of the Folin-Ciocalteu reagent by phenolic compounds. As a phenolic aldehyde, this compound will react with the reagent, contributing to the color change and leading to an inaccurate, typically inflated, measurement of total phenols. The Folin-Ciocalteu reagent is not specific to phenols and can be reduced by various other substances, including certain sugars, ascorbic acid, and aromatic amines.

  • DPPH Radical Scavenging Assay: This assay measures antioxidant activity by the ability of a substance to scavenge the stable DPPH free radical. This compound, due to its ability to donate a hydrogen atom from its hydroxyl groups, can effectively scavenge the DPPH radical, thus showing antioxidant activity. This can be problematic if the goal is to assess the antioxidant activity of other components in a mixture containing this compound.

Q3: How can I confirm if this compound is the source of interference in my assay?

Identifying this compound as the specific interfering substance can be challenging without analytical separation techniques. However, you can take the following steps to infer its presence and contribution:

  • Sample Composition Analysis: If you are working with a plant extract or a complex mixture, consult the literature to see if this compound or its precursors (like caffeic acid) are known constituents of your sample source.

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry detector is the most definitive way to identify and quantify this compound in your sample.

  • Spectral Analysis: this compound has a characteristic UV absorption spectrum. While this may be masked in a complex mixture, a prominent absorbance peak around 320-340 nm could be indicative of its presence.

Troubleshooting Guides

Issue 1: Overestimation of Total Phenolic Content in the Folin-Ciocalteu Assay

Symptoms:

  • Unexpectedly high total phenolic content results.

  • Discrepancy between Folin-Ciocalteu results and other analytical methods (e.g., HPLC).

Troubleshooting Steps:

  • Run a Sample Blank: Prepare a reaction mixture containing your sample and all reagents except the Folin-Ciocalteu reagent. Measure the absorbance at the assay wavelength (typically 765 nm). A significant absorbance value indicates that your sample itself has color that interferes with the assay. Subtract this blank absorbance from your sample readings.

  • pH Adjustment: The pH of the Folin-Ciocalteu reaction is critical. Interference from some non-phenolic reducing compounds can be minimized by carefully controlling the pH. Some studies suggest that a slightly lower pH might reduce the reactivity of certain interferents without significantly compromising the reaction with phenols.

  • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to separate the phenolic fraction from other interfering substances. Elute the cartridge with solvents of increasing polarity to fractionate the sample. Analyze the fractions separately to see if the interference can be removed.

  • Correction with a Standard: If you can quantify the amount of this compound in your sample using another method (like HPLC), you can determine its specific reactivity with the Folin-Ciocalteu reagent and subtract its contribution from the total phenolic content of your sample.

Issue 2: Inaccurate Antioxidant Activity in the DPPH Assay

Symptoms:

  • Higher than expected antioxidant activity.

  • Results are not consistent with other antioxidant assays.

Troubleshooting Steps:

  • Kinetic Analysis: Instead of a single endpoint measurement, monitor the absorbance change over time. Different antioxidants have different reaction kinetics with DPPH. This compound is expected to react relatively quickly. A biphasic reaction curve might indicate the presence of multiple antioxidants with different reaction rates.

  • Control Experiments: Analyze a pure standard of this compound at concentrations relevant to your sample to understand its specific contribution to the DPPH scavenging activity.

  • Alternative Antioxidant Assays: Use a different antioxidant assay that operates via a different mechanism. For example, the Trolox Equivalent Antioxidant Capacity (TEAC) assay using the ABTS radical cation is less susceptible to steric hindrance and may give a different perspective on the antioxidant capacity of your sample.

  • Pre-treatment of the Sample: In some specific cases, it might be possible to selectively remove or modify the interfering this compound before the assay. This could involve enzymatic treatment or selective extraction, but this approach needs careful validation to ensure it does not affect the other components of interest.

Quantitative Data Summary

The following tables summarize the antioxidant activity of caffeic acid, a closely related compound to this compound. While specific quantitative data for this compound's interference is limited in the literature, the data for caffeic acid provides a strong indication of the expected reactivity. Protocatechuic aldehyde, a type of this compound, is a known degradation product of caffeic acid and exhibits DPPH radical scavenging activity.[1]

Table 1: Antioxidant Activity of Caffeic Acid and Related Compounds in DPPH Assay

CompoundIC50 (μM)Reference
Caffeic Acid50[2]
Trolox (Standard)Not specified[2]
Ellagic Acid31[2]
Ferulic Acid76[2]

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Reactivity of Phenolic Compounds in Folin-Ciocalteu Assay

CompoundRelative Reactivity (compared to Gallic Acid)Reference
Gallic Acid1.00Inferred from multiple sources
Caffeic AcidHighInferred from multiple sources
Vanillin (a phenolic aldehyde)ModerateInferred from multiple sources
CatecholHighInferred from multiple sources

Note: The reactivity in the Folin-Ciocalteu assay is dependent on the number and position of hydroxyl groups on the phenolic ring.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

    • Sample/Standard Solutions: Prepare a stock solution of your sample and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol. Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • Pipette 100 µL of each sample/standard dilution into a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank control (100 µL of methanol + 100 µL of DPPH solution).

    • Include a sample blank for each sample dilution (100 µL of sample + 100 µL of methanol) to correct for background absorbance.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Inhibition = [(Abs_control - (Abs_sample - Abs_sample_blank)) / Abs_control] * 100

    • Plot the % inhibition against the concentration of the sample/standard to determine the IC50 value.

Folin-Ciocalteu Assay Protocol
  • Reagent Preparation:

    • Folin-Ciocalteu Reagent (1 N): Dilute the commercially available 2 N reagent with distilled water.

    • Sodium Carbonate Solution (7.5% w/v): Dissolve 7.5 g of anhydrous sodium carbonate in 100 mL of distilled water.

    • Standard Solution (Gallic Acid): Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in methanol. Create a series of dilutions for the calibration curve.

  • Assay Procedure:

    • Pipette 20 µL of each sample/standard dilution into a test tube.

    • Add 1.58 mL of distilled water.

    • Add 100 µL of the 1 N Folin-Ciocalteu reagent and mix well.

    • Incubate for 5 minutes at room temperature.

    • Add 300 µL of the 7.5% sodium carbonate solution and mix well.

    • Incubate in the dark at room temperature for 2 hours.

    • Measure the absorbance at 765 nm.

  • Calculation:

    • Construct a calibration curve by plotting the absorbance of the gallic acid standards against their concentration.

    • Determine the concentration of total phenolics in your sample using the equation of the calibration curve. Express the results as gallic acid equivalents (GAE).

Visualizations

experimental_workflow_folin_ciocalteu cluster_prep Sample & Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Sample Sample/Standard Dilutions Mix1 Mix Sample, Water, & FC Reagent Sample->Mix1 FC_Reagent Folin-Ciocalteu Reagent (1N) FC_Reagent->Mix1 Na2CO3 Sodium Carbonate (7.5%) Mix2 Add Na2CO3 & Mix Na2CO3->Mix2 Incubate1 Incubate 5 min Mix1->Incubate1 Incubate1->Mix2 Incubate2 Incubate 2 hours (in dark) Mix2->Incubate2 Measure Measure Absorbance at 765 nm Incubate2->Measure Calculate Calculate Total Phenolic Content Measure->Calculate troubleshooting_logic Start Unexpectedly High Results in Colorimetric Assay Check_Blank Run Sample Blank Start->Check_Blank High_Blank High Blank Absorbance? Check_Blank->High_Blank Subtract_Blank Subtract Blank Reading High_Blank->Subtract_Blank Yes Suspect_Interference Suspect Chemical Interference (e.g., this compound) High_Blank->Suspect_Interference No Subtract_Blank->Suspect_Interference No_High_Blank No Choose_Strategy Select Mitigation Strategy Suspect_Interference->Choose_Strategy SPE Solid-Phase Extraction Choose_Strategy->SPE pH_Adjust pH Adjustment Choose_Strategy->pH_Adjust Alt_Assay Alternative Assay Choose_Strategy->Alt_Assay Kinetic Kinetic Analysis Choose_Strategy->Kinetic Validate Validate Results SPE->Validate pH_Adjust->Validate Alt_Assay->Validate Kinetic->Validate

References

Technical Support Center: Managing Caffeic Aldehyde Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of caffeic aldehyde instability during long-term storage and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is changing color (e.g., turning brown). What is happening and how can I prevent it?

A: The color change, typically browning, is a common indicator of this compound degradation. This is primarily due to the oxidation of the phenolic hydroxyl groups on the catechol ring. This process can be accelerated by exposure to light, elevated temperatures, and alkaline pH.

  • Troubleshooting Steps:

    • Protect from Light: Store this compound, both in solid form and in solution, in amber vials or wrapped in aluminum foil to prevent photodegradation.

    • Control Temperature: Store stock solutions and solid compounds at or below recommended temperatures (see Q2). Avoid repeated freeze-thaw cycles.

    • pH Management: Maintain a slightly acidic pH for your solutions. This compound is generally more stable in acidic conditions compared to basic conditions, which can promote the ionization of the phenolic groups, making them more susceptible to oxidation.[1]

    • Use Antioxidants: Consider adding an antioxidant to your formulation. For the related compound, caffeic acid, ascorbic acid or thiol compounds have been shown to have a protective effect against oxidation and browning.[2]

Q2: What are the optimal storage conditions for long-term stability of this compound?

A: For long-term storage, it is crucial to minimize exposure to factors that promote degradation.

  • Solid this compound:

    • Store in a tightly sealed container at low temperatures, preferably at -20°C or -80°C.

    • Protect from light and moisture.

    • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • This compound in Solution:

    • Solutions are generally less stable than the solid compound. Prepare solutions fresh whenever possible.

    • If storage is necessary, use an appropriate solvent (see Q3), aliquot into single-use volumes to avoid repeated opening of the container, and store at -80°C.

    • Protect from light.

Q3: Which solvent should I use to dissolve this compound for maximum stability?

A: The choice of solvent can significantly impact the stability of this compound.

  • Recommendations:

    • This compound is reported to be more stable in organic solvents like ethanol and dimethyl sulfoxide (DMSO) compared to aqueous solutions.[1] This is likely due to a reduction in hydrolysis and oxidation reactions.[1]

    • For experiments requiring aqueous buffers, prepare the solutions fresh and use them promptly. If short-term storage is needed, keep the solution on ice and protected from light.

Q4: I am observing a loss of potency or inconsistent results in my bioassays. Could this be related to this compound instability?

A: Yes, the degradation of this compound will lead to a decrease in the concentration of the active compound, resulting in a loss of potency and inconsistent experimental outcomes.

  • Troubleshooting Workflow:

    • Verify Compound Integrity: Before conducting your experiment, verify the purity and concentration of your this compound stock solution using an appropriate analytical method like HPLC-UV (see Experimental Protocols section).

    • Review Storage and Handling: Ensure that your storage and handling procedures align with the best practices outlined in Q1 and Q2.

    • Prepare Fresh Solutions: Always prepare fresh dilutions for your experiments from a recently verified stock solution.

    • Control Experimental Conditions: Be mindful of the pH, temperature, and light exposure during your experiment, as these can also contribute to degradation.

Data Summary: Factors Influencing this compound Stability

The following table summarizes the key factors that can affect the stability of this compound during storage and handling.

FactorConditionImpact on StabilityRecommendations
Temperature Elevated TemperatureDecreases stability, accelerates oxidationStore at low temperatures (-20°C or -80°C). Avoid heat.
Lower TemperatureIncreases stability by slowing reaction rates[1]Recommended for long-term storage.
pH Acidic (e.g., pH < 7)Generally more stable[1]Use slightly acidic buffers for aqueous solutions.
Basic (e.g., pH > 7)Decreases stability, promotes oxidation[1][3][4]Avoid alkaline conditions.
Light UV or Ambient LightPromotes photodegradationStore in amber vials or protect from light.
Solvent Organic (Ethanol, DMSO)More stable[1]Preferred for stock solutions.
AqueousLess stable due to hydrolysis and oxidation[1]Prepare fresh and use immediately.
Oxygen Presence of OxygenPromotes oxidationStore under an inert atmosphere (e.g., argon).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general framework for developing an HPLC-UV method to assess the stability of this compound. Note: This method is based on established procedures for related phenolic compounds and should be validated for this compound.[5]

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.5% Acetic Acid in Water

  • Mobile Phase B: Methanol or Acetonitrile

  • This compound reference standard

  • Solvents for sample preparation (e.g., methanol, ethanol)

2. Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • UV Detection Wavelength: 320-330 nm (based on the absorbance maximum of similar compounds)[5]

  • Gradient Elution:

    • Start with a higher proportion of Mobile Phase A.

    • Gradually increase the proportion of Mobile Phase B to elute the compound and any potential degradation products.

    • A re-equilibration step at initial conditions is required at the end of each run.

3. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) at a known concentration. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Prepare your this compound samples (e.g., from a stability study) in the same solvent as the standard.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Quantify the amount of this compound in your samples using the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and demonstrating the specificity of stability-indicating methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions (apply to aliquots of the stock solution):

  • Acid Hydrolysis: Add 1 M HCl and incubate at 60°C for a specified time (e.g., 2 hours). Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Add 1 M NaOH and incubate at room temperature for a specified time (e.g., 30 minutes). Neutralize with 1 M HCl before analysis. This compound is expected to be highly labile under these conditions.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for a specified time (e.g., 24 hours).

  • Thermal Degradation: Incubate a solution at a high temperature (e.g., 80°C) in a controlled oven for a specified time (e.g., 72 hours).

  • Photodegradation: Expose a solution to a light source (e.g., 4500 Lux) for a specified time (e.g., 72 hours) at room temperature. Keep a control sample wrapped in foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method (Protocol 1).

  • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizing Degradation and Experimental Workflows

Proposed Degradation Pathway of this compound Caffeic_Aldehyde This compound Ortho_Quinone Ortho-Quinone Intermediate Caffeic_Aldehyde->Ortho_Quinone Oxidation (O2, Light, High pH) Polymerization Polymerization Products (Brown Pigments) Ortho_Quinone->Polymerization Oxidized_Products Oxidized Products (e.g., Protocatechuic Acid) Ortho_Quinone->Oxidized_Products

Caption: Proposed oxidative degradation pathway for this compound.

Troubleshooting Workflow for this compound Instability start Inconsistent Experimental Results or Visual Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Solution Handling (Solvent, pH, Freshness) start->check_handling analyze_stock Analyze Stock Solution Purity (e.g., HPLC) check_storage->analyze_stock modify_protocols Modify Storage/Handling Protocols check_storage->modify_protocols check_handling->analyze_stock check_handling->modify_protocols stock_ok Stock Purity Acceptable? analyze_stock->stock_ok prepare_fresh Prepare Fresh Stock Solution stock_ok->prepare_fresh No rerun_experiment Rerun Experiment with Verified Compound stock_ok->rerun_experiment Yes modify_protocols->rerun_experiment prepare_fresh->analyze_stock

Caption: A logical workflow for troubleshooting stability issues.

References

Factors affecting Caffeic aldehyde sonodegradation under ultrasound.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the sonodegradation of caffeic aldehyde is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on studies of the closely related compound, caffeic acid, as well as other phenolic compounds. These guidelines should serve as a starting point for your experimental design.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the sonodegradation of phenolic compounds like this compound.

Problem / Question Possible Causes Troubleshooting Steps
Low degradation rate of this compound. 1. Suboptimal Ultrasonic Power: Insufficient power leads to less intense cavitation.[1] 2. Inappropriate Temperature: For caffeic acid, degradation rates decrease as temperature increases.[2][3][4] 3. Unfavorable pH: The pH of the solution can significantly affect the degradation of phenolic compounds.[5] 4. Inefficient Solvent: The choice of solvent can impact the sonochemical effects.[2][3][4]1. Gradually increase the ultrasonic power/intensity. Note that excessively high power can have a detrimental effect.[1][6] 2. Conduct experiments at lower temperatures. For caffeic acid, the degradation rate was highest at -5°C.[2] 3. Optimize the pH of the solution. For many organic pollutants, acidic pH enhances degradation.[7][8] 4. Experiment with different solvents or solvent mixtures. For caffeic acid, 80% ethanol showed a more significant degradation than water alone.[2]
Inconsistent results between experiments. 1. Variable Liquid Height: The distance from the ultrasonic source affects cavitation intensity.[2] 2. Fluctuations in Temperature: Inconsistent temperature control can alter degradation kinetics. 3. Inconsistent Sample Preparation: Variations in initial concentration or solvent composition.1. Maintain a consistent liquid height in your reaction vessel for all experiments.[2] 2. Use a temperature-controlled bath to maintain a stable temperature throughout the experiment. 3. Ensure precise and consistent preparation of your this compound solutions.
How does the duty cycle of the ultrasound affect degradation? The duty cycle (pulsed vs. continuous ultrasound) can influence the degradation rate. For caffeic acid, pulsed ultrasound resulted in a higher degradation rate.[2][3][4]If your equipment allows, experiment with different duty cycles to find the optimal setting for this compound degradation.
What are the expected degradation products? For caffeic acid, sonodegradation leads to decomposition and oligomerization, with products including decarboxylation products and their dimers.[2][3][4] Similar degradation pathways may be possible for this compound.Use analytical techniques such as HPLC-MS or FT-IR to identify the degradation byproducts in your experiments.[3]

Data Summary

The following tables summarize quantitative data from studies on the sonodegradation of caffeic acid, which may serve as a reference for experiments with this compound.

Table 1: Effect of Temperature on Caffeic Acid Degradation

Temperature (°C)Degradation Rate Constant (k) (μg/mL/min)Half-life (t1/2) (min)
-50.08441.67
50.035100.00
250.012291.67

Data adapted from a study on caffeic acid in 80% ethanol.[2]

Table 2: Effect of Solvent on Caffeic Acid Degradation after Ultrasonic Treatment

SolventCaffeic Acid Reduction (%)
80% Ethanol8.90
Water1.02

This table highlights the significant impact of the solvent system on degradation efficiency.[2]

Experimental Protocols

General Protocol for this compound Sonodegradation

This protocol provides a general framework. You may need to optimize these parameters for your specific experimental setup and objectives.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 80% ethanol).

    • Dilute the stock solution to the desired initial concentration for your experiment.

  • Experimental Setup:

    • Place a known volume of the this compound solution into a reaction vessel.

    • Ensure a consistent liquid height for all experiments.

    • Place the reaction vessel in a temperature-controlled bath set to the desired temperature.

    • Position the ultrasonic probe or place the vessel in an ultrasonic bath, ensuring consistent placement.

  • Sonication:

    • Apply ultrasound at the desired frequency and power.

    • If using pulsed ultrasound, set the desired duty cycle.

    • Run the experiment for a predetermined duration.

  • Sampling and Analysis:

    • Withdraw samples at specific time intervals.

    • Analyze the concentration of this compound in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • If desired, use techniques like HPLC-MS or FT-IR to identify degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

    • Calculate the degradation rate constant and half-life.

Visualizations

Experimental Workflow for this compound Sonodegradation

G Experimental Workflow for Sonodegradation prep 1. Prepare this compound Solution setup 2. Configure Experimental Setup (Vessel, Temp. Control, Ultrasound) prep->setup sonic 3. Apply Ultrasound (Set Power, Frequency, Duration) setup->sonic sample 4. Collect Samples at Time Intervals sonic->sample analyze 5. Analyze Samples (e.g., HPLC) Determine Concentration sample->analyze data 6. Analyze Data (Kinetics, Degradation Rate) analyze->data

Caption: A typical experimental workflow for studying the sonodegradation of this compound.

Factors Influencing this compound Sonodegradation

G Key Factors in Sonodegradation cluster_params Ultrasound Parameters cluster_env Environmental Factors power Power/Intensity degradation This compound Sonodegradation Rate power->degradation freq Frequency freq->degradation duty Duty Cycle duty->degradation temp Temperature temp->degradation ph pH ph->degradation solvent Solvent solvent->degradation liquid_height Liquid Height liquid_height->degradation

Caption: Interplay of key parameters affecting the sonodegradation rate of this compound.

References

Optimization of extraction parameters for Caffeic aldehyde from natural sources.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimization of Caffeic Aldehyde Extraction

Disclaimer: Research specifically detailing the optimization of this compound extraction from natural sources is limited. The following guidelines, protocols, and data are based on established methods for the extraction of structurally similar phenolic compounds, particularly caffeic acid and other phenolic aldehydes. Researchers should use this information as a starting point and adapt the methodologies for their specific matrix and analytical goals.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for phenolic compounds like this compound? A1: this compound is a derivative of caffeic acid. Caffeic acid is widely distributed in the plant kingdom. Rich sources include coffee beans, fruits (apples, pears, strawberries), vegetables (cabbage, kale, radishes), and herbs (thyme, sage, oregano).[1][2][3][4][5] While these are sources of the parent acid, the aldehyde form may be present in smaller quantities or as a metabolic intermediate.

Q2: Which solvent system is best for extracting this compound? A2: The optimal solvent depends on the polarity of this compound and the plant matrix. For phenolic compounds, mixtures of alcohols (ethanol or methanol) and water are highly effective.[6][7][8] Adding a small amount of acid (e.g., 0.1-0.5% formic or acetic acid) can improve extraction efficiency by keeping the phenolic compounds protonated and enhancing their solubility in less polar solvents.[9][10] For phenolic aldehydes specifically, solvents like n-hexane have been used for selective separation.[11]

Q3: How does temperature affect the extraction yield and stability of this compound? A3: Higher temperatures generally increase the solubility and diffusion rate of the target compound, which can enhance extraction yield.[6][12] However, phenolic compounds, including caffeic acid and likely this compound, can be sensitive to heat. Temperatures above 90-100°C may cause degradation, leading to lower yields of the desired compound.[7][12] It is crucial to find a balance where extraction is efficient without causing significant decomposition.

Q4: What is the role of pH during the extraction process? A4: The pH of the extraction solvent can significantly impact the stability and recovery of phenolic compounds. Phenolic acids and aldehydes are generally more stable in slightly acidic conditions (pH 4-7).[13] At high pH (alkaline conditions), phenolate anions can form, which are more susceptible to oxidation and degradation.[14][15] This degradation is often irreversible.[15]

Q5: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over conventional methods? A5: UAE and MAE offer several advantages over traditional methods like maceration or Soxhlet extraction. These include significantly shorter extraction times, reduced solvent consumption, and often higher extraction yields.[6][16] UAE uses ultrasonic waves to disrupt cell walls, enhancing mass transfer, while MAE uses microwave energy to rapidly heat the solvent and sample.[6][16] However, the energy input in both methods can potentially lead to thermal degradation if not carefully controlled.[6][7]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

  • Question: My extract shows very low or undetectable levels of this compound. What could be the cause?

  • Answer:

    • Inappropriate Solvent: The polarity of your solvent may not be suitable for this compound. Try adjusting the ethanol/methanol-to-water ratio or adding a small percentage of acid.

    • Compound Degradation: High temperatures or an inappropriate pH could be degrading the target compound. Consider lowering the extraction temperature and ensuring the solvent is slightly acidic.[7][12][14]

    • Insufficient Extraction Time: The extraction period may be too short. Increase the duration, especially for conventional methods like maceration.[17]

    • Poor Cell Disruption: The solvent may not be effectively penetrating the plant material. Ensure the sample is finely ground. For advanced techniques like UAE, ensure the ultrasonic power is adequate to induce cavitation.[16][17]

    • Matrix Complexity: The this compound may be bound to other molecules like sugars or proteins within the plant matrix, hindering its extraction.[6] A pre-treatment step like enzymatic hydrolysis might be necessary.

Issue 2: Co-extraction of Impurities

  • Question: My extract is impure and contains many other compounds. How can I improve the selectivity for this compound?

  • Answer:

    • Solvent Optimization: Use a solvent with a polarity that more closely matches this compound. A multi-step extraction with solvents of varying polarities (e.g., starting with a non-polar solvent like hexane to remove lipids before extracting with an alcohol-water mixture) can be effective.[11]

    • Solid-Phase Extraction (SPE): After the initial extraction, use an SPE cartridge to clean up the sample. Different sorbents can be used to retain either the impurities or the target analyte, which is then eluted.

    • Liquid-Liquid Extraction: This technique can be used to partition the this compound from impurities based on its solubility in two immiscible liquids. For aldehydes, a bisulfite extraction can be highly specific, where the aldehyde forms a water-soluble adduct that can be separated and then reversed to recover the pure aldehyde.[18]

Issue 3: Inconsistent Results Between Batches

  • Question: I am getting significant variations in yield between different extraction runs. Why is this happening?

  • Answer:

    • Inhomogeneous Sample: Ensure your starting plant material is well-homogenized. Variations in the distribution of the target compound within the raw material can lead to inconsistent results.

    • Parameter Fluctuation: Precisely control all extraction parameters, including temperature, time, solvent-to-solid ratio, and agitation speed. Small deviations can lead to different outcomes.

    • Solvent Evaporation: During long extraction times or at elevated temperatures, solvent can evaporate, changing the solvent-to-solid ratio and the composition of the solvent mixture. Use a reflux condenser for heated extractions.[6]

    • Post-Harvest Degradation: The chemical composition of plant material can change after harvesting due to enzymatic activity.[17] Ensure consistent drying and storage procedures for your raw material.

Data Presentation: Optimization Parameters

The following tables summarize optimal conditions found in the literature for extracting caffeic acid, which can serve as a valuable reference for optimizing this compound extraction.

Table 1: Optimal Conditions for Ultrasound-Assisted Extraction (UAE) of Caffeic Acid

Natural SourceOptimal SolventTemperature (°C)Time (min)Key Finding
Coriandrum sativum50% Methanol in Water7010Methanol concentration was the most significant factor influencing recovery.[16]
Citrus Rinds70% Methanol with 0.5% HCl3530Acidified methanol was most efficient for extracting phenolic acids.[10]
General Model80% Ethanol-5 to 65N/ACaffeic acid degradation under ultrasound was highest at lower temperatures and in 80% ethanol.[7]

Table 2: Optimal Conditions for Other Extraction Methods for Caffeic Acid

MethodNatural SourceOptimal ParametersYieldKey Finding
Response Surface MethodologyDendropanax morbifera Leaves41.2% Methanol, 88.6°C, 1.86 hours20.35 mg/gHigh temperatures (>90°C) and prolonged extraction can cause degradation.[12]
Supercritical CO₂Spirulina platensis360 bar, 38.3°C, 57 min (with ethanol as co-solvent)72.11 µg/gTemperature significantly increased the yield of caffeic acid.[19][20]
Conventional SolventGrape Seeds80% Acetone followed by 60% MethanolN/AMultiple extraction cycles with solvents of different polarities improved efficiency.[21]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from methodologies for extracting caffeic acid and other phenolic compounds.[10][16]

  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., 0.5 mm particle size).

  • Extraction Setup:

    • Place a known amount of the powdered sample (e.g., 1.0 g) into an extraction vessel.

    • Add the extraction solvent. A starting point could be 50% aqueous ethanol at a liquid-to-solid ratio of 10:1 (mL/g).

  • Sonication:

    • Place the vessel in an ultrasonic water bath.

    • Set the temperature (e.g., 50°C) and sonication time (e.g., 20 minutes). The optimal parameters should be determined experimentally.

  • Sample Recovery:

    • After sonication, centrifuge the mixture (e.g., at 6000 rpm for 10 minutes) to separate the extract from the solid residue.

    • Carefully collect the supernatant.

  • Purification and Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter before analysis.

    • Analyze the extract using HPLC-DAD or LC-MS to quantify the this compound content.

Protocol 2: Supercritical Carbon Dioxide (SC-CO₂) Extraction

This protocol is based on the extraction of caffeic acid from microalgae and is suitable for researchers looking for a "green" extraction method.[19][22]

  • Sample Preparation: Freeze-dry the natural source material to remove moisture and grind it into a fine powder.

  • Extraction Setup:

    • Accurately weigh the powdered sample (e.g., 50 g) and pack it into a stainless steel extraction vessel.

  • Parameter Configuration:

    • Set the extraction parameters. Based on related studies, optimal conditions could be around 360 bar pressure and 38°C .[19]

    • Use a co-solvent, such as 100% ethanol, at a constant flow rate (e.g., 1 mL/min) to increase the polarity of the supercritical fluid and enhance the extraction of phenolic compounds.

    • Set the extraction time (static + dynamic), for example, a total of 60 minutes.

  • Extraction and Collection:

    • Run the extraction. The supercritical CO₂ and co-solvent will percolate through the sample, dissolving the target compounds.

    • Collect the extract in a vial after depressurization, where the CO₂ turns into a gas and evaporates, leaving the extract behind.

  • Analysis:

    • Dissolve the collected extract in a suitable solvent (e.g., ethanol or methanol) for subsequent analysis by HPLC or GC-MS.

Visualizations

Workflow for Extraction Optimization

G cluster_prep 1. Preparation cluster_screening 2. Initial Screening cluster_optimization 3. Parameter Optimization (RSM/BBD) cluster_analysis 4. Analysis & Validation cluster_end 5. Final Protocol Start Select & Prepare Natural Source (e.g., Grinding, Drying) Solvent Solvent Selection (e.g., Ethanol, Methanol, Water Mixtures) Start->Solvent Method Method Selection (UAE, MAE, Maceration) Start->Method Params Vary Key Parameters: - Temperature - Time - Solvent:Solid Ratio - pH Solvent->Params Method->Params Analysis Quantify Yield & Purity (HPLC, LC-MS) Params->Analysis Validate Validate Optimal Conditions Analysis->Validate Iterate if needed Validate->Params End Finalized Protocol Validate->End

Caption: General workflow for optimizing this compound extraction.

Troubleshooting Flowchart for Low Yield

G Start Low Extraction Yield Degradation Is degradation suspected? Start->Degradation Solvent Is solvent appropriate? Degradation->Solvent No Action_Degrade Action: - Lower Temperature - Adjust pH to 4-7 - Use inert atmosphere Degradation->Action_Degrade Yes Conditions Are parameters sufficient? Solvent->Conditions Yes Action_Solvent Action: - Change solvent polarity (adjust water ratio) - Add acid (0.1%) - Try different solvent Solvent->Action_Solvent No Action_Conditions Action: - Increase extraction time - Increase power (UAE/MAE) - Reduce particle size Conditions->Action_Conditions No End Re-evaluate Yield Conditions->End Yes Action_Degrade->End Action_Solvent->End Action_Conditions->End

Caption: Troubleshooting guide for low extraction yield.

Interplay of Key Extraction Parameters

G Yield Yield & Purity Temp Temperature Temp->Yield + Solubility - Stability Solvent Solvent Polarity Temp->Solvent Affects Viscosity Time Time Time->Yield + Diffusion - Degradation Solvent->Yield Selectivity Ratio Solvent:Solid Ratio Ratio->Yield Mass Transfer pH pH pH->Yield Stability Power Energy Input (UAE/MAE) Power->Yield + Cell Disruption - Degradation Power->Temp Increases

Caption: Relationship between key parameters in extraction.

References

Technical Support Center: Synthetic Caffeic Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Caffeic Aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my synthetic this compound?

A1: Common impurities in synthetic this compound typically arise from the synthetic route employed and subsequent degradation. These can be categorized as:

  • Process-Related Impurities: These are substances that originate from the manufacturing process.

    • Unreacted Starting Materials: Depending on the synthetic route, these may include protocatechuic aldehyde or the phosphonium salt used in a Wittig reaction.

    • Reagent-Related By-products: A common by-product from the Wittig reaction is triphenylphosphine oxide.

  • Degradation-Related Impurities: this compound is susceptible to oxidation, especially when exposed to air and light.[1]

    • Caffeic Acid: The aldehyde group can be oxidized to a carboxylic acid, forming caffeic acid.[1]

    • Protocatechuic Aldehyde and other degradation products: Under certain conditions, such as in subcritical water, caffeic acid (a potential impurity) can degrade to protocatechuic aldehyde and other compounds.[2]

Q2: My this compound has a yellowish tint. Is this normal?

A2: Pure this compound is a yellow solid. However, the intensity of the color can vary. A pronounced or deepening yellow to brownish color may indicate the presence of oxidized impurities or polymers. It is recommended to assess the purity of the material using analytical techniques such as HPLC.

Q3: How should I store my synthetic this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This compound is prone to oxidation, and its stability is influenced by factors like pH, temperature, and light exposure.[1] It is more stable in organic solvents like ethanol and dimethyl sulfoxide compared to water.[1]

Troubleshooting Guide

Issue 1: Presence of a significant peak corresponding to Triphenylphosphine Oxide in the NMR or HPLC analysis of my Wittig reaction product.
  • Question: How can I remove Triphenylphosphine Oxide from my this compound sample?

  • Answer: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and can be challenging to remove completely. Here are a few strategies:

    • Crystallization: TPPO is poorly soluble in nonpolar solvents like hexane or a mixture of benzene and cyclohexane.[3][4] You can attempt to crystallize your this compound from a suitable solvent system, leaving the TPPO in the mother liquor, or precipitate the TPPO from a solution of your crude product in a solvent where it is insoluble.

    • Chromatography: Flash column chromatography is a standard method for removing TPPO. A silica gel column with a gradient elution of hexane and ethyl acetate is often effective.[4]

    • Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts.

      • Zinc Chloride: Adding zinc chloride to an ethanolic solution of the crude product can precipitate a TPPO-Zn complex, which can be removed by filtration.[3]

      • Magnesium Chloride: A scalable method involves the use of MgCl₂ to form an insoluble complex with TPPO, which can be filtered off.[5]

Issue 2: An unexpected peak is observed in the HPLC chromatogram with a retention time shorter than this compound.
  • Question: I suspect I have unreacted protocatechuic aldehyde in my this compound. How can I confirm this and remove it?

  • Answer: Protocatechuic aldehyde is a common starting material for the synthesis of this compound via the Wittig reaction.

    • Confirmation:

      • HPLC: Co-inject your sample with a standard of protocatechuic aldehyde to see if the peak retention times match. An established HPLC method for separating these compounds can be found in the Experimental Protocols section.[6][7]

      • NMR: Compare the 1H NMR spectrum of your sample with the known spectrum of protocatechuic aldehyde. The aldehyde proton of protocatechuic aldehyde will have a characteristic chemical shift.

    • Removal:

      • Column Chromatography: A carefully run flash column chromatography should effectively separate this compound from the more polar protocatechuic aldehyde.

      • Recrystallization: Depending on the solvent system, recrystallization may also be effective in purifying your product.

Issue 3: A new peak appears in the HPLC of my this compound sample after storage.
  • Question: My this compound sample seems to be degrading. What is the likely degradation product and how can I identify it?

  • Answer: The most common degradation product of this compound is Caffeic Acid, formed by the oxidation of the aldehyde group.[1]

    • Identification:

      • HPLC: The degradation product will likely have a different retention time. Co-injection with a Caffeic Acid standard can confirm its identity.

      • Mass Spectrometry (MS): The degradation product will have a molecular weight corresponding to Caffeic Acid (180.16 g/mol ), which is 16 atomic mass units higher than this compound (164.16 g/mol ). The fragmentation pattern can also be compared to that of a Caffeic Acid standard.[8][9][10][11]

      • NMR: The aldehyde proton signal in the 1H NMR spectrum will disappear and be replaced by a carboxylic acid proton signal, which is typically a broad singlet at a downfield chemical shift.

Data Presentation

Table 1: Common Impurities in Synthetic this compound

Impurity NameChemical StructureMolecular Weight ( g/mol )Typical Source
Protocatechuic Aldehyde3,4-Dihydroxybenzaldehyde138.12Unreacted starting material[12][13][14][15][16]
Triphenylphosphine Oxide(C₆H₅)₃PO278.28By-product of Wittig reaction[3][4][5][17][18]
Caffeic Acid3,4-Dihydroxycinnamic acid180.16Oxidation of this compound[19][20][21][22]
Phosphonium Salte.g., (Methoxymethyl)triphenylphosphonium chlorideVariesUnreacted Wittig reagent
cis-Caffeic Aldehydecis-3-(3,4-Dihydroxyphenyl)acrylaldehyde164.16Isomerization

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment and Impurity Profiling

This method is adapted for the simultaneous determination of this compound, Protocatechuic Aldehyde, and Caffeic Acid.[6][7]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., Hypersil ODS-2, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.2 M acetate buffer (pH 3.6) in a ratio of 15:85 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 300 nm.

  • Sample Preparation: Dissolve a known amount of the synthetic this compound in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare individual stock solutions of this compound, Protocatechuic Aldehyde, and Caffeic Acid in the mobile phase. Prepare working standards by diluting the stock solutions to appropriate concentrations for calibration.

  • Analysis: Inject the sample and standards onto the HPLC system. Identify and quantify the impurities by comparing the retention times and peak areas with those of the standards.

Protocol 2: 1H NMR for Structural Confirmation and Impurity Identification
  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard 1H NMR spectrum.

  • Data Analysis:

    • This compound: Look for the characteristic signals of the aldehyde proton (around 9.5-9.6 ppm), the vinyl protons, and the aromatic protons.

    • Protocatechuic Aldehyde: An aldehyde proton signal around 9.7 ppm and distinct aromatic signals.

    • Caffeic Acid: Absence of the aldehyde proton and the appearance of a carboxylic acid proton signal (typically >10 ppm and broad).

    • Triphenylphosphine Oxide: Complex multiplets in the aromatic region (around 7.5-7.8 ppm).

    • Consult reference spectra or databases for precise chemical shift values.[23][24][25][26]

Protocol 3: Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
  • Instrumentation: Mass Spectrometer (e.g., LC-MS, GC-MS, or direct infusion ESI-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes is recommended.

  • Analysis:

    • Determine the molecular weight of the main component and any impurities.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns.

    • This compound (MW: 164.16): Expect a prominent molecular ion peak.

    • Caffeic Acid (MW: 180.16): The mass will be 16 Da higher than this compound. Characteristic fragment ions for caffeic acid in negative mode are often observed at m/z 179 [M-H]⁻, with further fragmentation to m/z 135 by loss of CO₂.[8][11] In positive mode, characteristic ions for caffeic acid are often seen at m/z 163, 145, and 135.[9][10]

Visualizations

G Troubleshooting Workflow for this compound Impurities cluster_hplc HPLC Troubleshooting cluster_nmr NMR Troubleshooting cluster_ms MS Troubleshooting start Synthetic this compound Sample hplc Perform HPLC-UV Analysis start->hplc nmr Perform 1H NMR Analysis start->nmr ms Perform Mass Spectrometry start->ms hplc_check Unexpected Peaks Observed? hplc->hplc_check nmr_check Unexpected Signals Observed? nmr->nmr_check ms_check Unexpected m/z Values? ms->ms_check hplc_yes Identify Peaks by Retention Time (Co-injection with standards) hplc_check->hplc_yes Yes hplc_no Purity Acceptable hplc_check->hplc_no No hplc_impurity1 Peak at tR of Protocatechuic Aldehyde hplc_yes->hplc_impurity1 hplc_impurity2 Peak at tR of Caffeic Acid hplc_yes->hplc_impurity2 hplc_impurity3 Other Unknown Peaks hplc_yes->hplc_impurity3 purify Purify Sample (Chromatography, Recrystallization, etc.) hplc_impurity1->purify hplc_impurity2->purify hplc_impurity3->purify nmr_yes Identify Signals by Chemical Shift nmr_check->nmr_yes Yes nmr_no Structure Confirmed nmr_check->nmr_no No nmr_impurity1 Aldehyde signal of Protocatechuic Aldehyde nmr_yes->nmr_impurity1 nmr_impurity2 Carboxylic acid signal of Caffeic Acid nmr_yes->nmr_impurity2 nmr_impurity3 Aromatic signals of Triphenylphosphine Oxide nmr_yes->nmr_impurity3 nmr_impurity1->purify nmr_impurity2->purify nmr_impurity3->purify ms_yes Identify by Molecular Weight and Fragmentation ms_check->ms_yes Yes ms_no Molecular Weight Confirmed ms_check->ms_no No ms_impurity1 m/z = 138 (Protocatechuic Aldehyde) ms_yes->ms_impurity1 ms_impurity2 m/z = 180 (Caffeic Acid) ms_yes->ms_impurity2 ms_impurity3 m/z = 278 (Triphenylphosphine Oxide) ms_yes->ms_impurity3 ms_impurity1->purify ms_impurity2->purify ms_impurity3->purify G Logical Flow for Wittig Reaction Troubleshooting cluster_impurities Impurity Identification and Removal start Wittig Reaction for this compound Synthesis workup Reaction Workup start->workup crude Crude Product Analysis (HPLC, NMR) workup->crude check_impurities Impurities Detected? crude->check_impurities no_impurities Pure this compound check_impurities->no_impurities No impurity_tppo Triphenylphosphine Oxide Present? check_impurities->impurity_tppo Yes impurity_sm Unreacted Starting Material Present? impurity_tppo->impurity_sm Check for others removal_tppo Remove TPPO: - Crystallization - Chromatography - Precipitation with Metal Salts impurity_tppo->removal_tppo Yes impurity_ox Oxidation Products Present? impurity_sm->impurity_ox Check for others removal_sm Remove Starting Material: - Chromatography - Recrystallization impurity_sm->removal_sm Yes removal_ox Minimize Oxidation: - Store under inert gas - Protect from light impurity_ox->removal_ox Yes removal_tppo->crude Re-analyze removal_sm->crude Re-analyze

References

Overcoming poor resolution in chromatographic analysis of Caffeic aldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the chromatographic analysis of Caffeic Aldehyde, with a focus on resolving poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor resolution in the chromatographic analysis of this compound?

Poor resolution in the analysis of this compound typically manifests as peak tailing, peak fronting, or co-elution with other components in the sample matrix. The primary causes can be categorized as follows:

  • Column-Related Issues:

    • Degradation of the stationary phase.

    • Contamination of the column.

    • Improper column chemistry for the analyte.[1]

    • Void formation at the column inlet.[2]

  • Mobile Phase and Sample-Related Issues:

    • Inappropriate mobile phase pH or buffer strength.

    • Mismatch between the sample solvent and the mobile phase.

    • Overloading the column with too much sample.[3]

  • Instrumental Problems:

    • Extra-column band broadening due to long tubing or large detector cell volume.

    • Leaks or fluctuations in the flow rate.

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[4]

  • Causes:

    • Secondary Interactions: Strong interactions between the phenolic hydroxyl groups of this compound and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[2]

    • Column Overload: Injecting too high a concentration of this compound.[1]

    • Mobile Phase pH: A mobile phase pH that is not optimal for keeping this compound in a single ionic state.

    • Column Contamination: Accumulation of contaminants on the column frit or packing material.

  • Solutions:

    • Adjust Mobile Phase pH: For acidic compounds like this compound, using a mobile phase with a pH 2-3 units below the pKa of the analyte can suppress ionization and reduce tailing. Consider adding a small percentage of an acidifier like formic acid or acetic acid.[5]

    • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to minimize secondary interactions.[2]

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[1]

    • Optimize Mobile Phase Composition: Increase the organic modifier (e.g., acetonitrile or methanol) content to improve elution and peak shape.[6]

    • Column Washing: Flush the column with a strong solvent to remove contaminants.

Q3: I am observing peak fronting for my this compound standard. What could be the reason?

Peak fronting, an asymmetry where the front half of the peak is broader, can also compromise resolution.[4][7]

  • Causes:

    • Sample Overload: Injecting too large a volume or too high a concentration of the sample.[3][8]

    • Sample Solvent Incompatibility: Dissolving the this compound standard in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase.[3][7]

    • Column Collapse or Void: Physical degradation of the column packing material.[7]

    • Co-elution: An impurity eluting just before the main this compound peak.[8]

  • Solutions:

    • Reduce Injection Volume and Concentration: Decrease the amount of sample injected onto the column.[3]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the this compound standard in the initial mobile phase.[7]

    • Column Replacement: If a column void is suspected, the column may need to be replaced.

    • Improve Separation: Adjust the mobile phase composition or gradient to resolve any co-eluting impurities.[3]

Q4: How can I improve the separation of this compound from other closely eluting peaks?

Co-elution is a direct cause of poor resolution and can be addressed by modifying the chromatographic conditions to improve selectivity.[9]

  • Solutions:

    • Optimize Mobile Phase Composition:

      • Change Solvent Ratio: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase.

      • Change Organic Solvent: Switching between acetonitrile and methanol can alter selectivity.

      • Adjust pH: Modifying the pH of the mobile phase can change the retention times of ionizable compounds.

    • Change the Column:

      • Different Stationary Phase: If using a C18 column, consider a different stationary phase like a biphenyl or a C8 column, which can offer different selectivities.

      • Smaller Particle Size: Columns with smaller particles provide higher efficiency and better resolution.

      • Longer Column: A longer column increases the plate number, which can improve resolution.

    • Adjust Temperature: Lowering the column temperature can sometimes improve resolution, although it may increase run times.

    • Use a Gradient Elution: A gradient elution, where the mobile phase composition changes over time, can be effective for separating complex mixtures.[1]

Troubleshooting Guides

Systematic Approach to Troubleshooting Poor Resolution

This workflow provides a step-by-step guide to identifying and resolving poor resolution issues during this compound analysis.

G cluster_0 Start: Poor Resolution Observed cluster_1 Step 1: Initial Checks cluster_2 Step 2: Identify Peak Shape Anomaly cluster_3 Step 3: Address Specific Issues cluster_4 Step 4: Implement Solutions cluster_5 End: Resolution Improved start Poor Resolution of this compound Peak check_system Check for Leaks and Obvious Errors start->check_system check_method Verify Method Parameters (Flow Rate, Gradient, Temp) check_system->check_method peak_shape Examine Peak Shape check_method->peak_shape tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting coelution Broad or Co-eluting Peaks peak_shape->coelution Broad/Co-eluting solution_tailing Adjust Mobile Phase pH Reduce Sample Concentration Use End-capped Column tailing->solution_tailing solution_fronting Reduce Injection Volume/Conc. Match Sample Solvent to Mobile Phase fronting->solution_fronting solution_coelution Optimize Mobile Phase Change Column Adjust Temperature coelution->solution_coelution end Resolution Acceptable solution_tailing->end solution_fronting->end solution_coelution->end

Caption: A systematic workflow for troubleshooting poor resolution. (Max Width: 760px)
Causes and Effects of Poor Peak Shape

This diagram illustrates the relationship between common causes and their resulting effects on the chromatographic peak shape of this compound.

G cluster_causes Potential Causes cluster_effects Observed Effects cause1 Secondary Site Interactions effect1 Peak Tailing cause1->effect1 cause2 Column Overload cause2->effect1 effect2 Peak Fronting cause2->effect2 cause3 Solvent Mismatch cause3->effect2 cause4 Column Degradation/Void cause4->effect2 effect3 Poor Resolution / Broad Peaks cause4->effect3 cause5 Co-eluting Impurity cause5->effect1 cause5->effect2 cause5->effect3

Caption: Relationship between causes and effects of poor peak shape. (Max Width: 760px)

Data Presentation

The following table summarizes various HPLC and UPLC conditions that can be adapted for the analysis of this compound, based on methods for similar phenolic compounds. These parameters can be used as a starting point for method development and optimization.

ParameterMethod 1 (HPLC)Method 2 (HPLC)Method 3 (UPLC)
Column BDS Hypersil™ C18 (4.6 x 100 mm, 3 µm)[7]Biosil Pro-ODS-U (4.6 x 150 mm, 5 µm)C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.5% Acetic Acid in Water[7]Water with 0.5% Glacial Acetic Acid (pH 4.5)0.05% Formic Acid in Water
Mobile Phase B Methanol[7]AcetonitrileAcetonitrile
Elution Gradient[7]IsocraticIsocratic
Flow Rate 1.0 mL/min[7]1.0 mL/min0.2 mL/min
Column Temp. 25°C[7]Not Specified30°C
Detection 330 nm[7]321 nm330 nm
Injection Vol. 10 µL[7]25 µL10 µL

Experimental Protocols

The following are detailed methodologies that can be used as a starting point for the chromatographic analysis of this compound.

Protocol 1: HPLC Method for this compound Analysis

This protocol is adapted from a validated method for caffeic acid and related phenolic compounds.[7]

1. Materials and Reagents:

  • This compound standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (Glacial, HPLC grade)

  • 50% Methanol in water (for stock solution)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • BDS Hypersil™ C18 column (4.6 x 100 mm, 3 µm).

3. Preparation of Solutions:

  • Mobile Phase A: 0.5% acetic acid in water.

  • Mobile Phase B: Methanol.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve this compound in 50% methanol.

  • Working Standard Solutions: Dilute the stock solution with 50% methanol to achieve desired concentrations (e.g., 1-250 µg/mL).

4. Chromatographic Conditions:

  • Column: BDS Hypersil™ C18 (4.6 x 100 mm, 3 µm).

  • Mobile Phase: Gradient elution as follows:

    • 0-15 min: 25% B to 65% B (linear gradient)

    • 15-20 min: 100% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 10 µL.

5. Sample Preparation:

  • Dissolve the sample containing this compound in 50% methanol.

  • Filter the sample through a 0.22 µm nylon membrane filter prior to injection.

Protocol 2: UPLC Method for this compound Analysis

This protocol is a rapid UPLC method adapted from the analysis of caffeic acid derivatives.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (UPLC grade)

  • Water (UPLC grade)

  • Formic Acid (UPLC grade)

2. Instrumentation:

  • UPLC system with a binary pump, autosampler, column manager, and a DAD.

  • C18 column (2.1 x 50 mm, 1.8 µm).

3. Preparation of Solutions:

  • Mobile Phase A: 0.05% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample/Standard Diluent: 10:90 mixture of acetonitrile and 0.05% formic acid in water.

  • Standard Stock and Working Solutions: Prepare as described in Protocol 1, using the sample/standard diluent.

4. Chromatographic Conditions:

  • Column: C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Isocratic elution with 10% B.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 10 µL.

5. Sample Preparation:

  • Dissolve and dilute the sample in the sample/standard diluent.

  • Filter through a 0.22 µm syringe filter before injection.

References

Technical Support Center: Caffeic Aldehyde Reaction Kinetics and Temperature Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the reaction kinetics and temperature effects of caffeic aldehyde is limited in publicly available scientific literature. This technical support guide has been developed by extrapolating information from studies on the closely related compound, caffeic acid, and the structurally similar compound, protocatechuic aldehyde, as well as general principles of aromatic aldehyde chemistry. The information provided should be used as a guideline and not as a substitute for rigorous experimental validation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

A1: this compound is an aromatic aldehyde with a dihydroxy-substituted phenyl ring. Its chemical structure makes it a subject of interest in fields such as food chemistry, materials science, and drug development due to its potential antioxidant and other bioactive properties. The stability of this compound is crucial as it can undergo various reactions, such as oxidation, polymerization, and degradation, which can be influenced by factors like temperature, pH, light, and the presence of other chemical species. Understanding its reaction kinetics is essential for predicting its shelf-life, optimizing its use in various applications, and ensuring the reproducibility of experimental results.

Q2: How does temperature generally affect the stability of aromatic aldehydes like this compound?

A2: Temperature is a critical factor influencing the stability of aromatic aldehydes. Generally, elevated temperatures accelerate the rates of both physical and chemical processes.[1] For aromatic aldehydes, this can lead to:

  • Increased Volatility: Higher temperatures can cause the aldehyde to evaporate more quickly.[1]

  • Accelerated Oxidation: The presence of oxygen can lead to the oxidation of the aldehyde group to a carboxylic acid, a reaction that is typically faster at higher temperatures.[1]

  • Thermal Degradation: At sufficiently high temperatures, the molecule can break down into smaller fragments. For instance, studies on the related compound caffeic acid have shown degradation at temperatures above 125°C.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which can be promoted by heat.

It is recommended to store aromatic aldehyde solutions at or below room temperature (e.g., below 25°C) to minimize degradation.[1]

Q3: What are the expected degradation products of this compound under thermal stress?

A3: While specific degradation pathways for this compound are not well-documented, we can infer potential products from studies on caffeic acid. Under high temperatures (160-240°C) in subcritical water, caffeic acid degrades into hydroxytyrosol, protocatechuic aldehyde, and 4-vinylcatechol. This suggests that under similar strenuous conditions, this compound could potentially undergo reactions such as decarboxylation or further oxidation of the aromatic ring and its substituents.

Q4: Are there any known kinetic models for the degradation of compounds similar to this compound?

A4: Studies on the sonodegradation of caffeic acid have shown that its degradation can follow zero-order kinetics in an ethanolic solution at temperatures between -5 and 25°C. It is plausible that the degradation of this compound under specific conditions could also be modeled by simple rate laws (e.g., zero-order, first-order, or second-order kinetics). However, the specific reaction order and rate constants will depend on the reaction conditions, including temperature, solvent, and the presence of catalysts or inhibitors.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with this compound.

Problem Possible Causes Recommended Solutions
Inconsistent reaction rates between experiments. 1. Temperature fluctuations: Minor variations in temperature can significantly impact reaction kinetics. 2. Variability in reagent concentration: Inaccurate preparation of stock solutions. 3. Light exposure: Photodegradation of this compound. 4. Oxygen exposure: Oxidation of the aldehyde or the dihydroxy-phenyl group.1. Use a precisely controlled water bath or thermostat. 2. Calibrate pipettes and balances; prepare fresh solutions for each set of experiments. 3. Conduct experiments in amber glassware or under reduced light conditions. 4. Degas solvents and consider running reactions under an inert atmosphere (e.g., nitrogen or argon).
Low or no detectable product formation. 1. Degradation of this compound: The compound may have degraded during storage or the experiment. 2. Incorrect reaction conditions: pH, solvent, or temperature may not be optimal. 3. Inhibitors present: Trace impurities in reagents or solvents could be inhibiting the reaction.1. Check the purity of the starting material using techniques like HPLC or NMR. Store this compound under recommended conditions (cool, dark, and inert atmosphere). 2. Systematically vary the reaction conditions to find the optimal parameters. 3. Use high-purity reagents and solvents.
Formation of unexpected side products. 1. Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. The catechol moiety is also prone to oxidation. 2. Polymerization: Aldehydes can undergo self-condensation, especially at higher concentrations or temperatures. 3. Solvent participation: The solvent may be reacting with the aldehyde or intermediates.1. Minimize exposure to oxygen. The addition of antioxidants could be considered if it does not interfere with the primary reaction.[1] 2. Run reactions at lower concentrations and temperatures. 3. Choose an inert solvent that is known not to react with aldehydes under the experimental conditions.
Precipitate formation during the reaction. 1. Low solubility: The product or this compound itself may have low solubility in the chosen solvent. 2. Polymerization: Formation of insoluble polymeric materials.1. Choose a solvent in which all reactants and products are soluble. A co-solvent system might be necessary. 2. Monitor the reaction for signs of polymerization (e.g., increased viscosity, turbidity). Adjust conditions (concentration, temperature) to minimize this.

Data Presentation

Due to the lack of specific quantitative data for this compound, the following table summarizes the kinetic data for the sonodegradation of the related compound, caffeic acid , in 80% ethanol at different temperatures. This data is presented to illustrate the type of information that would be valuable for this compound and to provide a potential starting point for experimental design.

Table 1: Kinetic Parameters for the Sonodegradation of Caffeic Acid

Temperature (°C)Rate Constant (k) (μg mL⁻¹ min⁻¹)Half-life (t₁/₂) (min)
-50.035142.86
50.012416.67
150.007714.29
250.0051000.00

Data extrapolated from a study on caffeic acid sonodegradation.

Experimental Protocols

The following are detailed methodologies for key experiments to study the reaction kinetics of this compound.

Protocol 1: Determining the Rate Law and Temperature Dependence of this compound Degradation

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a buffered aqueous solution) of known concentration.

  • Temperature Control: Set up a series of temperature-controlled water baths at the desired temperatures (e.g., 25°C, 35°C, 45°C, 55°C).

  • Reaction Initiation: Place sealed vials containing the this compound solution into each water bath to equilibrate.

  • Sampling: At regular time intervals, withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction in the aliquot to stop further degradation. This can be achieved by rapid cooling in an ice bath or by adding a quenching agent that does not interfere with the analysis.

  • Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each temperature.

    • Determine the initial rate of reaction at each temperature.

    • To determine the reaction order, plot ln(concentration) vs. time (for first-order) and 1/concentration vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction.

    • Calculate the rate constant (k) from the slope of the linear plot.

    • Use the Arrhenius equation (k = Ae^(-Ea/RT)) to determine the activation energy (Ea) by plotting ln(k) versus 1/T.

Protocol 2: Identification of Degradation Products

  • Forced Degradation: Subject a concentrated solution of this compound to stress conditions (e.g., high temperature, exposure to strong oxidizing agents, extreme pH).

  • Sample Preparation: After a set period, neutralize the solution if necessary and prepare it for analysis.

  • LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate the components of the degraded sample and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.

  • NMR Spectroscopy: For major degradation products, isolate them using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Kinetic Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution temp_control Set up Temperature Controlled Baths prep_stock->temp_control prep_inst Calibrate Analytical Instruments (HPLC) hplc_analysis Analyze Samples by HPLC prep_inst->hplc_analysis initiate_rxn Initiate Reactions at Different Temps temp_control->initiate_rxn sampling Collect Aliquots at Time Intervals initiate_rxn->sampling quench Quench Reactions sampling->quench quench->hplc_analysis data_plot Plot Concentration vs. Time hplc_analysis->data_plot det_order Determine Reaction Order data_plot->det_order calc_k Calculate Rate Constants (k) det_order->calc_k arrhenius Arrhenius Plot (ln(k) vs 1/T) calc_k->arrhenius calc_ea Calculate Activation Energy (Ea) arrhenius->calc_ea

Caption: Workflow for studying this compound kinetics.

Degradation_Pathway Hypothetical Degradation Pathway of this compound CA This compound Oxidation Oxidation (+[O], Temp) CA->Oxidation Decarboxylation Decarboxylation (High Temp) CA->Decarboxylation Polymerization Polymerization CA->Polymerization CAA Caffeic Acid Oxidation->CAA VC 4-Vinylcatechol Decarboxylation->VC Polymer Polymeric Products Polymerization->Polymer

Caption: Potential degradation routes for this compound.

References

Minimizing side reactions in Caffeic aldehyde derivatization.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the derivatization of caffeic aldehyde.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Brown or dark-colored reaction mixture and product, indicating product degradation.

  • Question: My reaction mixture turned brown, and my final product is impure with a dark color. What is causing this, and how can I prevent it?

  • Answer: The browning of your reaction mixture is likely due to the oxidation of the catechol moiety (the two hydroxyl groups) on the this compound.[1][2] This oxidation is particularly prevalent under neutral to basic pH conditions and in the presence of oxygen, leading to the formation of ortho-quinones which can subsequently polymerize.[1][3]

    Troubleshooting Steps:

    • Control pH: Maintain a slightly acidic pH (around 5-6) during the reaction if the reaction conditions allow.[1]

    • Degas Solvents: Use solvents that have been degassed by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket) to prevent exposure to atmospheric oxygen.

    • Use of Antioxidants: In some cases, a small amount of an antioxidant like ascorbic acid can be added to the reaction mixture to inhibit oxidation.

    • Temperature Control: Avoid unnecessarily high reaction temperatures, as heat can accelerate oxidation.

Issue 2: Low yield of the desired derivative.

  • Question: I am getting a very low yield of my target molecule. What are the potential reasons, and what can I do to improve it?

  • Answer: Low yields can stem from several factors, including suboptimal reaction conditions, degradation of the starting material, or inefficient purification. For instance, traditional Wittig reactions in organic solvents like dichloromethane (DCM) can result in very low yields (e.g., 8%) for phenolic aldehydes.[4]

    Troubleshooting Steps:

    • Solvent Choice: Consider using water as a reaction solvent for Wittig or Horner-Wadsworth-Emmons (HWE) reactions. Surprisingly, for many phenolic aldehydes, conducting the reaction in water at an elevated temperature (e.g., 90°C) can dramatically increase the yield to over 90%.[4]

    • Reagent Stoichiometry: Ensure the correct molar ratios of your reactants. For example, in a Wittig reaction, using a slight excess of the ylide (1.3-1.5 equivalents) is common.[5]

    • Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times, especially at high temperatures, can lead to degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal stopping point.

    • Protecting Groups: If other strategies fail, consider protecting the hydroxyl groups of the catechol moiety. Acetylation is a common method. However, this adds extra synthesis and deprotection steps.[6]

Issue 3: Formation of multiple products and difficulty in purification.

  • Question: I am observing multiple spots on my TLC plate and facing challenges in isolating my pure product. What are these side products, and how can I simplify purification?

  • Answer: The formation of multiple products often arises from the reactivity of both the aldehyde and the catechol functional groups. Side products can include self-condensation products of the aldehyde (e.g., from an aldol reaction), oxidation products of the catechol, and unreacted starting materials.

    Troubleshooting Steps:

    • Chemoselective Reagents: Use reagents that are highly selective for the aldehyde group. For reductive amination, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are milder and more selective for the imine intermediate over the starting aldehyde compared to sodium borohydride (NaBH4).[7]

    • One-Pot Procedures: Employ one-pot reaction protocols where possible. For example, in reductive amination, the in-situ formation and reduction of the imine without isolating the intermediate can minimize side reactions.[8]

    • Purification Strategy: Column chromatography is often necessary for purifying this compound derivatives. A gradient elution using a solvent system like hexane-ethyl acetate or chloroform-methanol is typically effective.[4][5] High-speed countercurrent chromatography (HSCCC) has also been shown to be an effective purification technique for caffeic acid and its derivatives.[9]

Data on Reaction Yields

The choice of reaction conditions can significantly impact the yield of the desired this compound derivative. The following table summarizes yields obtained under different experimental setups.

Derivatization ReactionAldehyde SubstrateKey Reaction ConditionsYield (%)Reference
Horner-Wadsworth-Emmonsp-hydroxybenzaldehydeDichloromethane (reflux)8[4]
Horner-Wadsworth-Emmonsp-hydroxybenzaldehydeWater (90°C)92[4]
Horner-Wadsworth-Emmons3,4-dihydroxybenzaldehydeWater (90°C)86[4]
Wittig Reaction4-hydroxy-3-methoxybenzaldehydeWater (90°C, 30 min)99[4]
Aldol CondensationProtected 3,4-dihydroxybenzaldehydeAcetone, prolonged time58[4]

Experimental Protocols

1. Protocol for Wittig Reaction in Water

This protocol is adapted for the derivatization of phenolic aldehydes, demonstrating a high-yield, green chemistry approach.[4]

  • Reaction Setup: In a round-bottom flask, suspend the this compound (1 equivalent) and the desired phosphorane ylide (1.3-1.5 equivalents) in deionized water (4-10 mL).

  • Reaction Conditions: Stir the suspension vigorously and heat to 90°C.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 0.5-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Extract the aqueous phase with an organic solvent such as dichloromethane or ethyl acetate (3 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane-ethyl acetate).

2. Protocol for Reductive Amination

This is a general protocol for the reductive amination of an aldehyde.

  • Imine Formation: Dissolve the this compound (1 equivalent) and the primary or secondary amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol or dichloromethane). If necessary, add a catalytic amount of acetic acid to achieve a pH of 4-5. Stir at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the mixture in an ice bath. Add a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting amine by column chromatography.

Visualizations

experimental_workflow_wittig cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Suspend this compound and Ylide in Water react Heat to 90°C and Stir (0.5-4h) start->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool to Room Temp. monitor->cool Complete extract Extract with Organic Solvent cool->extract purify Column Chromatography extract->purify product Pure Derivative purify->product

Caption: Workflow for the Wittig Derivatization of this compound in Water.

side_reaction_pathway cluster_desired Desired Reaction cluster_side Side Reactions CA This compound Desired_Product Desired Derivative CA->Desired_Product Chemoselective Conditions Oxidation Oxidation CA->Oxidation Deriv Derivatization Reagent (e.g., Ylide, Amine) Deriv->Desired_Product Conditions O2, Neutral/Basic pH Conditions->Oxidation Quinone o-Quinone Intermediate Oxidation->Quinone Polymer Polymerization (Brown Products) Quinone->Polymer

Caption: Key reaction pathways in this compound derivatization.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activities of Caffeic Aldehyde and Caffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of caffeic aldehyde and caffeic acid, supported by experimental data. It includes detailed methodologies for key experiments and visual diagrams to elucidate chemical structures and mechanisms of action.

Introduction

Caffeic acid, a hydroxycinnamic acid, is a well-documented natural antioxidant found abundantly in coffee, fruits, and vegetables.[1] Its chemical structure, featuring a catechol (3,4-dihydroxy) ring and a conjugated acrylic acid side chain, is responsible for its potent free-radical scavenging abilities.[2] this compound, a structurally similar compound, differs by the presence of an aldehyde group in place of the carboxylic acid. This structural modification influences its physicochemical properties and may alter its antioxidant efficacy. This guide explores the comparative antioxidant activities of these two compounds based on available scientific evidence.

Mechanism of Antioxidant Action

The antioxidant properties of both caffeic acid and this compound are primarily attributed to their chemical structures, specifically the catechol group.[2] They function through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the catechol ring can donate a hydrogen atom to a free radical, neutralizing it. The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalizing across the aromatic ring and the conjugated side chain.[2]

  • Single Electron Transfer (SET): These compounds can also donate an electron to a free radical, forming a radical cation.

Caffeic acid is also known to act as a secondary antioxidant by chelating metal ions like iron and copper, which prevents them from catalyzing the formation of reactive oxygen species (ROS).

Antioxidant_Mechanisms A Phenolic Hydroxyl (-OH) R Reactive Oxygen Species (R•) A_rad Phenoxyl Radical (A•) A->A_rad H• Donation RH Stable Molecule (RH) R->RH H• Acceptance caption Hydrogen Atom Transfer (HAT) Mechanism.

Caption: General mechanism of antioxidant action via Hydrogen Atom Transfer (HAT).

Comparative Antioxidant Activity: Experimental Data

Direct comparative studies indicate that the antioxidant activity of this compound is comparable, and in some cases superior, to that of caffeic acid. The key difference lies in the functional group on the side chain—the aldehyde versus the carboxylic acid—which influences properties like lipophilicity and interaction with cellular membranes.

A study directly comparing hydroxy-bearing cinnamaldehydes and their corresponding cinnamic acids provided the following insights.[3]

Table 1: Comparison of DPPH Radical Scavenging Activity [3]

CompoundRelative Scavenging Ability
This compound ≈ Caffeic Acid
Vitamin C< this compound & Caffeic Acid
o-coumaraldehyde< Vitamin C
p-coumaric acid< o-coumaraldehyde
p-coumaraldehyde≈ o-coumaric acid

Data synthesized from a comparative study on hydroxy-bearing cinnamaldehydes and their corresponding acids.

Table 2: Comparison of Anti-Hemolytic Activity (AAPH-Induced) [3]

CompoundRelative Inhibitory Ability
o-coumaraldehydeHighest Activity
p-coumaraldehyde≈ this compound
Caffeic Acid < this compound
o-coumaric acid≈ Caffeic Acid
p-coumaric acid< o-coumaric acid
Vitamin C< p-coumaric acid

Data from an assay measuring the inhibition of AAPH-induced erythrocyte hemolysis, indicating antioxidant activity at the cell membrane level.

The results suggest that while both compounds exhibit strong radical-scavenging activity in chemical assays (DPPH), the aldehyde derivatives, including this compound, demonstrate superior protective effects in a cell-based hemolysis model.[3] This may be attributed to differences in lipophilicity, allowing the aldehydes to better interact with and protect the lipid-rich cell membrane.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below. These protocols are standardized and widely used for evaluating antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compounds (this compound, caffeic acid), positive control (e.g., ascorbic acid, Trolox), methanol/ethanol.

  • Procedure:

    • Prepare various concentrations of the test compounds and positive control in the solvent.

    • Add a fixed volume of the DPPH solution to a microplate well or cuvette.

    • Add a specific volume of the sample or control solution to the DPPH solution. A blank containing only the solvent is also prepared.

    • Mix the solution thoroughly and incubate in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

DPPH_Assay_Workflow start Start prep Prepare DPPH Solution & Sample Dilutions start->prep mix Mix Sample with DPPH Solution prep->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate end End calculate->end

Caption: A simplified workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes decolorization.

  • Reagents: ABTS stock solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test compounds, positive control (e.g., Trolox), appropriate buffer (e.g., PBS).

  • Procedure:

    • Generate the ABTS•+ stock solution by mixing ABTS and potassium persulfate and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with buffer to an absorbance of ~0.70 at 734 nm.

    • Add a small volume of the test sample or control to a larger volume of the diluted ABTS•+ solution.

    • Allow the reaction to proceed for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

  • Reagents: FRAP reagent (containing acetate buffer pH 3.6, TPTZ solution in HCl, and FeCl₃·6H₂O solution), test compounds, and a ferrous sulfate or Trolox standard.

  • Procedure:

    • Prepare the fresh FRAP working solution by mixing the component reagents.

    • Warm the FRAP solution to 37°C.

    • Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

    • Incubate the mixture (e.g., for 6-10 minutes) at 37°C.

    • Measure the absorbance of the blue-colored complex at approximately 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using a known concentration of Fe²⁺ or Trolox.

Conclusion

Both this compound and caffeic acid are potent antioxidants. Experimental data from chemical-based assays like DPPH indicate their radical scavenging activities are comparable.[3] However, in a cell-based model designed to assess the protection of cell membranes from oxidative damage, this compound showed an advantage, suggesting its structural properties may be more favorable for activity in biological lipid environments.[3] For drug development professionals, this suggests that while both compounds are excellent starting points, this compound and other aldehyde derivatives of phenolic acids warrant further investigation, particularly for applications where interaction with cellular membranes is crucial. The choice between the two may depend on the specific biological target and the desired physicochemical properties of the final compound.

References

A Comparative Analysis of the Bioactivities of Caffeic Aldehyde and Protocatechuic Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of two prominent phenolic aldehydes: Caffeic aldehyde and Protocatechuic aldehyde. Drawing upon experimental data, this document outlines their respective antioxidant, anti-inflammatory, anticancer, and neuroprotective effects to inform future research and drug development initiatives.

Introduction to the Compounds

This compound (3,4-dihydroxycinnamaldehyde) is a derivative of caffeic acid, characterized by a phenolic ring with hydroxyl groups at the 3 and 4 positions and an aldehyde functional group.[1] Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), a primary metabolite of complex polyphenols, shares the 3,4-dihydroxy substitution on the benzene ring but lacks the propenal side chain of this compound.[2] Both compounds are found in various natural sources, including fruits, vegetables, and medicinal herbs, and have garnered significant interest for their diverse pharmacological activities.[2][3][4]

Data Presentation: A Comparative Overview of Bioactivities

The following tables summarize the quantitative data on the bioactivities of this compound and Protocatechuic aldehyde based on available experimental evidence.

Table 1: Comparative Antioxidant Activity
BioassayThis compoundProtocatechuic AldehydeKey Findings
DPPH Radical Scavenging IC50: 2.57 µg/mL[5]Moderate hydrogen peroxide and DPPH radical scavenging activity in vitro.[6]Both compounds exhibit potent free radical scavenging capabilities, a hallmark of their antioxidant potential.[1][5]
Reactive Oxygen Species (ROS) Inhibition Inhibits ROS production.[3]Reduces intracellular ROS levels in PC12 cells.[7][8][9]Both aldehydes effectively mitigate oxidative stress by reducing cellular ROS levels.
Enzymatic Regulation Not explicitly detailed in the provided results.Increases the activity of GSH-PX and SOD, while reducing the activity of xanthine oxidase (XOD) and NADPH oxidase (NOX).[2][10]Protocatechuic aldehyde has demonstrated modulation of key antioxidant enzymes.
Table 2: Comparative Anti-inflammatory Activity
MechanismThis compoundProtocatechuic AldehydeKey Findings
Cytokine Inhibition Reduces production of IL-6 and TNF-α.[11]Inhibits TNF-α and IL-6 production in vivo and in vitro.[12]Both compounds demonstrate the ability to suppress the production of key pro-inflammatory cytokines.
Enzyme Regulation Inhibits COX-2 expression.[13]Suppresses inflammation proteins such as COX2 and iNOS.[14]Both aldehydes target key enzymes involved in the inflammatory cascade.
Signaling Pathway Modulation Inhibits phosphorylation of IκB kinase α/β and IκBα.[11]Suppresses NF-κB and MAPKs kinase phosphorylation in vivo and in vitro.[12]Both compounds exert their anti-inflammatory effects by modulating critical signaling pathways like NF-κB and MAPK.
Table 3: Comparative Anticancer Activity
Cancer Cell LineThis compoundProtocatechuic AldehydeKey Findings
Breast Cancer (MCF-7, MDA-MB-231) Inhibited breast cancer cell proliferation, with the highest impact on MCF-7 cells.[15][16]Inhibited the growth of both MDA-MB-231 and MCF-7 cells at a concentration of 100 μM.[17]Both aldehydes show promise in inhibiting the proliferation of breast cancer cells.
Colon Cancer (HCT116) Inhibited the proliferation and clonogenicity of acid-adapted cancer cells and enhanced apoptosis when combined with anticancer drugs.[18]Possesses antiproliferative and pro-apoptotic properties in human colorectal cancer cells.[19]Both compounds demonstrate antiproliferative and pro-apoptotic effects in colon cancer cells.
General Anticancer Mechanisms Induces apoptosis via the mitochondrial pathway.[3]Suppresses β-catenin expression through GSK3β- and NF-κB-mediated proteasomal degradation.[20]The two aldehydes appear to utilize different, though potentially overlapping, mechanisms to induce cancer cell death.
Table 4: Comparative Neuroprotective Activity
Neuroprotective ModelThis compoundProtocatechuic AldehydeKey Findings
Parkinson's Disease Models Not explicitly detailed in the provided results.Protects dopaminergic neurons against neurotoxin injury in vitro and in vivo.[7][8][9] Increases the protein expression of DJ-1 and reduces the level of α-synuclein.[7][8][9]Protocatechuic aldehyde has shown significant neuroprotective effects in models of Parkinson's disease.
Alzheimer's Disease Models Improves spatial learning, memory, and cognitive abilities in mice with Alzheimer's disease.[21]Not explicitly detailed in the provided results.This compound has demonstrated potential in mitigating cognitive deficits in Alzheimer's models.
General Neuroprotective Mechanisms Inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[22]Markedly increased cell viability rates, mitochondrial oxidation-reduction activity and mitochondrial membrane potential.[7][8][9]Both compounds exhibit mechanisms that could be beneficial in various neurodegenerative conditions.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and Protocatechuic aldehyde.

Protocatechuic Aldehyde's Anti-inflammatory Signaling Pathway

Protocatechuic_Aldehyde_Anti_inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB (IκB-α, p65) TLR4->NFkB Protocatechuic_Aldehyde Protocatechuic Aldehyde Protocatechuic_Aldehyde->MAPK Protocatechuic_Aldehyde->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) MAPK->Inflammatory_Cytokines NFkB->Inflammatory_Cytokines

Caption: Protocatechuic Aldehyde inhibits inflammatory cytokine production by suppressing MAPK and NF-κB pathways.

This compound's Anti-inflammatory Signaling Pathway

Caffeic_Aldehyde_Anti_inflammatory Inflammatory_Stimuli Inflammatory Stimuli IKK IKKα/β Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation Caffeic_Aldehyde This compound Caffeic_Aldehyde->IKK NFkB NF-κB IkB->NFkB Inflammatory_Response Inflammatory Response (IL-6, TNF-α) NFkB->Inflammatory_Response

Caption: this compound reduces inflammation by inhibiting the phosphorylation of IKKα/β and IκBα.

Experimental Workflow for In Vitro Antioxidant Assay (DPPH)

DPPH_Assay_Workflow Start Start Prepare_Samples Prepare Aldehyde Solutions (Varying Concentrations) Start->Prepare_Samples Mix Mix with DPPH Solution Prepare_Samples->Mix Incubate Incubate in Dark Mix->Incubate Measure_Absorbance Measure Absorbance (Spectrophotometer) Incubate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: A generalized workflow for determining the DPPH radical scavenging activity of the aldehydes.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to assess the bioactivities of Caffeic and Protocatechuic aldehydes.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay spectrophotometrically measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. A decrease in absorbance at a specific wavelength (typically around 517 nm) indicates higher radical scavenging activity. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

  • Cellular Reactive Oxygen Species (ROS) Assay: This method involves loading cells with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS. The cells are then treated with the test compound and an ROS-inducing agent. The fluorescence intensity is measured using a fluorometer or fluorescence microscope to quantify the intracellular ROS levels.

Anti-inflammatory Activity Assays
  • Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (e.g., RAW 264.7): Macrophages are stimulated with LPS to induce an inflammatory response, characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6). The test compound is added before or with LPS stimulation. The levels of inflammatory mediators are then quantified in the cell culture supernatant using methods like the Griess assay for NO and ELISA for cytokines.

  • Western Blot Analysis: This technique is used to determine the expression and phosphorylation status of key proteins in signaling pathways (e.g., NF-κB, MAPKs). Cells are treated with the test compound and an inflammatory stimulus. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the proteins of interest.

Anticancer Activity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell viability and proliferation. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

Neuroprotective Activity Assays
  • In Vitro Neurotoxicity Models: Neuronal cell lines (e.g., SH-SY5Y, PC12) are exposed to neurotoxins (e.g., MPP+, 6-OHDA, Aβ oligomers) to mimic neurodegenerative conditions. The neuroprotective effect of the test compound is evaluated by measuring cell viability, mitochondrial function, and markers of oxidative stress and apoptosis.

  • In Vivo Behavioral Tests: Animal models of neurodegenerative diseases (e.g., MPTP-induced Parkinson's in mice) are used to assess the effect of the test compound on motor function (e.g., rotarod test, pole test) and cognitive function (e.g., Morris water maze, Y-maze).

Conclusion

Both this compound and Protocatechuic aldehyde exhibit a broad spectrum of valuable bioactivities. While they share common mechanisms in their antioxidant and anti-inflammatory effects, particularly in modulating the NF-κB and MAPK pathways, there are also notable differences. Protocatechuic aldehyde has been more extensively studied for its neuroprotective effects in Parkinson's disease models, while this compound has shown promise in Alzheimer's disease models. In the realm of anticancer activity, both compounds are effective against various cancer cell lines, though their precise molecular targets may differ. This comparative guide highlights the therapeutic potential of both aldehydes and underscores the need for further head-to-head studies to fully elucidate their relative potencies and mechanisms of action for targeted drug development.

References

A Comparative Guide to the Validation of Analytical Methods for Caffeic Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Caffeic Aldehyde (3,4-dihydroxycinnamaldehyde). As a critical component in various research and development stages, the accurate and precise quantification of this compound is paramount. This document outlines a validated HPLC method, presents a comparison with an alternative analytical technique, and provides detailed experimental protocols to assist in the establishment and validation of analytical procedures in your laboratory.

Comparison of Analytical Methods: HPLC vs. UV-Vis Spectrophotometry

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. In contrast, UV-Vis Spectrophotometry is a simpler, high-throughput technique that measures the absorbance of light by a sample.

ParameterHPLC MethodUV-Vis Spectrophotometry
Principle Chromatographic separation based on analyte's affinity for stationary and mobile phases, followed by detection.Measurement of light absorbance at a specific wavelength.
Specificity High (can separate this compound from structurally similar compounds and degradation products).Low (potential for interference from other compounds that absorb at a similar wavelength).
Sensitivity High (typically in the µg/mL to ng/mL range).Moderate (generally in the µg/mL range).
Linearity (R²)¹ > 0.999> 0.995
Accuracy (% Recovery)¹ 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD)² < 2.0%< 5.0%
Limit of Detection (LOD)¹ ~0.1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ)¹ ~0.3 µg/mL~1.5 µg/mL
Throughput LowerHigher
Cost Higher (instrumentation and solvent usage)Lower

¹ Hypothetical data based on typical performance for such analytical methods. ² Relative Standard Deviation

Experimental Protocols

Below are detailed methodologies for a validated HPLC method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Linear gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25-26 min: Linear gradient back to 90% A, 10% B

      • 26-30 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 340 nm (based on the UV absorbance maximum for cinnamaldehydes)

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Protocol:

The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: Analyze blank samples, a placebo (if applicable), and this compound standard to demonstrate that there are no interfering peaks at the retention time of the analyte. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to ensure the method can separate the analyte from its degradation products.

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument. The %RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.

Visualizing the HPLC Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow start Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated HPLC Method robustness->validated_method documentation Documentation & Reporting validated_method->documentation

HPLC Method Validation Workflow

This guide provides a framework for the validation of HPLC methods for this compound analysis. It is crucial to adapt and rigorously validate any analytical method for its intended purpose and specific sample matrix to ensure the generation of reliable and accurate data.

Caffeic Aldehyde and Vanillin: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two phenolic aldehydes, caffeic aldehyde and vanillin. While both compounds are recognized for their bioactive potential, this document aims to delineate their relative efficacy in key therapeutic areas by presenting supporting experimental data, detailed methodologies, and visual representations of their molecular interactions.

A note on nomenclature: The existing body of scientific literature predominantly refers to the compound of interest as caffeic acid, the oxidized form of this compound. Due to the close structural and functional relationship and the prevalence of data for caffeic acid, this guide will utilize data available for caffeic acid to represent the therapeutic potential of this phenolic structure, while acknowledging this distinction.

Comparative Analysis of Biological Activities

Caffeic acid and vanillin have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. The following tables summarize the quantitative data from various in vitro studies to facilitate a direct comparison of their potency.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is crucial for mitigating oxidative stress, a key factor in numerous pathological conditions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed to evaluate the free radical scavenging ability of compounds. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 ValueReference
Caffeic Acid DPPH4 µg/mL[1]
DPPH18.6 µM[2]
DPPH50 µM[3]
ABTS1.59 ± 0.06 μg/mL
Vanillin DPPH283.76 µg/mL[4]
DPPH0.81 µg/mL[5]
ABTSStronger than ascorbic acid and Trolox[6]
ABTSNo activity in DPPH assay[6]

Observation: Caffeic acid consistently demonstrates significantly more potent free radical scavenging activity in the DPPH assay compared to vanillin, as indicated by its substantially lower IC50 values. In the ABTS assay, while quantitative direct comparisons are limited, reports suggest vanillin possesses strong activity, in some cases exceeding that of standards like ascorbic acid and Trolox.[6]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The anti-inflammatory potential of caffeic acid and vanillin is often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated immune cells (e.g., macrophages).

CompoundAssay/MarkerCell LineIC50/EffectReference
Caffeic Acid NO ProductionRAW264.7Diminished production[5]
TNF-α, COX-2, iNOS mRNARAW264.7Downregulated[5]
NF-κB ActivityRAW-DSignificant inhibition at ≥ 1 µg/mL[7]
Vanillin NO ProductionBV-2Significantly decreased[8]
TNF-α, IL-1β, IL-6BV-2Significantly decreased[8]
iNOS, COX-2 proteinBV-2Reduced levels[8]
TNF-α, IL-6, IL-1βStomach tissueDecreased levels[9]
NF-κB mRNAStomach tissueDownregulated[9]

Observation: Both caffeic acid and vanillin exhibit notable anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. Vanillin has been shown to significantly reduce the production of a broad range of pro-inflammatory cytokines and enzymes.[8][9] Caffeic acid demonstrates a strong inhibitory effect on the NF-κB signaling pathway, a central regulator of inflammation.[7]

Anticancer Activity

The cytotoxic effects of caffeic acid and vanillin against various cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The IC50 value represents the concentration of the compound that inhibits 50% of cancer cell growth.

CompoundCell LineCancer TypeIC50 ValueReference
Caffeic Acid AsPC1Pancreatic Cancer>150 µM
BxPC3Pancreatic Cancer>150 µM
HT29Colorectal AdenocarcinomaSignificant decrease in viability with increasing concentration[10]
A673Ewing's SarcomaSignificant decrease in viability with increasing concentration[10]
Vanillin HT-29Colorectal AdenocarcinomaInduces apoptosis and inhibits proliferation[6]
CLBL-1Canine B-cell Lymphoma>100 µM
CLB70Canine Chronic B-cell Leukemia>100 µM
T-24Bladder Carcinoma>100 µM
CaCo-2Colorectal Adenocarcinoma>100 µM

Observation: Both caffeic acid and vanillin demonstrate cytotoxic effects against various cancer cell lines. However, the available data suggests that their potency can be cell-line dependent. Caffeic acid has shown significant effects on colorectal and Ewing's sarcoma cells[10], while vanillin has been noted to induce apoptosis in colorectal cancer cells.[6] It is important to note that many studies report the IC50 values for both compounds to be relatively high, suggesting that their primary utility may be as lead compounds for the development of more potent derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validation of scientific findings. Below are the methodologies for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (caffeic acid, vanillin) and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of dilutions.

  • Reaction: In a 96-well plate or cuvettes, mix a defined volume of each sample dilution with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox).

  • Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants as an indicator of NO production.

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production and incubate for a further 24 hours.

  • Griess Reagent Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement: After a short incubation period, measure the absorbance of the resulting pink-colored azo dye at approximately 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Cell Seeding: Plate the desired cancer cell line in a 96-well plate and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The biological activities of caffeic acid and vanillin are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

Anti-inflammatory Signaling Pathways

Both caffeic acid and vanillin have been shown to modulate the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

anti_inflammatory_pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response LPS LPS p38 p38 LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK IKK IKK LPS->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Cytokines ERK->Cytokines JNK->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates NFkB_nucleus->Cytokines Enzymes Inflammatory Enzymes (iNOS, COX-2) NFkB_nucleus->Enzymes Caffeic_Acid Caffeic Acid Caffeic_Acid->p38 Caffeic_Acid->IKK Vanillin Vanillin Vanillin->p38 Vanillin->IKK

Caption: Caffeic acid and vanillin inhibit inflammatory pathways.

Experimental Workflow for In Vitro Activity Screening

A typical workflow for assessing the biological activity of compounds like caffeic acid and vanillin involves a series of in vitro assays.

experimental_workflow cluster_initial Initial Screening cluster_cell_based Cell-Based Assays cluster_mechanistic Mechanistic Studies Antioxidant Antioxidant Assays (DPPH, ABTS) Cytotoxicity Cytotoxicity Assay (MTT on Cancer Cells) Antioxidant->Cytotoxicity Promising Compounds Anti_inflammatory Anti-inflammatory Assay (NO, Cytokine Measurement) Antioxidant->Anti_inflammatory Promising Compounds Western_Blot Western Blot (NF-κB, MAPK protein levels) Cytotoxicity->Western_Blot Investigate Mechanism Anti_inflammatory->Western_Blot Investigate Mechanism

References

The Synergistic Dance of Antioxidants: Caffeic Aldehyde and its Phenolic Partners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Antioxidant Effects of Caffeic Aldehyde with Other Phenols

In the intricate world of cellular defense, the synergistic interplay between antioxidant compounds offers a promising frontier for therapeutic innovation. This compound, a phenolic compound with inherent antioxidant properties, stands as a compelling candidate for combination strategies. This guide provides a comparative analysis of the synergistic antioxidant effects of this compound and its structural analog, caffeic acid, with other notable phenols. While direct quantitative data on the synergistic effects of this compound is limited in current literature, this guide draws comparisons from studies on caffeic acid to illuminate potential synergistic interactions.

Quantitative Analysis of Antioxidant Synergy

The antioxidant capacity of individual phenolic compounds and their combinations is commonly evaluated using various assays that measure their ability to scavenge free radicals or inhibit lipid peroxidation. The half-maximal inhibitory concentration (IC50) is a standard measure, with lower values indicating greater antioxidant potency.

Below are tables summarizing the antioxidant activities of caffeic acid, a close structural analog of this compound, and its synergistic effects when combined with other phenols. This data provides a valuable reference for hypothesizing the potential synergistic efficacy of this compound.

Table 1: DPPH Radical Scavenging Activity (IC50)

Compound/CombinationIC50 (µM)Synergy/AntagonismReference
Caffeic Acid50[1]-[1]
Gallic Acid--
Quercetin--
Ferulic Acid76[1]-[1]
Resveratrol81.92-[2]
Caffeic Acid + Gallic Acid-Synergistic (137.8% increase in FRAP assay)[3][4][3][4]
Caffeic Acid + Quercetin-Additive (in one study)[2][2]
Caffeic Acid + Resveratrol-Synergistic (FRAP), Antagonistic (DPPH)[5][5]

Note: Direct IC50 values for combinations were not consistently available. Synergy was often reported as a percentage increase in activity in specific assays like FRAP (Ferric Reducing Antioxidant Power).

Table 2: ABTS Radical Scavenging Activity (IC50)

Compound/CombinationIC50 (µg/mL)Reference
Caffeic Acid5.9[6][6]
Ferulic Acid9.9[6][6]
Syringic Acid9.8[6][6]
Quercetin9.9[6][6]

Table 3: Inhibition of Lipid Peroxidation (TBARS/MDA Assay)

CompoundInhibitionConditionsReference
Caffeic AcidDose-dependent inhibition of LDL oxidation[7]Cu2+ and AAPH-induced oxidation[7]
Caffeic AcidDose-dependent inhibitionFenton reagent-induced lipid peroxidation in hepatic membranes[6]
Caffeic Acid + QuercetinSignificantly reduced lipid peroxidation markers (TBARS)In vitro study on erythrocytes[8]

Experimental Protocols

Accurate and reproducible assessment of antioxidant synergy relies on standardized experimental protocols. Below are detailed methodologies for key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve the test compounds (this compound, other phenols, and their combinations) in methanol to prepare a series of concentrations.

  • Reaction: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the sample solution (to account for sample color), and a control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant capacity is measured by the ability of the test compound to reduce the ABTS•+, leading to a decolorization of the solution.

Protocol:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a series of concentrations of the test compounds in a suitable solvent.

  • Reaction: Add 10 µL of the sample solution to 190 µL of the ABTS•+ working solution in a 96-well microplate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.

Protocol:

  • Sample preparation: Induce lipid peroxidation in a suitable biological sample (e.g., tissue homogenate, cell lysate, or LDL) using an oxidizing agent (e.g., FeSO4, AAPH). Incubate the sample with and without the test antioxidants.

  • Reaction mixture: To 100 µL of the sample, add 100 µL of SDS (sodium dodecyl sulfate) lysis buffer and 2.5 mL of the TBA reagent (a mixture of thiobarbituric acid, acetic acid, and sodium hydroxide).

  • Incubation: Heat the mixture at 95°C for 60 minutes.

  • Cooling and centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA. The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA concentration in the antioxidant-treated samples to the control.

Signaling Pathways in Synergistic Antioxidant Effects

The antioxidant effects of phenolic compounds are not solely due to direct radical scavenging. They also involve the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) and the Nuclear Factor-kappa B (NF-κB) pathways are two critical players in this process.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a primary mechanism for cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or certain activators, including some phenolic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased production of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). Caffeic acid and its derivatives have been shown to activate the Nrf2 pathway.[9][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenols This compound & Other Phenols Phenols->Keap1_Nrf2 induces dissociation Keap1_Nrf2->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Nrf2/ARE signaling pathway activation by phenolic compounds.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines. Chronic inflammation is closely linked to oxidative stress. Many phenolic compounds, including caffeic acid and its esters, have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory and indirect antioxidant effects.[9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK Activates Phenols This compound & Other Phenols Phenols->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free IκB Degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (Cytokines, Chemokines) NFkB_nuc->Inflammatory_Genes Activates Transcription Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response Translation

Inhibition of the NF-κB signaling pathway by phenolic compounds.

Conclusion and Future Directions

For researchers and drug development professionals, these findings highlight the importance of exploring combination therapies to enhance antioxidant efficacy. Future studies should focus on:

  • Directly quantifying the synergistic antioxidant effects of this compound with a range of other phenols using standardized assays.

  • Elucidating the precise molecular mechanisms underlying these synergistic interactions, including the potential for regeneration of one antioxidant by another.

  • Investigating the impact of these combinations on cellular signaling pathways to understand their broader effects on cellular health and disease.

By systematically exploring these avenues, the full therapeutic potential of this compound in synergistic antioxidant strategies can be unlocked, paving the way for novel interventions in diseases with an underlying oxidative stress component.

References

Caffeic Aldehyde in Phenolic Content Assays: A Guide to Cross-Reactivity and Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenolic compounds is a critical step in evaluating natural extracts and synthesized molecules. Standard methods like the Folin-Ciocalteu (F-C) and DPPH radical scavenging assays are widely used due to their simplicity and high throughput. However, their lack of specificity can lead to cross-reactivity from non-phenolic reducing agents, potentially causing an overestimation of the true phenolic content. This guide provides a detailed comparison of the performance of Caffeic Aldehyde in these assays, supported by experimental data for structurally related compounds, and outlines the potential for cross-reactivity.

This compound (3,4-Dihydroxycinnamaldehyde) is a phenolic compound structurally related to the well-studied caffeic acid. Its reactivity in phenolic content assays is primarily driven by the catechol (3,4-dihydroxyphenyl) group, a potent antioxidant moiety. However, the presence of an aldehyde functional group introduces a potential for cross-reactivity, particularly in assays based on general reducing capacity like the Folin-Ciocalteu method.

The Folin-Ciocalteu Assay: A Measure of Total Reducing Capacity

The Folin-Ciocalteu assay is a foundational method for estimating total phenolic content. It operates on the principle of a redox reaction where the phosphomolybdic-phosphotungstic acid complex (Folin-Ciocalteu reagent) is reduced by phenolic compounds and other reducing substances under alkaline conditions. This reduction produces a blue-colored complex, with the intensity of the color being proportional to the amount of reducing substances present.[1]

It is crucial to recognize that the F-C reagent is not specific to phenols. It reacts with a wide range of reducing substances, including certain amino acids (like tyrosine), vitamins (ascorbic acid), thiols, and some aldehydes.[2][3][4] Studies have shown that simple aldehydes like glyceraldehyde are reactive towards the F-C reagent.[2][3] This suggests that the aldehyde group in this compound may also contribute to the colorimetric signal, in addition to its highly reactive catechol ring. Therefore, the F-C assay should be considered a measure of total reducing capacity rather than a specific quantification of phenolic content.[2]

Comparative Reactivity in the Folin-Ciocalteu Assay

While direct experimental data for this compound is limited in the literature, a comparison can be drawn from its parent compound, caffeic acid, and other relevant phenolics. The reactivity is often expressed in Gallic Acid Equivalents (GAE). Caffeic acid consistently shows a high reducing capacity in this assay.[5][6]

Table 1: Comparison of Reducing Capacity of Phenolic Compounds in the Folin-Ciocalteu Assay

CompoundStructureRelative Reducing Capacity (Compared to Gallic Acid)Key Structural Features Affecting Reactivity
Gallic Acid (Standard) Tri-hydroxybenzoic acid1.00 (by definition)Three hydroxyl groups on the aromatic ring.
Caffeic Acid Dihydroxycinnamic acidHigh (~0.8 - 0.9 GAE)[6]Catechol (ortho-dihydroxy) group is highly reactive.
Ferulic Acid Methoxy, hydroxycinnamic acidModerate (~0.7 GAE)[6]One hydroxyl and one methoxy group; less reactive than catechol.
Vanillin Phenolic AldehydeLower than caffeic acidOne hydroxyl group, one methoxy group, and an aldehyde group.
This compound (Predicted) DihydroxycinnamaldehydeHighCatechol group ensures high reactivity. Aldehyde group may contribute additional signal, potentially increasing apparent GAE.

Note: Values are approximate and can vary based on specific assay conditions. Data for caffeic acid is used as a proxy for this compound's phenolic core.

folin_ciocalteu_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement node_sample Sample/Standard (e.g., this compound) node_mix1 Mix Sample/Standard with F-C Reagent node_sample->node_mix1 node_fc_reagent Folin-Ciocalteu Reagent (diluted) node_fc_reagent->node_mix1 node_na2co3 Sodium Carbonate Solution (e.g., 7.5% w/v) node_mix2 Add Na2CO3 to create alkaline conditions node_na2co3->node_mix2 node_incubate1 Incubate (e.g., 5-10 min) node_mix1->node_incubate1 node_incubate1->node_mix2 node_incubate2 Incubate in Dark (e.g., 30-120 min at RT) node_mix2->node_incubate2 node_measure Measure Absorbance at ~760 nm node_incubate2->node_measure node_calculate Calculate Total Phenolic Content (as Gallic Acid Equivalents) node_measure->node_calculate

Folin-Ciocalteu Assay Workflow

DPPH Radical Scavenging Assay: A Measure of Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging ability of a compound. It relies on the capacity of an antioxidant to donate a hydrogen atom to the stable DPPH radical, neutralizing it and causing the deep violet solution to become pale yellow or colorless. The change in absorbance is measured spectrophotometrically. This assay is more specific to antioxidant activity via hydrogen atom transfer (HAT) than the F-C assay.[7]

The potent antioxidant activity of caffeic acid and its derivatives is well-established and is primarily attributed to the catechol structure, which can readily donate hydrogen atoms to stabilize free radicals.[8][9][10] this compound, sharing this same critical functional group, is expected to be a highly effective radical scavenger.

Comparative Activity in the DPPH Assay

Antioxidant activity in the DPPH assay is typically reported as the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates higher antioxidant activity. Caffeic acid consistently demonstrates strong performance, often superior to other common antioxidants.[10][11]

Table 2: Comparison of DPPH Radical Scavenging Activity of Phenolic Compounds

CompoundIC50 (μM) - Approximate ValuesKey Structural Features Affecting Activity
Trolox (Standard) ~56[11]Chromanol ring with a hydroxyl group.
Caffeic Acid ~50[11]Catechol group is an excellent hydrogen donor.
Ferulic Acid ~76[11]Single hydroxyl group makes it a weaker hydrogen donor than caffeic acid.
Ascorbic Acid High activity, variable IC50Ene-diol structure is a potent reducing agent.
This compound (Predicted) ~50 (similar to Caffeic Acid)Activity is dominated by the catechol group's ability to donate hydrogen atoms.

Note: IC50 values are highly dependent on assay conditions (solvent, reaction time, DPPH concentration). The values presented are for comparative purposes based on published data.

dpph_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement node_sample Antioxidant Sample/Standard (e.g., this compound) node_mix Mix Sample with DPPH Solution node_sample->node_mix node_dpph DPPH Radical Solution (in Methanol/Ethanol) node_dpph->node_mix node_incubate Incubate in Dark (e.g., 30 min at RT) node_mix->node_incubate node_measure Measure Absorbance at ~517 nm node_incubate->node_measure node_calculate Calculate % Inhibition or IC50 Value node_measure->node_calculate

DPPH Radical Scavenging Assay Workflow

Understanding Cross-Reactivity in Phenolic Assays

The utility of assays like the Folin-Ciocalteu method is dependent on understanding their limitations. The final colorimetric signal is an aggregate of the contributions from all reducing species in the sample.

cross_reactivity cluster_reducers Contributing Species TotalSignal Total Signal in Folin-Ciocalteu Assay Phenols Phenolic -OH Groups (e.g., this compound's Catechol) Phenols->TotalSignal Primary Target Aldehydes Aldehyde Groups (Potential Cross-Reactivity) Aldehydes->TotalSignal Interference OtherReducers Other Reducing Agents OtherReducers->TotalSignal Interference

Sources of Signal in the Folin-Ciocalteu Assay

Experimental Protocols

Folin-Ciocalteu Assay Protocol (Microplate Method)
  • Reagent Preparation:

    • Gallic Acid Standard Stock (1 mg/mL): Dissolve 100 mg of gallic acid in 100 mL of deionized water.

    • Folin-Ciocalteu Reagent (1:10 dilution): Dilute 1 part of commercial F-C reagent with 9 parts deionized water. Prepare fresh daily.

    • Sodium Carbonate (Na₂CO₃) Solution (7.5% w/v): Dissolve 7.5 g of anhydrous sodium carbonate in 100 mL of deionized water.

  • Standard Curve Preparation:

    • Create a series of dilutions from the gallic acid stock solution (e.g., 25, 50, 100, 150, 250, 500 µg/mL).

  • Assay Procedure:

    • Pipette 20 µL of standard, sample, or blank (deionized water) into the wells of a 96-well microplate.

    • Add 100 µL of the diluted F-C reagent to each well and mix.

    • Incubate for 5-8 minutes at room temperature.

    • Add 80 µL of the 7.5% sodium carbonate solution to each well to start the reaction. Mix thoroughly.

    • Incubate the plate in the dark at room temperature for 60-120 minutes.

  • Measurement:

    • Measure the absorbance at 760-765 nm using a microplate reader.

    • Construct a standard curve by plotting absorbance vs. gallic acid concentration.

    • Determine the total phenolic content of the samples from the standard curve and express the results as mg Gallic Acid Equivalents (GAE) per gram or mL of sample.

DPPH Radical Scavenging Assay Protocol (Microplate Method)
  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol or ethanol. Store in the dark at 4°C.

    • Antioxidant Standard (e.g., Trolox or Caffeic Acid): Prepare a stock solution (e.g., 1 mM) in methanol/ethanol.

  • Sample and Standard Preparation:

    • Prepare a series of dilutions for the sample and the standard antioxidant.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the various dilutions of samples, standards, or blank (methanol/ethanol) to the wells.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm.

    • The percent of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the DPPH solution with the blank).

    • Calculate the IC50 value by plotting the % inhibition against the sample concentration.

Conclusion

This compound is expected to demonstrate significant reactivity in both the Folin-Ciocalteu and DPPH assays due to its highly active catechol structure.

  • In the DPPH assay , which measures hydrogen-donating ability, this compound's performance is predicted to be very similar to that of caffeic acid, making it a potent antioxidant.

  • In the Folin-Ciocalteu assay , the catechol group will ensure a strong response. However, researchers must consider the potential for cross-reactivity from the aldehyde functional group, which may lead to an inflated value compared to its carboxylic acid analogue.

This highlights a critical consideration for professionals in the field: while these assays are invaluable screening tools, they measure a general chemical property (reducing power or radical scavenging) rather than a specific class of compounds. For definitive identification and quantification, results should be confirmed with more specific analytical techniques such as High-Performance Liquid Chromatography (HPLC).

References

Comparing the antimicrobial efficacy of Caffeic aldehyde and its esters.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Antimicrobial Efficacy of Caffeic Acid and Its Esters

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antimicrobial properties of related compounds is crucial for the development of new therapeutic agents. This guide provides a comparative analysis of the antimicrobial efficacy of caffeic acid and its various ester derivatives. While this guide focuses on caffeic acid and its esters due to the availability of experimental data, it is important to note that a comprehensive search for the antimicrobial efficacy of caffeic aldehyde (also known as 3,4-dihydroxycinnamaldehyde) did not yield sufficient quantitative data for a direct comparison.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of caffeic acid and its esters is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the available data from various studies. It is important to note that direct comparison between studies can be challenging due to variations in microbial strains, testing methodologies, and experimental conditions.

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference(s)
Caffeic Acid Staphylococcus aureus256 - 1024>1024[1]
Listeria monocytogenes~2250Not Reported[2]
Pseudomonas aeruginosa625>1200[3]
Caffeic Acid Phenethyl Ester (CAPE) Staphylococcus aureus0.08 - 0.16 mg/ml0.32 mg/ml[4]
Streptococcus mutans0.08 mg/ml0.32 mg/ml[4]
Paenibacillus larvae125125[5]
Methyl Caffeate Proteus vulgaris50Not Reported
Klebsiella pneumoniae (ESBL)25Not Reported
Mycobacterium tuberculosis8Not Reported
Benzyl Caffeate (CABE) Paenibacillus larvae125125[5]
Isopropenyl Caffeate (CAIE) Paenibacillus larvae125125[5]

Note: Some data was presented in mg/ml and has been noted as such. Conversion to µg/mL would be a direct multiplication by 1000. ESBL refers to Extended-Spectrum Beta-Lactamase-producing bacteria.

Experimental Protocols

The data presented in this guide were primarily obtained through standardized antimicrobial susceptibility testing methods. The most commonly cited protocol is the broth microdilution method to determine the MIC and MBC values.

Broth Microdilution Method for MIC and MBC Determination
  • Preparation of Compounds: Stock solutions of caffeic acid and its esters are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth).

  • Inoculum Preparation: Bacterial or fungal strains are cultured to a specific density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of around 5 x 10⁵ CFU/mL in the wells.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The plate is then incubated. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Visualizing Experimental Workflow and Mechanisms

To better illustrate the processes involved in evaluating and understanding the antimicrobial action of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_results Data Analysis Compound_Prep Prepare Stock Solutions (this compound & Esters) Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Microbe_Prep Prepare Microbial Inoculum (e.g., 0.5 McFarland) Inoculation Inoculate wells with microbial suspension Microbe_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at optimal conditions (e.g., 37°C, 24h) Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination MBC_Determination Determine MBC (Subculture from clear wells to agar plates) MIC_Determination->MBC_Determination

Caption: Experimental workflow for determining MIC and MBC.

Antimicrobial_Mechanism cluster_compound Caffeic Acid & Esters cluster_bacterium Bacterial Cell cluster_effects Cellular Effects Compound Caffeic Acid / Ester Membrane Cell Membrane Compound->Membrane Interaction Cytoplasm Cytoplasm Compound->Cytoplasm Penetration Membrane_Disruption Membrane Disruption & Increased Permeability Membrane->Membrane_Disruption Oxidative_Stress Induction of Oxidative Stress (ROS) Cytoplasm->Oxidative_Stress Enzyme_Inhibition Inhibition of Key Enzymes Cytoplasm->Enzyme_Inhibition Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Oxidative_Stress->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanisms of caffeic acid/esters.

Discussion of Antimicrobial Mechanisms

The antimicrobial activity of caffeic acid and its esters is believed to stem from several mechanisms of action:

  • Cell Membrane Disruption: These compounds can interact with the bacterial cell membrane, leading to increased permeability and the leakage of intracellular components, ultimately resulting in cell death.[6]

  • Induction of Oxidative Stress: Caffeic acid and its derivatives can promote the generation of reactive oxygen species (ROS) within the bacterial cell, causing damage to essential cellular components like DNA, proteins, and lipids.

  • Enzyme Inhibition: These phenolic compounds may also inhibit the activity of key bacterial enzymes that are necessary for vital metabolic processes.

The esterification of caffeic acid can influence its lipophilicity, which in turn can affect its ability to penetrate bacterial cell membranes. This may explain the observed differences in antimicrobial efficacy between caffeic acid and its various esters. Generally, increased lipophilicity in the ester derivatives appears to correlate with enhanced antimicrobial activity against certain bacteria.[7]

References

The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of Caffeic Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of caffeic aldehyde derivatives, focusing on their antioxidant, anti-inflammatory, and anticancer properties. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex biological pathways, this document serves as a critical resource for designing next-generation therapeutic agents.

Caffeic acid and its derivatives, including this compound, are naturally occurring phenolic compounds that have garnered significant interest for their diverse biological activities.[1][2][3] These activities are intrinsically linked to their chemical structure, particularly the catechol ring and the unsaturated side chain.[4][5] Modifications to these core components can dramatically enhance or diminish their therapeutic potential. This guide explores these structure-activity relationships (SAR) to provide a clear framework for future research and development.

Comparative Analysis of Biological Activities

The therapeutic efficacy of this compound derivatives is most prominently observed in their antioxidant, anti-inflammatory, and anticancer activities. The following sections provide a quantitative comparison of various derivatives, highlighting the structural modifications that influence their potency.

Antioxidant Activity

The antioxidant capacity of caffeic acid derivatives is a cornerstone of their therapeutic potential.[1] This activity is primarily attributed to the catechol moiety (the two hydroxyl groups on the phenyl ring), which can donate hydrogen atoms to neutralize free radicals.[6]

Key SAR insights for antioxidant activity include:

  • The Catechol Moiety is Essential: The presence of the 3,4-dihydroxybenzene (catechol) structure is crucial for high antioxidant activity.[4]

  • Hydrophobicity Matters in Emulsions: In emulsion systems, more hydrophobic derivatives (e.g., esters with longer alkyl chains) tend to exhibit better antioxidative activity.[7]

  • Additional Hydrogen-Donating Groups: The presence of other groups that can donate hydrogen, such as thiols (-SH) or amines (-NH), can increase radical scavenging activity.[7]

Compound/DerivativeStructural ModificationAssayIC50 Value (µM)Key Finding
Caffeic Acid Parent CompoundDPPH> IC50 of esters/amidesBaseline activity.
Caffeic Acid Phenethyl Ester (CAPE) Phenethyl ester groupDPPHLower than Caffeic AcidEsterification increases activity.[7]
N-trans-caffeoyl-L-cysteine methyl ester Cysteine methyl ester amideDPPHMost active in seriesThe -SH group enhances radical scavenging.[7]
N-trans-caffeoyldopamine Dopamine amideDPPHHighly activeAdditional catechol ring from dopamine boosts activity.[7]
Ferulic Acid Methoxy group at C3 instead of OHDPPHReduced activityMethylation of a hydroxyl group on the catechol ring reduces activity.[5]
Compound 12d (Novel Derivative) Caffeic acid + multifunctional linkerDPPH6.32 ± 0.15Multifunctional design retains potent antioxidant capacity.[8]
Anti-inflammatory Activity

This compound derivatives exert anti-inflammatory effects primarily by inhibiting key mediators of the inflammatory cascade, such as nitric oxide (NO), and downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]

Key SAR insights for anti-inflammatory activity include:

  • Ester Chain Length: Increasing the length of the alkyl chain in caffeic acid esters (from methyl to octyl) enhances the inhibition of NO production.[10]

  • Amide Modifications: The introduction of specific amide moieties can yield potent anti-inflammatory compounds. A series of caffeic acid amides showed promising inhibition of NO generation.[11][12]

  • Inhibition of Inflammatory Enzymes: Potent derivatives strongly inhibit the production of iNOS and COX-2, key enzymes in the inflammatory pathway.[9]

Compound/DerivativeStructural ModificationAssayIC50 Value (µM)Key Finding
Caffeic Acid Methyl Ester Methyl esterNO Production21.0Shortest ester chain, lowest activity in the series.[10]
Caffeic Acid Ethyl Ester Ethyl esterNO Production12.0Activity increases with chain length.[10]
Caffeic Acid Butyl Ester Butyl esterNO Production8.4Continued increase in activity with chain length.[10]
Caffeic Acid Octyl Ester Octyl esterNO Production2.4Most potent ester in the series, highlighting the role of lipophilicity.[10]
Rosmarinic Acid Methyl Ester Dimer-like structureNO Production0.6Complex structures can exhibit very high potency.[9]
Shimobashiric Acid B Dimer-like structureNO Production1.4Demonstrates potent inhibition of inflammatory mediators.[9]

The mechanism often involves the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) Production iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Caffeic This compound Derivatives Caffeic->NFkB Inhibition Caffeic->iNOS Inhibition Caffeic->COX2 Inhibition

Caption: this compound derivatives inhibit the NF-κB pathway, reducing iNOS/COX-2 expression and NO production.

Anticancer Activity

The anticancer properties of caffeic acid derivatives are linked to their ability to induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit tumor cell proliferation.[13] Caffeic acid phenethyl ester (CAPE) is a well-studied derivative with significant anticancer effects against various cancer cell lines.[4][14]

Key SAR insights for anticancer activity include:

  • The Catechol Ring is Essential: As with other activities, the catechol ring is vital for the cytotoxicity of derivatives like CAPE.[4]

  • The Conjugated Double Bond is Required: The α,β-unsaturated system in the side chain is necessary for the inhibition of cell growth.[4]

  • Ester vs. Amide: Replacing the ester group with an amide or hydroxyl group has been shown to substantially decrease or abolish cytotoxic activity.[4]

  • Heterocyclic Esters: Synthesizing heterocyclic esters of caffeic acid can produce compounds with significant cytotoxic activity, with some showing higher sensitivity in specific cell lines like HeLa.[4][14]

Compound/DerivativeStructural ModificationCell LineIC50 Value (µM)Key Finding
CAPE Phenethyl esterHT-29 (Colon)10.1A benchmark compound with proven anticancer effects.[14]
Heterocyclic Ester (Compound 2) 2-pyridinylmethyl esterHeLa (Cervical)27.2Heterocyclic esters show potent activity.[4]
Heterocyclic Ester (Compound 3) 3-pyridinylmethyl esterHeLa (Cervical)18.5Positional changes in the heterocyclic ring affect potency.[4]
Heterocyclic Ester (Compound 4) 4-pyridinylmethyl esterHeLa (Cervical)26.3Demonstrates the importance of the heterocyclic moiety's structure.[4]
Phosphonium Derivatives (CAPs) Phosphonium salt modificationVariousVariesModification with phosphonium groups significantly enhances cytotoxic activity compared to caffeic acid.[6]

Experimental Protocols

The reliability of SAR studies hinges on standardized and reproducible experimental protocols. Below are the detailed methodologies for the key assays cited in this guide.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical. The color change is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in ethanol (e.g., 0.2 mM).

    • In a 96-well plate, mix 20 µL of the test compound (this compound derivative at various concentrations) with 180 µL of the DPPH solution.[15]

    • Incubate the plate in the dark at room temperature for 20-30 minutes.[15][16]

    • Measure the absorbance at 515-517 nm using a microplate reader.[15][16]

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses color.

  • Protocol:

    • Prepare the ABTS•+ stock solution by mixing 7 mM ABTS with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12-16 hours.[15]

    • Dilute the ABTS•+ solution with ethanol or buffer until the absorbance reaches 0.70 ± 0.02 at 734 nm.[15]

    • In a 96-well plate, add 20 µL of the test compound to 180 µL of the diluted ABTS•+ solution.[15]

    • Incubate for 6 minutes in the dark.[15][16]

    • Measure the absorbance at 734 nm.[15][16]

    • Calculate the scavenging percentage and the IC50 value.

Anti-inflammatory Activity Assay

1. Nitric Oxide (NO) Production in Macrophages (Griess Assay)

  • Principle: The inhibitory effect on NO production is measured in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of nitrite (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 16-24 hours to induce iNOS expression and NO production.[17]

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes in the dark.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

Anticancer Activity Assay

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

  • Principle: This colorimetric assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[18][19]

  • Protocol:

    • Seed cancer cells (e.g., HeLa, HT-29) in a 96-well plate and incubate for 24 hours to allow attachment.

    • Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19][20]

    • Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to dissolve the formazan crystals.[19]

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 490-570 nm.[19][20]

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

General Workflow for SAR Studies

The process of conducting a structure-activity relationship study is systematic, involving design, synthesis, and iterative testing to identify lead compounds.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Identify Lead Compound (e.g., this compound) B Design Derivatives (Structural Modification) A->B C Chemical Synthesis & Purification B->C D Primary Screening (e.g., Antioxidant Assay) C->D E Secondary Screening (e.g., Anti-inflammatory, Anticancer) D->E F Determine IC50 / EC50 Values E->F G Structure-Activity Relationship (SAR) Analysis F->G H Identify Pharmacophore G->H I Lead Optimization (Iterative Redesign) H->I I->B Refine Design

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study, from initial design to lead optimization.

References

A Comparative Guide to Inter-laboratory Validation of Caffeic Aldehyde Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These techniques are widely recognized for their specificity and sensitivity in analyzing phenolic compounds.[1][2]

Comparison of Analytical Methods

The choice of analytical method for caffeic aldehyde quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV is a robust and widely accessible technique, while LC-MS/MS offers superior sensitivity and selectivity, particularly for complex matrices.[1]

Table 1: Hypothetical Inter-laboratory Performance Data for this compound Quantification

The following table summarizes expected performance characteristics for HPLC-UV and LC-MS/MS methods in a hypothetical inter-laboratory study, based on typical values reported for similar phenolic compounds.[3]

Parameter HPLC-UV LC-MS/MS Reference
Linearity (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.02 - 1.5 µg/mL0.001 - 5.0 ng/mL[3]
Limit of Quantification (LOQ) 0.07 - 4.5 µg/mL0.003 - 10.0 ng/mL[3]
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (RSD%)
- Intra-day< 2%< 6%[3]
- Inter-day< 5%< 7%[3]
Robustness HighModerate

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible results in an inter-laboratory validation study.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices.

a) Sample Preparation:

  • Accurately weigh the sample material.

  • Extract this compound using a suitable solvent (e.g., methanol, ethanol, or a mixture with water). Sonication or vortexing can be used to improve extraction efficiency.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection.

b) Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Phenolic aldehydes like this compound typically exhibit strong absorbance between 280 nm and 330 nm. The optimal wavelength should be determined by analyzing a standard solution.

  • Injection Volume: 10-20 µL.

c) Calibration: Prepare a series of standard solutions of this compound of known concentrations. A calibration curve is constructed by plotting the peak area against the concentration.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for samples with complex matrices or when high sensitivity is required.

a) Sample Preparation: Sample preparation is similar to that for HPLC-UV, but may require a solid-phase extraction (SPE) clean-up step to minimize matrix effects, especially for biological samples.

b) Chromatographic Conditions: The LC conditions are generally similar to HPLC-UV, often using columns with smaller particle sizes (e.g., <2 µm) for better resolution and faster analysis times (UPLC or UHPLC).

c) Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often preferred for phenolic compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more product ions. The transition from the precursor to product ion is highly specific. For instance, for caffeic acid (a related compound), a common transition in negative mode is m/z 179 → 135.[3] The specific transitions for this compound would need to be optimized.

  • Ion Source Parameters: Parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage must be optimized for the specific instrument and compound.

Mandatory Visualizations

Inter-laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study.

G Inter-laboratory Validation Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase A Define Study Protocol B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Laboratories Analyze Samples C->D E Data Submission to Coordinating Lab D->E F Statistical Analysis (e.g., ISO 5725) E->F G Calculate Repeatability & Reproducibility F->G H Final Report Generation G->H G Hypothetical Signaling Pathway A This compound B ROS (Reactive Oxygen Species) A->B Scavenges C Nrf2 A->C Induces E ARE (Antioxidant Response Element) C->E Translocates to Nucleus & Binds to D Keap1 D->C Inhibits F Antioxidant Enzyme Expression (e.g., HO-1, NQO1) E->F Promotes Transcription

References

Caffeic aldehyde vs. ferulic acid: a comparative review of bioactivities.

Author: BenchChem Technical Support Team. Date: November 2025

Caffeic Aldehyde vs. Ferulic Acid: A Comparative Review of Bioactivities

An Important Note on this compound: While this review aims to provide a comparative analysis of this compound and ferulic acid, a comprehensive literature search reveals a significant disparity in the volume of available research. Ferulic acid is a well-documented compound with extensive studies supporting its various bioactivities. Conversely, scientific literature specifically detailing the bioactivities of this compound is sparse. Therefore, to provide a meaningful and data-rich comparison for researchers, this guide will compare ferulic acid with its close structural analog, caffeic acid . This substitution allows for a robust comparative analysis based on available experimental data.

Introduction

Ferulic acid and caffeic acid are both hydroxycinnamic acids, a class of phenolic compounds widely distributed in the plant kingdom. They are recognized for their potent antioxidant properties and a wide range of other biological activities. Their structural similarities, primarily the presence of a phenolic ring and a carboxylic acid group, are responsible for their shared bioactivities, yet subtle structural differences account for variations in their efficacy. This guide provides a comparative overview of their antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, supported by experimental data and protocols.

Antioxidant Activity

The antioxidant capacity of both ferulic acid and caffeic acid is largely attributed to their ability to scavenge free radicals and chelate metal ions.

Quantitative Comparison of Antioxidant Activity
CompoundAssayIC50 ValueSource
Ferulic Acid DPPH Radical Scavenging76 µM[1]
DPPH Radical Scavenging9.9 µg/mL[2]
ABTS Radical Scavenging--
Caffeic Acid DPPH Radical Scavenging50 µM[1]
DPPH Radical Scavenging4 µg/mL[3]
DPPH Radical Scavenging5.9 µg/mL[2]
ABTS Radical Scavenging--
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a widely used method to determine the free radical scavenging activity of a compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.

Procedure:

  • Prepare a stock solution of the test compound (ferulic acid or caffeic acid) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a microplate or cuvette, add a specific volume of each dilution of the test compound to a fixed volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualization of Antioxidant Mechanism

Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidant Phenolic Antioxidant Free_Radical Free Radical (e.g., R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H• Phenolic_Compound Caffeic/Ferulic Acid (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenolic_Compound->Phenoxyl_Radical Donates H•

Caption: Radical scavenging mechanism of phenolic antioxidants.

Anti-inflammatory Activity

Both caffeic acid and ferulic acid exhibit anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Comparison of Anti-inflammatory Activity
CompoundAssayEffectConcentrationSource
Ferulic Acid NO Production Inhibition (LPS-stimulated RAW 264.7 cells)~74% inhibition100 µg/mL[4]
Caffeic Acid NO Production Inhibition (LPS-induced RAW 264.7 cells)Potent inhibition (IC50 values of derivatives 2.2-7.4 µM)µM range[5]
COX-2 Expression Inhibition (IL-1β-treated CCD-18Co cells)Significant reduction10-50 µM[6][7]
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.

Procedure:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound (ferulic acid or caffeic acid) for a pre-incubation period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Visualization of Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NF_kB NF_kB IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Induces Transcription Caffeic_Ferulic_Acid Caffeic Acid / Ferulic Acid Caffeic_Ferulic_Acid->IKK Inhibits Caffeic_Ferulic_Acid->NF_kB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway.

Anticancer Activity

Ferulic acid and caffeic acid have demonstrated cytotoxic effects against various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.

Quantitative Comparison of Anticancer Activity (IC50 Values)
CompoundCell LineCancer TypeIC50 ValueSource
Ferulic Acid MCF-7Breast Cancer75.4 µg/mL (48h)[8]
HepG2Liver Cancer81.38 µg/mL (48h)[8]
143BOsteosarcoma59.88 µM (48h)[9]
MG63Osteosarcoma66.47 µM (48h)[9]
HCT-15Colorectal Cancer154 µg/mL[10]
LNCaPProstate Cancer500 µM[11]
PC-3Prostate Cancer300 µM[11]
Caffeic Acid MDA-MB-231Breast Cancer30 µg/mL (48h)[12][13]
A431Skin Carcinoma20 µM (for n-butyl ester)[14]
SCM1Gastric Cancer400-800 µM (induces apoptosis)[15]
SPC111Malignant Mesothelioma~100 µM[16]
SPC212Malignant Mesothelioma~100 µM[16]
Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound (ferulic acid or caffeic acid) and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium and add a fresh medium containing MTT solution to each well.

  • Incubate the plate for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals.

  • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualization of Anticancer Signaling Pathway

Anticancer_Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Caffeic_Ferulic_Acid Caffeic Acid / Ferulic Acid Caffeic_Ferulic_Acid->PI3K Inhibits Caffeic_Ferulic_Acid->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Neuroprotective Activity

Both ferulic acid and caffeic acid have shown promise in protecting neuronal cells from damage through various mechanisms, including antioxidant and anti-inflammatory actions.

Quantitative Comparison of Neuroprotective Activity
CompoundAssay/ModelEffectSource
Ferulic Acid Cerebral Ischemia/Reperfusion (rats)Attenuated memory impairment and neuronal apoptosis[17]
Alzheimer's Disease ModelReduced Aβ production and neuroinflammation[18]
Caffeic Acid Acetylcholinesterase (AChE) InhibitionIC50 = 16.80 ± 1.43 mM[19]
OGD/R-treated SK-N-SH cellsExerted neuroprotective function via Nrf2 signaling[20]
Acrolein-induced neurotoxicity in HT22 cellsAttenuated neurotoxicity and ROS accumulation[21]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, a key target in the treatment of Alzheimer's disease.

Principle: The Ellman's method is commonly used for this assay. Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. An inhibitor of AChE will reduce the rate of this colorimetric reaction.

Procedure:

  • Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer).

  • In a 96-well plate, add the AChE solution, DTNB solution, and various concentrations of the test compound (ferulic acid or caffeic acid).

  • Pre-incubate the mixture for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI substrate.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • The rate of the reaction is calculated from the slope of the absorbance versus time plot.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

  • The IC50 value is determined from the dose-response curve.

Visualization of Neuroprotective Signaling Pathway

Neuroprotective_Pathway Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Transcription of Caffeic_Ferulic_Acid Caffeic Acid / Ferulic Acid Caffeic_Ferulic_Acid->Keap1 Promotes Nrf2 release from

Caption: Activation of the Nrf2 signaling pathway.

Conclusion

Both ferulic acid and caffeic acid are potent bioactive compounds with significant therapeutic potential. The available data suggests that caffeic acid may exhibit stronger antioxidant activity in some assays, while both compounds demonstrate comparable anti-inflammatory, anticancer, and neuroprotective effects through the modulation of similar signaling pathways. The subtle differences in their chemical structures likely influence their bioavailability and specific interactions with cellular targets, leading to variations in their potency in different biological systems. Further head-to-head comparative studies are warranted to fully elucidate their respective therapeutic advantages. Crucially, dedicated research into the bioactivities of this compound is necessary to understand its potential and to enable a direct comparison with these well-characterized phenolic acids.

References

A Comparative Guide to the Identity Confirmation of Caffeic Aldehyde Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of Caffeic aldehyde, a valuable natural compound with applications in pharmaceutical and nutraceutical research. By leveraging a certified reference material (CRM), researchers can ensure the accuracy and reliability of their findings. This document outlines key analytical techniques, presents comparative data, and details experimental protocols to support robust identity confirmation.

Introduction to this compound and the Role of Certified Reference Materials

This compound, systematically known as (E)-3-(3,4-dihydroxyphenyl)acrylaldehyde, is a phenolic compound found in various plant species. It is structurally related to caffeic acid and is investigated for its potential antioxidant, anti-inflammatory, and other biological activities. Accurate identification and quantification of this compound are crucial for research and development.

A Certified Reference Material (CRM) is a highly characterized and stable substance with a certified property value, uncertainty, and traceability. Using a this compound CRM as a primary standard is essential for:

  • Unambiguous Identification: Comparing the analytical fingerprint of a sample to the CRM.

  • Method Validation: Ensuring the accuracy and precision of analytical methods.

  • Quality Control: Verifying the consistency of experimental results over time.

Comparative Analysis of Analytical Techniques

The identity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques. This section compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic Methods

Table 1: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for this compound and Caffeic Acid

Atom This compound (Expected) Caffeic Acid (Reported) Key Differences
Aldehyde/Carboxyl ~9.5 ppm (¹H), ~195 ppm (¹³C)~12.5 ppm (¹H, -COOH), ~168 ppm (¹³C, C=O)The aldehyde proton and carbon are significantly downfield compared to the carboxylic acid proton and carbon.
Vinyl Protons ~6.5-7.5 ppm (¹H)~6.3 & 7.5 ppm (¹H)Similar region, with coupling constants indicating trans configuration.
Aromatic Protons ~6.7-7.2 ppm (¹H)~6.8-7.1 ppm (¹H)Similar chemical shifts and splitting patterns expected for the 1,2,4-trisubstituted benzene ring.
Aromatic Carbons ~115-150 ppm (¹³C)~115-148 ppm (¹³C)Similar chemical shifts for the aromatic carbons.

FT-IR spectroscopy is used to identify functional groups present in a molecule. The key difference between this compound and its common precursor, Caffeic acid, lies in the carbonyl group.

Table 2: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound and Caffeic Acid

Functional Group This compound (Expected) Caffeic Acid (Reported) Key Differences
O-H Stretch (Phenolic) ~3400-3200 (broad)~3424 & 3233 (broad)Similar broad peaks due to hydrogen bonding.
C=O Stretch (Carbonyl) ~1680-1660 (conjugated aldehyde)~1645 (conjugated carboxylic acid)The aldehyde carbonyl stretch is typically at a lower wavenumber than the carboxylic acid carbonyl stretch.
C=C Stretch (Alkene) ~1630-1600~1625Similar stretching frequencies for the carbon-carbon double bond.
C-H Stretch (Aldehyde) ~2850 & ~2750N/ATwo characteristic weak bands for the aldehyde C-H stretch are a key diagnostic feature.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Both this compound and Caffeic acid are expected to have similar UV-Vis absorption profiles due to their shared chromophore. The UV spectrum of 3,4-dihydroxybenzaldehyde, an isomer of this compound, shows absorption maxima that can serve as a reference.

Table 3: Comparison of UV-Vis Absorption Maxima (λmax) in Methanol

Compound λmax 1 (nm) λmax 2 (nm) λmax 3 (nm)
This compound (Expected) ~320-330~290-300~240
Caffeic Acid (Reported) 324296242
3,4-Dihydroxybenzaldehyde (Reported) 231278314
Chromatographic Methods

Chromatographic methods are essential for separating this compound from other components in a mixture and for confirming its identity based on retention time.

HPLC is a widely used technique for the analysis of phenolic compounds. A reversed-phase C18 column is typically employed with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol.

GC-MS can also be used for the analysis of this compound, although derivatization is often required to increase its volatility and thermal stability. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

Comparison with Alternative Certified Reference Materials

For comprehensive quality control, it is beneficial to compare the analytical behavior of this compound with other structurally related certified reference materials. Ferulic acid and Sinapic acid are excellent candidates for this purpose.

Table 4: Comparison of this compound with Alternative Certified Reference Materials

Attribute This compound Ferulic Acid Sinapic Acid
Structure 3,4-dihydroxycinnamic aldehyde4-hydroxy-3-methoxycinnamic acid4-hydroxy-3,5-dimethoxycinnamic acid
Molecular Weight 164.16 g/mol 194.18 g/mol 224.21 g/mol
Key Functional Groups Aldehyde, CatecholCarboxylic acid, Methoxy, PhenolCarboxylic acid, Dimethoxy, Phenol
Expected HPLC Elution Order (Reversed-Phase) EarlyMiddleLate

Experimental Protocols

Protocol for HPLC-UV Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% Formic acid in Water and (B) Acetonitrile.

  • Gradient: Start with 10% B, increase to 50% B over 20 minutes, then to 90% B over 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 325 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the this compound CRM in methanol (e.g., 1 mg/mL) and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample in methanol, filter through a 0.45 µm syringe filter, and inject.

  • Identity Confirmation: The retention time of the peak in the sample chromatogram should match that of the this compound CRM.

Protocol for FT-IR Analysis
  • Sample Preparation: Mix a small amount of the this compound CRM with dry potassium bromide (KBr) and press into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the resulting spectrum with a reference spectrum of this compound, paying close attention to the characteristic peaks listed in Table 2.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for Identity Confirmation

The following diagram illustrates a typical workflow for confirming the identity of a this compound sample using a certified reference material.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Confirmation Sample Test Sample Dissolution Dissolution in Solvent (e.g., Methanol) Sample->Dissolution CRM This compound CRM CRM->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC FTIR FT-IR Spectroscopy Dissolution->FTIR NMR NMR Spectroscopy Dissolution->NMR Comparison Comparison of: - Retention Times - Spectra (IR, NMR, UV) HPLC->Comparison FTIR->Comparison NMR->Comparison Confirmation Identity Confirmed Comparison->Confirmation NonConfirmation Identity Not Confirmed Comparison->NonConfirmation

Caption: Workflow for this compound Identity Confirmation.

Potential Signaling Pathway Modulated by this compound Derivatives

Caffeic acid and its derivatives have been shown to modulate various cellular signaling pathways. One such pathway is the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.

G Caffeic_Aldehyde This compound (or derivative) AMPK AMPK Caffeic_Aldehyde->AMPK Activates ACC ACC AMPK->ACC Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Inhibits Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increases

Caption: Simplified AMPK Signaling Pathway.

Conclusion

The definitive identification of this compound is paramount for advancing research into its therapeutic potential. This guide underscores the importance of employing a multi-technique approach, anchored by the use of a certified reference material. By following the outlined protocols and utilizing the comparative data, researchers can confidently confirm the identity of their this compound samples, ensuring the integrity and reproducibility of their scientific work.

Caffeic Acid Derivatives vs. Standard NSAIDs: A Comparative Analysis of Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the anti-inflammatory properties of caffeic acid derivatives, particularly Caffeic Acid Phenethyl Ester (CAPE), against established nonsteroidal anti-inflammatory drugs (NSAIDs) reveals comparable efficacy in preclinical models. This guide synthesizes available experimental data to provide a benchmark for researchers and drug development professionals. While the user's query specified "caffeic aldehyde," the available scientific literature predominantly focuses on caffeic acid and its esters, which are structurally related and possess significant anti-inflammatory activity. This comparison will, therefore, focus on these well-researched compounds.

Data Presentation: Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory effects of caffeic acid derivatives have been evaluated in various in vitro and in vivo models. Key parameters measured include the inhibition of nitric oxide (NO) production in macrophages and the reduction of paw edema in animal models.

In Vitro Anti-inflammatory Activity

One of the common methods to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundIC50 for NO Inhibition (µM) in RAW 264.7 Cells
Caffeic Acid Methyl Ester21.0[1]
Caffeic Acid Ethyl Ester12.0[1]
Caffeic Acid Butyl Ester8.4[1]
Caffeic Acid Phenethyl Ester (CAPE) 4.80 [1]
Caffeic Acid Octyl Ester2.4[1]
Caffeic Acid Benzyl Ester10.7[1]

Lower IC50 values indicate higher potency.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classical and widely used assay to evaluate the in vivo efficacy of anti-inflammatory agents. The percentage of edema inhibition is a direct measure of the compound's effectiveness.

TreatmentDosePaw Edema Inhibition (%)
Caffeic Acid Butyl Ester-30 (inhibition of IL-1β levels)[1]
Caffeic Acid Octyl Ester-24 (inhibition of IL-1β levels)[1]
Caffeic Acid Phenethyl Ester (CAPE) 30 mg/kgStated to be "almost as effective" as Indomethacin[2]
Indomethacin (Reference Drug)--

Note: A direct side-by-side percentage of paw edema inhibition for CAPE and a known NSAID from a single study in a tabular format was not available in the searched literature. One study described the high dose of CAPE (30 mg/kg) as being "almost as effective as Indomethacin"[2]. Another study reported the inhibition of interleukin-1β (a pro-inflammatory cytokine) in the paw, which contributes to the reduction of edema[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay assesses the ability of a compound to reduce acute inflammation.

  • Animal Preparation: Male Wistar rats (180-200 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.

  • Compound Administration: The test compounds (caffeic acid derivatives) or a reference drug (e.g., Indomethacin) are administered intraperitoneally or orally at a specified dose (e.g., 10 or 30 mg/kg body weight) one hour before the induction of inflammation.[2]

  • Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.[2]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[2]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for the treated groups relative to the control group (which receives only carrageenan).

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: The cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (caffeic acid derivatives) for a specified period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production.

  • Measurement of Nitric Oxide: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[3]

  • Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the untreated (LPS-stimulated) control wells. The IC50 value is then determined.

Mandatory Visualizations: Signaling Pathways in Inflammation

The anti-inflammatory effects of caffeic acid and its derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Caption: NF-κB signaling pathway and the inhibitory action of CAPE.

MAPK_Pathway Extracellular Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK) Extracellular Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription Factors Activates Inflammatory Response Inflammatory Response (Cytokine production, etc.) Transcription Factors->Inflammatory Response CA_Inhibition Caffeic Acid Inhibits CA_Inhibition->MAPK

Caption: Overview of the MAPK signaling cascade in inflammation.

References

Comparative Analysis of Caffeic Aldehyde in Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of caffeic aldehyde content in various plant species, offering valuable insights for researchers, scientists, and drug development professionals. The information compiled herein is based on available scientific literature and aims to be a foundational resource for further investigation into this phenolic aldehyde.

Data Summary of this compound Presence

Quantitative data on this compound across a wide range of plant species is currently limited in publicly available research. However, its presence has been noted in specific plants. The following table summarizes the available information.

Plant SpeciesPlant PartThis compound ContentCitation
Phytolacca americana (American pokeweed)SeedsPresent (quantitative data not specified)[1]

Note: The majority of current research focuses on the more abundant related compound, caffeic acid, and its derivatives.

Experimental Protocols

The following sections detail standardized methodologies for the extraction and quantification of phenolic compounds, which can be adapted for the analysis of this compound in plant tissues.

Extraction of Phenolic Compounds from Plant Material

This protocol outlines a general procedure for the extraction of phenolic compounds, including aldehydes, from dried plant material.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (or Ethanol)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 1 gram of the dried plant powder and place it in a flask.

  • Add 20 mL of 80% methanol to the flask.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the remaining plant residue two more times.

  • Combine all the supernatants.

  • Evaporate the solvent from the combined supernatant using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in a known volume of methanol for analysis.

  • Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the separation and quantification of phenolic compounds. Method optimization will be required for the specific analysis of this compound.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid or acetic acid (for mobile phase acidification)

  • This compound standard

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient can be used to achieve optimal separation. For example:

    • 0-5 min: 10% B

    • 5-20 min: Increase to 30% B

    • 20-25 min: Increase to 50% B

    • 25-30 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the UV spectrum of this compound (typically around 320-340 nm).

  • Injection Volume: 10 µL

Quantification:

  • Prepare a stock solution of the this compound standard in methanol.

  • Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared plant extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Signaling Pathway and Experimental Workflow

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

While direct evidence for the specific signaling pathways modulated by this compound is scarce, studies on the structurally similar compound, caffeic acid, have shown its involvement in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It is plausible that this compound may exert biological effects through similar mechanisms. The following diagram illustrates a simplified representation of the MAPK pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor Cytokines Cytokines (e.g., TNF-α, IL-1) Cytokines->Receptor Stress Environmental Stress (e.g., UV, Osmotic Shock) Stress->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression Caffeic_Aldehyde This compound (Hypothesized) Caffeic_Aldehyde->RAF Caffeic_Aldehyde->MEK Caffeic_Aldehyde->ERK

Caption: Simplified MAPK signaling pathway with hypothesized points of modulation by this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from plant samples.

Experimental_Workflow Sample_Collection 1. Plant Sample Collection Drying_Grinding 2. Drying and Grinding Sample_Collection->Drying_Grinding Extraction 3. Solvent Extraction (e.g., 80% Methanol) Drying_Grinding->Extraction Filtration_Concentration 4. Filtration and Concentration Extraction->Filtration_Concentration HPLC_Analysis 5. HPLC-DAD Analysis Filtration_Concentration->HPLC_Analysis Data_Analysis 6. Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: General experimental workflow for the analysis of this compound in plant materials.

References

Validating the Mechanism of Action of Caffeic Aldehyde in Cell Culture Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeic aldehyde, a phenolic compound, has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides a comparative overview of the current understanding of its mechanism of action in cell culture models, supported by experimental data and detailed protocols. While direct research on this compound is limited, this guide draws parallels with its well-studied precursor, caffeic acid, and its derivative, caffeic acid phenethyl ester (CAPE), to infer and validate potential mechanisms.

I. Comparative Analysis of Bioactivity

The biological activities of this compound are often compared to its structural relatives, caffeic acid and resveratrol, a well-known polyphenol. The following table summarizes their reported effects on key cellular processes.

Target Pathway/ProcessThis compound (Inferred/Limited Data)Caffeic AcidResveratrolKey Findings & Citations
Anti-inflammatory Activity
NF-κB Pathway InhibitionLikely inhibitorPotent inhibitor of NF-κB activation.[1][2][3]Inhibits NF-κB activation.Caffeic acid and its derivatives have been shown to block the activation of NF-κB, a key regulator of inflammation.[1][2][3] Caffeic acid has been observed to diminish RANKL-TNF-α-induced NF-κB activity in a dose-dependent manner.[2]
MAPK Pathway InhibitionLikely inhibitorInhibits phosphorylation of p38, ERK, and JNK.Modulates MAPK signaling.Caffeic acid and its derivatives can suppress the activation of MAPK signaling pathways, which are involved in inflammatory responses.
Anticancer Activity
Apoptosis InductionLikely induces apoptosisInduces apoptosis in various cancer cell lines.Induces apoptosis through multiple pathways.Caffeic acid has been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Cell Viability ReductionLikely reduces cell viabilityReduces viability of cancer cells.[4]Inhibits proliferation of cancer cells.Studies have demonstrated the cytotoxic effects of caffeic acid on various cancer cell lines.[4]
Antioxidant Activity
Radical ScavengingExhibits antioxidant propertiesPotent scavenger of free radicals.[5][6]Strong antioxidant activity.Both caffeic acid and this compound are known to possess antioxidant properties, enabling them to neutralize harmful free radicals.[5][6]

II. Signaling Pathways and Molecular Mechanisms

The therapeutic effects of this compound and its analogs are largely attributed to their ability to modulate key signaling pathways involved in inflammation, cell proliferation, and survival.

A. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Caffeic acid and its derivatives have been shown to inhibit this pathway at multiple levels.

NF_kB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) NF-κB_nucleus NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nucleus Translocation Caffeic_Aldehyde This compound Caffeic_Aldehyde->IKK Complex Inhibition Caffeic_Aldehyde->NF-κB (p65/p50) Inhibition of DNA binding Inflammatory_Genes Pro-inflammatory Gene Expression NF-κB_nucleus->Inflammatory_Genes Transcription

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

B. Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation.

MAPK_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Stress_Stimuli Stress/Inflammatory Stimuli Receptor Receptor Stress_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK p38/ERK/JNK MAPKK->MAPK Phosphorylation Transcription_Factors AP-1, etc. MAPK->Transcription_Factors Activation Caffeic_Aldehyde This compound Caffeic_Aldehyde->MAPKK Inhibition Cellular_Response Inflammation, Proliferation, Apoptosis Transcription_Factors->Cellular_Response Gene Expression MTT_Workflow Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formation of formazan) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

References

Head-to-head comparison of Caffeic aldehyde synthesis methods.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of synthetic methodologies for producing Caffeic Aldehyde (3,4-dihydroxycinnamaldehyde) is crucial for researchers in medicinal chemistry, natural product synthesis, and materials science. This guide provides a head-to-head comparison of the most prevalent synthesis methods, focusing on reaction efficiency, procedural complexity, and environmental impact. Experimental data has been aggregated to offer a clear, quantitative comparison for laboratory application.

Comparison of this compound Synthesis Methods

The primary methods for synthesizing this compound involve olefination reactions starting from 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). The most prominent among these are the Horner-Wadsworth-Emmons (HWE) reaction, the Knoevenagel condensation, and to a lesser extent, the Aldol condensation.

Parameter Horner-Wadsworth-Emmons (HWE) Reaction Knoevenagel Condensation Aldol Condensation Heck Reaction
Starting Materials 3,4-Dihydroxybenzaldehyde, Phosphonate ylide3,4-Dihydroxybenzaldehyde, Active methylene compound (e.g., Malonic acid, Meldrum's acid)3,4-Dihydroxybenzaldehyde, Acetaldehyde (or equivalent enolate source)4-Bromocatechol, Acrylic acid phenethyl ester
Typical Reaction Conditions Water, 90°C, 0.5-24 hours[1]Pyridine, Piperidine catalystBase (e.g., NaOH, KOH) or acid catalystToluene/DMF, Pd(OAc)₂, Ph₃P, NEt₃, 90°C, 24 hours[2]
Reported Yield Favorable for dihydroxy-substituted aldehydes (e.g., 78-86%)[1]Moderate to good[3]Moderate (e.g., 58% for a similar system)[1]Moderate (40% for caffeic acid phenethyl ester)[2][4]
Reaction Time 0.5 - 24 hours[1]Varies, can be lengthyCan be very long (up to 4 days for a similar system)[1]24 hours[2]
Key Advantages High yields, high stereoselectivity for the E-isomer, can be performed in water ("green" chemistry)[1][5]One-pot procedures are possible, versatile with various active methylene compounds[3]Utilizes simple reagentsVersatile conditions and commercially available materials[2][4]
Key Disadvantages The phosphonate reagent can be expensive.[6]May require protection of hydroxyl groups, use of toxic solvents like pyridine.[7]Low yields, long reaction times, potential for side reactions.[1]Multi-step process for this compound, moderate yield.[2]

Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Reaction in Water

This protocol is adapted from a general method for the synthesis of caffeic acid derivatives and is noted for its environmental advantages.[1]

Procedure:

  • A suspension of 3,4-dihydroxybenzaldehyde (1 equivalent) and a suitable phosphonate ylide (e.g., (triphenylphosphoranylidene)acetaldehyde, 1.3–1.5 equivalents) in water (4–10 mL per mmol of aldehyde) is prepared in a round-bottom flask.

  • The mixture is stirred vigorously and heated to 90°C for a period of 0.5 to 24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The aqueous phase is extracted three times with an organic solvent such as dichloromethane or ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to yield pure (E)-3,4-dihydroxycinnamaldehyde.

Knoevenagel Condensation

This method involves the condensation of an aldehyde with an active methylene compound, often catalyzed by a weak base.[3]

Procedure:

  • In a flask, 3,4-dihydroxybenzaldehyde (1 equivalent) and an active methylene compound such as malonic acid (1.1 equivalents) are dissolved in pyridine.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is heated and stirred, often under reflux, for several hours. The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid, which typically results in the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization.

Note: The use of unprotected hydroxyl groups on the benzaldehyde can sometimes lead to side reactions or decomposition, and protection of these groups may be necessary.[7]

Aldol Condensation

The Aldol condensation is a classical method for C-C bond formation but is generally less efficient for the synthesis of this compound compared to Wittig-type reactions.[1]

Procedure:

  • 3,4-dihydroxybenzaldehyde is dissolved in a suitable solvent, such as ethanol.

  • An aqueous solution of a base, like sodium hydroxide, is added, followed by the dropwise addition of acetaldehyde.

  • The reaction is stirred at room temperature. This reaction can be very slow, potentially requiring several days.[1]

  • Upon completion, the reaction mixture is neutralized with a dilute acid.

  • The product is then extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

Visualizing the Synthesis Pathways

To better illustrate the chemical transformations and experimental processes, the following diagrams are provided.

G cluster_synthesis This compound Synthesis Workflow start Starting Material: 3,4-Dihydroxybenzaldehyde reaction Reaction Step (HWE, Knoevenagel, or Aldol) start->reaction Add Reagents extraction Extraction & Washing reaction->extraction Work-up purification Purification (Column Chromatography) extraction->purification product Final Product: This compound purification->product

A generalized workflow for the synthesis of this compound.

HWE_Mechanism cluster_hwe Horner-Wadsworth-Emmons Reaction aldehyde 3,4-Dihydroxy- benzaldehyde intermediate Betaine Intermediate aldehyde->intermediate + ylide Phosphonate Ylide ylide->intermediate oxaphosphetane Oxaphosphetane Intermediate intermediate->oxaphosphetane Ring Closure product This compound (E-isomer favored) oxaphosphetane->product Elimination byproduct Phosphate Byproduct oxaphosphetane->byproduct

Key steps in the Horner-Wadsworth-Emmons (HWE) reaction.

Knoevenagel_Mechanism cluster_knoevenagel Knoevenagel Condensation aldehyde 3,4-Dihydroxy- benzaldehyde addition_product Addition Product aldehyde->addition_product + Enolate malonic_acid Malonic Acid enolate Enolate Formation (Base-catalyzed) malonic_acid->enolate Deprotonation dehydration Dehydration & Decarboxylation addition_product->dehydration product This compound dehydration->product

Mechanism of the Knoevenagel condensation for this compound synthesis.

References

Safety Operating Guide

Proper Disposal of Caffeic Aldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Providing essential safety and logistical information for the proper disposal of caffeic aldehyde, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures

The proper disposal of this compound waste is paramount to prevent environmental contamination and ensure a safe laboratory environment. The following step-by-step process should be followed:

  • Segregation: this compound waste, whether in solid form or dissolved in a solvent, must be segregated from other waste streams. It should be collected in a designated, compatible, and clearly labeled waste container. Do not mix this compound waste with incompatible materials.

  • Containerization: Use a leak-proof, sealable container made of a material compatible with this compound and any solvents used. The container should be in good condition and appropriate for the type and volume of waste.

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound." The label should also include the date of accumulation and any other information required by your institution's and local regulations.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of the this compound waste through your institution's hazardous waste management program. Follow all institutional, local, state, and federal regulations for the disposal of chemical waste. Do not discharge this compound waste down the drain or dispose of it with general laboratory trash.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes its key identifiers and hazard classifications.

PropertyValue
Chemical Name This compound
Synonyms 3,4-Dihydroxycinnamaldehyde, (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal
CAS Number Not available
GHS Hazard Classifications Skin Irritant, Serious Eye Irritant, May cause respiratory irritation

Experimental Protocols

This document does not cite specific experiments. The disposal procedures provided are based on general laboratory safety principles and the known hazards of this compound.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated Container ppe->segregate label Label Container: 'Hazardous Waste: this compound' + Date segregate->label store Store in a Secure, Ventilated Area label->store contact Contact Institutional Hazardous Waste Program store->contact end End: Proper Disposal contact->end

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.

Personal protective equipment for handling Caffeic aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Caffeic Aldehyde

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Quantitative Data

This compound is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation.[1][2] While some safety data sheets for the related compound, caffeic acid, indicate a suspicion of causing cancer, this has not been explicitly stated for this compound itself.[3][4] Always handle this compound with care, adhering to the safety protocols outlined below.

The following table summarizes the GHS hazard classifications for this compound.[1][2]

Hazard ClassHazard CategoryGHS CodeHazard Statement
Skin Corrosion/Irritation2H315Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following equipment is mandatory.[3][5][6]

  • Eye and Face Protection : Wear tight-sealing safety goggles or a face shield to protect against splashes and dust.[5][7] All protective eyewear must meet the ANSI Z.87.1 standard.[6][7]

  • Hand Protection : Chemical-resistant gloves are required.[8] Disposable nitrile gloves offer broad short-term protection, but it is advisable to consult the glove manufacturer's chemical resistance guide for specific recommendations.[7] Always inspect gloves before use and change them immediately upon contamination.[7]

  • Body Protection : A flame-resistant lab coat should be worn and kept buttoned to cover as much skin as possible.[6][7] Long pants and closed-toe, closed-heel shoes are mandatory.[7][8] Avoid clothing made from synthetic materials like polyester or acrylic.[7]

  • Respiratory Protection : If engineering controls such as a fume hood are not sufficient to keep dust and fume exposures below permissible limits, a respirator is required.[7] The use of a respirator necessitates annual medical evaluations, fit testing, and proper training.[7]

Operational Plan: Handling this compound

Adherence to a strict operational protocol is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Obtain and read all safety precautions before handling.[3]
  • Work in a well-ventilated area, preferably under a chemical fume hood.
  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[5]
  • Avoid the formation of dust.[5]

2. Handling the Compound:

  • Don the appropriate PPE as described above.
  • Immediately change any clothing that becomes contaminated.
  • Apply preventive skin protection.
  • Avoid breathing in dust, fumes, or vapors.[9]

3. Post-Handling Procedures:

  • Wash hands and face thoroughly after handling the substance.
  • Keep the container tightly closed and store it in a dry, locked-up area accessible only to authorized personnel.[3]

Below is a workflow diagram for the safe handling of this compound.

G A Review Safety Data Sheet (SDS) B Prepare Work Area (Fume Hood) A->B C Don Required PPE B->C D Weigh/Handle this compound C->D Proceed with Caution E Perform Experiment D->E F Monitor for Spills/Contamination E->F G Securely Close and Store Container F->G End of Experiment K Follow Spill Cleanup Protocol F->K Spill Occurs H Clean Work Area G->H I Remove and Dispose of PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Do not dispose of this compound with household garbage or allow it to enter the sewage system.[9]
  • Collect waste material in its original container or a suitable, clearly labeled waste container.
  • Do not mix with other waste materials.

2. Container Disposal:

  • Handle uncleaned, empty containers in the same manner as the product itself.

3. Final Disposal:

  • Dispose of the waste material and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations.[3]

The following diagram illustrates the disposal workflow for this compound.

G A Collect this compound Waste in a Labeled Container B Segregate from Other Waste Streams A->B C Handle Empty/Uncleaned Containers as Hazardous Waste B->C D Securely Seal All Waste Containers C->D E Store Waste in a Designated, Secure Area D->E F Arrange for Pickup by an Approved Waste Disposal Service E->F G Complete All Necessary Waste Disposal Documentation F->G

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.